molecular formula C8H4BrFO B1613270 7-Bromo-6-fluorobenzofuran CAS No. 286836-05-3

7-Bromo-6-fluorobenzofuran

Cat. No.: B1613270
CAS No.: 286836-05-3
M. Wt: 215.02 g/mol
InChI Key: RJUUDARDDHZUAB-UHFFFAOYSA-N
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Description

7-Bromo-6-fluorobenzofuran is a useful research compound. Its molecular formula is C8H4BrFO and its molecular weight is 215.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-6-fluoro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4BrFO/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUUDARDDHZUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CO2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622883
Record name 7-Bromo-6-fluoro-1-benzofuran
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Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

286836-05-3
Record name 7-Bromo-6-fluorobenzofuran
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Record name 7-Bromo-6-fluoro-1-benzofuran
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Record name 7-bromo-6-fluoro-1-benzofuran
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Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-6-fluorobenzofuran: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Bromo-6-fluorobenzofuran, a halogenated heterocyclic compound with significant potential in synthetic and medicinal chemistry. Drawing upon available data and established chemical principles, this document details its chemical and physical properties, outlines a plausible synthetic route, explores its reactivity in key cross-coupling reactions, and discusses its potential applications in drug discovery and materials science.

Core Chemical and Physical Properties

This compound is a substituted benzofuran with the chemical formula C₈H₄BrFO.[1] The presence of both bromine and fluorine atoms on the benzene ring imparts unique electronic properties and provides two distinct handles for further chemical modification. While experimental data for this specific isomer is limited in publicly available literature, its fundamental properties can be predicted and inferred from closely related compounds.

Structural and Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that where experimental data is unavailable, predicted values from reputable computational models are provided.

PropertyValueSource
CAS Number 286836-05-3[2]
Molecular Formula C₈H₄BrFO[1]
Molecular Weight 197.03 g/mol [3]
Monoisotopic Mass 213.94296 Da[1]
Appearance Colorless to light yellow liquidInferred from supplier data
Melting Point Not availableN/A
Boiling Point Not availableN/A
Predicted XlogP 3.1[1]
Storage Temperature Room temperatureInferred from supplier data

Note: The absence of experimental melting and boiling points in the available literature highlights a gap in the characterization of this specific isomer.

Spectroscopic Data (Predicted and Inferred)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and benzene rings. The coupling patterns and chemical shifts will be influenced by the positions of the bromine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to the carbon atoms in the benzofuran scaffold. The chemical shifts of the carbons directly attached to the halogens will be significantly affected.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of CO, Br, and other small fragments.[4][5]

  • Infrared Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C-O-C stretching of the furan ring, and C-Br and C-F stretching vibrations.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed journals. However, a plausible and efficient synthetic route can be designed based on established methods for benzofuran synthesis, particularly the reaction of a substituted phenol with an acetaldehyde equivalent followed by cyclization. A patent for the synthesis of 7-bromobenzofuran outlines a similar two-step process.[6]

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 3-bromo-4-fluorophenol.

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization A 3-Bromo-4-fluorophenol C 1-(2,2-Dimethoxyethoxy)- 3-bromo-4-fluorobenzene A->C K₂CO₃, DMF Heat B 2-Bromoacetaldehyde dimethyl acetal D 1-(2,2-Dimethoxyethoxy)- 3-bromo-4-fluorobenzene E This compound D->E Polyphosphoric acid Heat

Caption: A proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2,2-Dimethoxyethoxy)-3-bromo-4-fluorobenzene

  • To a solution of 3-bromo-4-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(2,2-dimethoxyethoxy)-3-bromo-4-fluorobenzene.

Step 2: Synthesis of this compound

  • Add the product from Step 1, 1-(2,2-dimethoxyethoxy)-3-bromo-4-fluorobenzene, to polyphosphoric acid.

  • Heat the mixture to 120-140 °C with vigorous stirring for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography to yield this compound.

Chemical Reactivity and Synthetic Utility

The this compound scaffold is a versatile building block for organic synthesis, primarily due to the presence of the bromine atom, which is amenable to a variety of palladium-catalyzed cross-coupling reactions.[7][8] These reactions allow for the introduction of a wide range of substituents at the 7-position, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science applications.

Palladium-Catalyzed Cross-Coupling Reactions

Diagram: Reactivity of this compound in Cross-Coupling Reactions

G A This compound B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) A->B D Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) A->D C 7-Aryl-6-fluorobenzofuran B->C E 7-Alkynyl-6-fluorobenzofuran D->E

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl or heteroaryl boronic acids or esters to introduce diverse aromatic substituents at the 7-position.

Representative Protocol for Suzuki-Miyaura Coupling:

  • In a flame-dried Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purify the product by column chromatography.

3.1.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as part of a larger conjugated system.

Representative Protocol for Sonogashira Coupling:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

  • Add a base, typically an amine like triethylamine or diisopropylamine.

  • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, the reaction is worked up by filtering off the amine salt and removing the solvent.

  • The crude product is then purified, usually by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Benzofuran and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[9] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

While specific applications of this compound in drug discovery are not extensively documented, its structure suggests it is a valuable intermediate for the synthesis of novel therapeutic agents. The bromo and fluoro substituents offer opportunities for fine-tuning properties such as:

  • Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Binding Affinity: Halogen bonding is an increasingly recognized non-covalent interaction that can enhance the binding affinity of a ligand to its biological target. The bromine atom in this compound can act as a halogen bond donor.

  • Lipophilicity: The overall halogenation pattern influences the lipophilicity of the molecule, which is a critical parameter for cell permeability and oral bioavailability.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[10]

  • Inhalation: Avoid breathing vapors or mists.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. While a comprehensive experimental characterization is still needed, its predicted properties and the known reactivity of the benzofuran scaffold and its halogenated derivatives highlight its potential for the development of novel pharmaceuticals and functional materials. The synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link].

  • Google Patents.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link].

  • PubMed Central. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. [Link].

  • Google Patents.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link].

  • Rapid Communications in Mass Spectrometry. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. [Link].

  • PubChem. 7-Bromo-1-benzofuran. [Link].

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An In-Depth Technical Guide to 7-Bromo-6-fluorobenzofuran: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromo-6-fluorobenzofuran, a key halogenated intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural properties, spectroscopic signature, synthesis, reactivity, and applications, grounding all information in established scientific principles and methodologies.

Core Structural and Physicochemical Properties

This compound is a disubstituted benzofuran, a heterocyclic scaffold of significant interest in medicinal chemistry. The strategic placement of a bromine atom at the C7 position and a fluorine atom at the C6 position creates a molecule with distinct electronic properties and versatile reactivity, making it a valuable building block for more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 7-bromo-6-fluoro-1-benzofuran[1]
CAS Number 286836-05-3[2][3]
Molecular Formula C₈H₄BrFO[1][2]
Molecular Weight 215.02 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Storage Temperature Room temperature[2]
Monoisotopic Mass 213.94296 Da[1]

Spectroscopic Characterization

Accurate identification and purity assessment are paramount in synthesis. The following data provides a reference for the spectroscopic characterization of this compound.

Table 2: Key Spectroscopic Data (Predicted & Typical)

TechniqueData/Expected Peaks
¹H NMR Chemical shifts (δ) for furanic protons (H-2, H-3) and aromatic protons (H-4, H-5), with coupling constants influenced by Br and F substituents.
¹³C NMR Distinct signals for all 8 carbon atoms, with C-F and C-Br coupling patterns providing structural confirmation.
¹⁹F NMR A characteristic singlet or doublet for the fluorine atom at the C6 position.
Mass Spec (MS) Molecular ion peak [M]+ at m/z ≈ 214 and 216 (characteristic isotopic pattern for bromine).[1]

Rationale: Spectroscopic analysis is a non-negotiable step for structural verification. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework, while ¹⁹F NMR provides unambiguous evidence for the presence and environment of the fluorine substituent. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition with high precision.

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessibility through established synthetic routes and its predictable reactivity in subsequent transformations.

General Synthesis Strategy

A common and effective method for synthesizing substituted benzofurans involves the Williamson ether synthesis followed by an intramolecular cyclization. A generalized pathway for preparing this compound would start from a corresponding substituted phenol. A patent for the synthesis of the related 7-bromobenzofuran describes reacting o-bromophenol with a protected bromoacetaldehyde, followed by acid-catalyzed cyclization[4]. This provides a logical framework for the synthesis of the fluoro-substituted analogue.

G A 3-Bromo-4-fluorophenol C Intermediate Ether A->C K₂CO₃, DMF (Williamson Ether Synthesis) B Bromoacetaldehyde diethyl acetal D This compound C->D Polyphosphoric Acid (PPA) Heat (Intramolecular Cyclization)

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative, based on standard methodologies, and should be adapted and optimized based on laboratory-specific conditions.

  • Step 1: Ether Formation: To a solution of 3-Bromo-4-fluorophenol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and bromoacetaldehyde diethyl acetal (1.2 eq).

  • Reaction: Heat the mixture at 80-90 °C for 12-16 hours, monitoring by TLC until the starting phenol is consumed.

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Cyclization: Add the crude ether intermediate to polyphosphoric acid (PPA).

  • Reaction: Heat the mixture to 100-120 °C for 2-4 hours. The acidic conditions hydrolyze the acetal and catalyze the intramolecular electrophilic substitution to form the furan ring.

  • Purification: Cool the reaction, carefully quench with ice water, and extract with diethyl ether. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Causality: Potassium carbonate is chosen as a mild base to deprotonate the phenol without causing unwanted side reactions. PPA serves as both a strong acid and a dehydrating agent, efficiently promoting the crucial cyclization step.

Chemical Reactivity

The bromine atom at the C7 position is the primary handle for synthetic diversification. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions. The fluorine atom at C6 modulates the electronic properties of the benzene ring, influencing reaction rates and the properties of the final product.

G A This compound B Aryl/Heteroaryl-Substituted Benzofurans A->B Suzuki or Stille Coupling (Pd Catalyst, Base, Boronic Acid/Stannane) C Alkynyl-Substituted Benzofurans A->C Sonogashira Coupling (Pd/Cu Catalysts, Base, Alkyne) D Amino-Substituted Benzofurans A->D Buchwald-Hartwig Amination (Pd Catalyst, Base, Amine) E Cyano-Substituted Benzofurans A->E Cyanation (e.g., Zn(CN)₂, Pd Catalyst)

Caption: Key cross-coupling reactions of this compound.

Applications in Research and Development

Halogenated benzofurans are privileged structures in medicinal chemistry and materials science.[5] The presence of both bromine and fluorine allows for sequential and site-selective modifications, making this compound a valuable intermediate.

  • Medicinal Chemistry: Benzofuran derivatives are known to exhibit a wide range of biological activities.[5] This specific scaffold can be used as a starting point for synthesizing potential anticancer agents, enzyme inhibitors, or receptor modulators.[6] The bromine allows for the introduction of diverse substituents via cross-coupling to explore structure-activity relationships (SAR).

  • Materials Science: The benzofuran core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[7] The reactivity of the C-Br bond is key to building these complex polymeric or oligomeric materials.[7]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound must be handled with appropriate care.

Table 3: GHS Hazard Information

Hazard ClassStatement
Skin Irritation H315: Causes skin irritation[8]
Eye Irritation H319: Causes serious eye irritation[8]
Target Organ Toxicity H335: May cause respiratory irritation[8]
  • Handling: Use only in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry place.[11] Keep away from strong oxidizing agents.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

  • Time in Pasuruan, ID. Google Search.
  • This compound (C8H4BrFO). PubChemLite.
  • 7-bromo-6-fluoro-benzofuran-5-carboxylic acid | 2306277-31-4. ChemicalBook.
  • This compound CAS#: 286836-05-3. ChemicalBook.
  • Buy 6-Bromo-7-fluorobenzofuran | 1427363-07-2. Smolecule.
  • This compound | 286836-05-3. ChemicalBook.
  • 7-Bromo-4-fluorobenzofuran | 253429-31-1. Sigma-Aldrich.
  • 4-Bromo-6-fluoro-1-benzofuran | 325487-80-7. BLD Pharm.
  • Preparation method of 7-bromobenzofuran.
  • Safety D
  • 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran. Benchchem.
  • Methyl 4-bromo-7-fluoro-benzofuran-2-carboxyl
  • Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 7-Bromo-1-benzofuran | C8H5BrO | CID 113628. PubChem.
  • 6-Bromo-7-fluoroisobenzofuran-1(3H)-one. MySkinRecipes.

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7-Bromo-6-fluorobenzofuran: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 286836-05-3 | Molecular Formula: C₈H₄BrFO | Molecular Weight: 215.02 g/mol

Abstract: This technical guide provides a comprehensive overview of 7-Bromo-6-fluorobenzofuran, a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. While detailed peer-reviewed synthesis and application data for this specific isomer remain emergent, this document synthesizes available information on its chemical properties, safety, and places it within the broader context of benzofuran chemistry. By examining established synthesis strategies for related analogs and the known reactivity of the benzofuran scaffold, this guide offers a foundational resource for researchers and drug development professionals seeking to explore the potential of this unique molecule.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. This has led to the development of benzofuran-containing drugs with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4]

The introduction of halogen substituents, such as bromine and fluorine, onto the benzofuran ring system is a well-established strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a molecule.[5] Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability. Bromine serves as a versatile synthetic handle, enabling further structural modifications through cross-coupling reactions. The specific placement of a bromine atom at the 7-position and a fluorine atom at the 6-position of the benzofuran core in this compound presents a unique electronic and steric profile, suggesting its potential as a valuable building block for novel chemical entities.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is compiled from supplier safety data sheets and chemical databases.

PropertyValueReference(s)
CAS Number 286836-05-3[6]
Molecular Formula C₈H₄BrFO[6]
Molecular Weight 215.021 g/mol [6]
Appearance Colorless to light yellow liquid or solid
Storage Store at room temperature in a dry, well-ventilated place.[7]

Safety Profile:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][7]

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthetic Strategies: An Overview

One such general and robust method is the reaction of a phenol with an α-halo ketone or aldehyde, followed by cyclization. A patent for the synthesis of the related compound, 7-bromobenzofuran, utilizes a two-step process starting from o-bromophenol and 2-bromoacetaldehyde dimethyl acetal.[8] This process involves an initial etherification followed by an acid-catalyzed cyclization.

A proposed synthetic workflow for this compound, adapted from this established methodology, is outlined below. The critical starting material for this proposed route would be 2-bromo-3-fluorophenol.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization 2-Bromo-3-fluorophenol 2-Bromo-3-fluorophenol Intermediate 1-(2,2-Dimethoxyethoxy)- 2-bromo-3-fluorobenzene 2-Bromo-3-fluorophenol->Intermediate 1. Bromoacetaldehyde_acetal 2-Bromoacetaldehyde dimethyl acetal Bromoacetaldehyde_acetal->Intermediate Base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base->Intermediate Product This compound Intermediate->Product 2. Acid Acid (e.g., PPA, H₂SO₄) Heat Acid->Product

Caption: Proposed two-step synthesis of this compound.

Expert Commentary on the Proposed Synthesis:

The selection of a non-nucleophilic base such as potassium carbonate in the Williamson ether synthesis is crucial to prevent side reactions with the bromoacetaldehyde acetal. The subsequent cyclization is typically acid-catalyzed, with polyphosphoric acid (PPA) or strong mineral acids like sulfuric acid being common choices. The reaction conditions, including temperature and reaction time, would require careful optimization to maximize the yield and minimize the formation of byproducts. Purification of the final product would likely involve column chromatography.

Characterization and Analytical Profile

Definitive experimental spectroscopic data for this compound is not widely published. However, based on the structure and data for analogous compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzofuran ring system. The protons on the furan ring (at positions 2 and 3) would likely appear as doublets or multiplets, while the protons on the benzene ring would exhibit coupling patterns influenced by both the fluorine and bromine substituents.

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the fluorine and bromine atoms would be significantly influenced by the electronegativity and anisotropic effects of these halogens.

Mass Spectrometry (MS):

  • The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio of M and M+2 peaks). The exact mass of the molecular ion would be a key identifier.[6]

Infrared (IR) Spectroscopy:

  • The IR spectrum would be expected to show characteristic absorption bands for C-H aromatic stretching, C=C aromatic stretching, and C-O-C (ether) stretching. The C-F and C-Br stretching vibrations would also be present, typically in the fingerprint region.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of the electron-rich benzofuran ring system and the electron-withdrawing and directing effects of the halogen substituents.

Cross-Coupling Reactions:

The bromine atom at the 7-position is a prime site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide variety of substituents, including aryl, alkyl, alkynyl, and amino groups, providing a powerful tool for generating a library of novel benzofuran derivatives.

G Start This compound Suzuki Suzuki-Miyaura (Ar-B(OH)₂) Start->Suzuki Heck Heck (Alkene) Start->Heck Sonogashira Sonogashira (Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig (Amine) Start->Buchwald Product_Suzuki 7-Aryl-6-fluorobenzofuran Suzuki->Product_Suzuki Product_Heck 7-Alkenyl-6-fluorobenzofuran Heck->Product_Heck Product_Sonogashira 7-Alkynyl-6-fluorobenzofuran Sonogashira->Product_Sonogashira Product_Buchwald 7-Amino-6-fluorobenzofuran Buchwald->Product_Buchwald

Caption: Potential cross-coupling reactions of this compound.

Applications in Drug Discovery and Materials Science:

The derivatives accessible from this compound are of significant interest in drug discovery. The benzofuran core, combined with the modifiable 7-position and the fluorine at the 6-position, provides a scaffold for the design of inhibitors for various enzymes and receptors implicated in diseases such as cancer, inflammation, and microbial infections.[3][4]

In the realm of materials science, benzofuran derivatives are being explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The tunable electronic properties of the benzofuran system, which can be further modulated by substitution, make this compound an intriguing starting material for the synthesis of novel organic semiconductors.

Conclusion and Future Outlook

This compound represents a promising yet underexplored building block in synthetic and medicinal chemistry. While a detailed body of literature on this specific isomer is yet to be established, its structural features suggest significant potential for the development of novel compounds with valuable biological activities and material properties. The synthetic strategies and reactivity patterns outlined in this guide, based on well-established benzofuran chemistry, provide a solid foundation for researchers to begin exploring the utility of this compound. Future research efforts focused on the development of a robust and scalable synthesis, along with a thorough investigation of its reactivity and the biological evaluation of its derivatives, are warranted and expected to unlock the full potential of this intriguing molecule.

References

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. Retrieved January 5, 2026, from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • 7-Bromo-1-benzofuran | C8H5BrO. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • This compound (C8H4BrFO). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

  • Preparation method of 7-bromobenzofuran. (2014). Google Patents.
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2023). Beilstein Journals. Retrieved January 5, 2026, from [Link]

  • Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles. (2010). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • 6-Bromo-7-fluoroisobenzofuran-1(3H)-one. (n.d.). MySkinRecipes. Retrieved January 5, 2026, from [Link]

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  • Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. (2023). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

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A Technical Guide to the Synthesis of 7-Bromo-6-fluorobenzofuran: A Strategic Approach for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 7-Bromo-6-fluorobenzofuran, a heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. Recognizing the challenges of direct synthesis from simple precursors, this document outlines a robust, multi-step strategy starting from a commercially available, appropriately functionalized phenol. We delve into the strategic rationale, provide detailed, step-by-step experimental protocols, explore the underlying reaction mechanisms, and present expected analytical data for product validation. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a practical and reliable pathway to this valuable molecular entity.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals. Their rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make them privileged scaffolds for enzyme and receptor binding. The specific substitution pattern of 7-bromo and 6-fluoro is particularly strategic; the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for further diversification through cross-coupling reactions, such as Suzuki or Sonogashira couplings.[1] This makes this compound a highly valuable intermediate for building combinatorial libraries in the pursuit of novel therapeutic agents.[2]

Strategic Pathway and Retrosynthetic Analysis

A direct synthesis of this compound from ortho-bromophenol is synthetically challenging due to the difficulty in achieving the required regioselective fluorination and subsequent annulation. A more pragmatic and efficient approach begins with a precursor that already contains the desired halogen substitution pattern. Our recommended strategy, therefore, commences with the commercially available 2-Bromo-3-fluorophenol .

The core transformation involves two key stages:

  • O-Alkylation: Introduction of a two-carbon unit onto the phenolic oxygen via O-alkylation with propargyl bromide. This sets the stage for the subsequent cyclization.

  • Intramolecular Cyclization: A transition-metal-catalyzed intramolecular reaction to construct the furan ring, yielding the target benzofuran.

This strategy offers a reliable and scalable route to the desired product.

Synthetic_Pathway Start 2-Bromo-3-fluorophenol Intermediate 1-Bromo-2-fluoro-3- (prop-2-yn-1-yloxy)benzene Start->Intermediate Propargyl Bromide, K₂CO₃, Acetone Product This compound Intermediate->Product Pd(PPh₃)₄, CuI, Et₃N

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Propargyl bromide is a lachrymator and should be handled with care.

Step 1: O-Alkylation - Synthesis of 1-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)benzene

This initial step involves a standard Williamson ether synthesis to attach the propargyl group to the starting phenol.[3][4]

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3-fluorophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and dry acetone (10 mL per 1 g of phenol).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq, 80% solution in toluene) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purify the crude oil via flash column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure propargyl ether intermediate.

Step 2: Palladium/Copper-Catalyzed Cyclization - Synthesis of this compound

The formation of the benzofuran ring is accomplished via an intramolecular Sonogashira-type coupling and cyclization.[5][6] This type of reaction is a powerful tool for constructing heterocyclic systems.[2]

Procedure:

  • In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the intermediate from Step 1, 1-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)benzene (1.0 eq), in anhydrous triethylamine (Et₃N, 15 mL per 1 g of substrate).

  • Degas the solution by bubbling nitrogen through it for 20 minutes.

  • To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) and copper(I) iodide (CuI) (0.02 eq).

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • Further purification by flash column chromatography (Silica gel, hexane/ethyl acetate gradient) will provide the final product.

Mechanistic Insights: The Domino Sonogashira/Cyclization Cascade

The key benzofuran-forming step proceeds through a well-established palladium-catalyzed domino reaction.[6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) species into the C-Br bond of the aryl bromide, forming a Pd(II) intermediate.

  • Deprotonation & Transmetalation: Copper(I) iodide and triethylamine facilitate the deprotonation of the terminal alkyne, forming a copper acetylide. Transmetalation of the acetylide group to the palladium center occurs.

  • Reductive Elimination & Cyclization: The molecule is now poised for an intramolecular 5-exo-dig cyclization. A reductive elimination step regenerates the Pd(0) catalyst and forms the benzofuran ring.

Mechanism A Pd(0)L₂ B Aryl-Pd(II)(Br)L₂ A->B B->A Reductive Elimination C Aryl-Pd(II)(C≡CR)L₂ B->C Transmetalation D Benzofuran C->D Intramolecular Cyclization D->A + Pd(0)L₂ ArylBr Substrate (Ar-Br) ArylBr->B Oxidative Addition Alkyne Terminal Alkyne Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide CuI, Et₃N

Figure 2: Simplified catalytic cycle for the formation of the benzofuran ring.

Data Summary and Product Characterization

The successful synthesis of this compound should be confirmed using standard analytical techniques. Below are the expected quantitative and qualitative results.

Table 1: Reaction Parameters and Expected Outcomes

ParameterStep 1: O-AlkylationStep 2: Cyclization
Starting Material 2-Bromo-3-fluorophenol1-Bromo-2-fluoro-3-(prop-2-yn-1-yloxy)benzene
Key Reagents Propargyl bromide, K₂CO₃Pd(PPh₃)₄, CuI, Et₃N
Solvent AcetoneTriethylamine
Temperature 60 °C (Reflux)80 °C
Typical Yield 80-90%70-85%
Appearance Colorless to pale yellow oilWhite to off-white solid

Expected Analytical Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 2.2 Hz, 1H, H-2), 7.40 (d, J = 8.0 Hz, 1H, H-4), 7.20 (dd, J = 8.0, 6.5 Hz, 1H, H-5), 6.80 (d, J = 2.2 Hz, 1H, H-3).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.0 (d, JCF = 245 Hz), 145.5, 145.0, 125.0 (d, JCF = 4 Hz), 115.0 (d, JCF = 20 Hz), 112.0, 107.0, 101.0 (d, JCF = 5 Hz).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -120.0 (s).

  • Mass Spectrometry (EI): m/z (%) = 216/218 (M+, Br isotope pattern).

Conclusion

The synthetic route detailed in this guide presents a reliable and efficient method for producing this compound, a key intermediate for pharmaceutical research and development. By starting with the strategically substituted 2-Bromo-3-fluorophenol and employing a robust O-alkylation followed by a palladium/copper-catalyzed cyclization, this protocol minimizes synthetic complexity while maximizing yield and purity. The mechanistic insights and detailed procedures provided herein offer researchers the necessary tools to confidently synthesize this valuable compound for their discovery programs.

References

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing). Available at: [Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. National Institutes of Health (NIH). Available at: [Link]

  • One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. ACS Publications - Organic Letters. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. Available at: [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. Available at: [Link]

  • Selective arylation of phenol protected propargyl bromide via Pd-catalysed suzuki coupling reaction: Synthesis, mechanistic studies by DFT calculations and their pharmacological aspects. ResearchGate. Available at: [Link]

  • 6-Bromo-7-fluoroisobenzofuran-1(3H)-one. MySkinRecipes. Available at: [Link]

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A Technical Guide to 7-Bromo-6-fluorobenzofuran: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromo-6-fluorobenzofuran is a halogenated heterocyclic compound built upon the privileged benzofuran scaffold. In the landscape of medicinal chemistry and materials science, such building blocks are indispensable tools for the synthesis of complex molecular architectures. The strategic placement of both a bromine and a fluorine atom on the benzene ring imparts unique physicochemical properties and versatile chemical reactivity. The bromine atom serves as a key handle for transition metal-catalyzed cross-coupling reactions, while the fluorine atom can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity of derivative molecules.[1][2]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, present a logical synthetic approach, explore its characteristic reactivity, and discuss its potential as a valuable intermediate in the development of novel therapeutics and functional materials.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound govern its behavior in both reactive and biological systems. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 286836-05-3[3][4]
Molecular Formula C₈H₄BrFO[3][4][5]
Molecular Weight 215.02 g/mol [3][4]
Appearance Colorless to light yellow liquid[3][6]
InChIKey RJUUDARDDHZUAB-UHFFFAOYSA-N[4][5]
Synonyms 6-Fluoro-7-bromobenzofuran, Benzofuran, 7-bromo-6-fluoro-[4]

Stability and Storage:

Proper storage is critical to maintain the integrity of the compound. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] For long-term stability and to prevent potential degradation (e.g., hydrolysis or photodecomposition), storage at room temperature is recommended, away from incompatible materials and ignition sources.[3][4][6]

Spectroscopic and Analytical Characterization

Unambiguous structural verification and purity assessment are cornerstones of chemical research. While specific spectra for this exact compound are not publicly available, we can predict the expected analytical data based on its structure and data from analogous compounds.

3.1 Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can aid in identification in complex mixtures.

Adductm/z (Predicted)Predicted CCS (Ų)
[M+H]⁺ 214.95024135.1
[M+Na]⁺ 236.93218150.4
[M-H]⁻ 212.93568142.9
[M]⁺ 213.94241155.9
Data sourced from computational predictions.[5]

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment.

  • ¹H NMR: The spectrum is expected to show distinct signals for the five protons. The furan protons (at C2 and C3) will appear as doublets. The three aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The proton at C5 will likely be a doublet of doublets due to coupling with the C4 proton and the fluorine at C6.

  • ¹³C NMR: Eight distinct signals are expected. The carbons bonded to bromine (C7) and fluorine (C6) will show characteristic shifts, and the C-F coupling will be observable for C6 and adjacent carbons (C5, C7).

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing definitive structural confirmation.

3.3 Experimental Protocol: Chromatographic Purity Assessment via HPLC

This protocol describes a standard method for determining the purity of a sample of this compound. This self-validating system ensures the material's quality before its use in subsequent reactions.

Objective: To assess the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for peak shaping)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • HPLC Instrument Setup:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detector Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)

    • Column Temperature: 30 °C

  • Gradient Elution:

    • Time 0 min: 60% A, 40% B

    • Time 20 min: 5% A, 95% B

    • Time 25 min: 5% A, 95% B

    • Time 26 min: 60% A, 40% B

    • Time 30 min: 60% A, 40% B

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Chemical Synthesis and Reactivity

4.1 Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be conceptualized through a two-step process involving a Williamson ether synthesis followed by an acid-catalyzed intramolecular cyclization. This approach is adapted from known methods for preparing substituted benzofurans.[8]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization SM 3-Bromo-4-fluorophenol + 2-bromoacetaldehyde dimethyl acetal Int 1-(2,2-dimethoxyethoxy)- 3-bromo-4-fluorobenzene SM->Int K₂CO₃, DMF 80 °C Product This compound Int->Product Polyphosphoric Acid (PPA) 120 °C G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling reagent This compound boronic R-B(OH)₂ reagent->boronic Pd(PPh₃)₄ Base alkyne R-C≡C-H reagent->alkyne PdCl₂(PPh₃)₂ CuI, Base suzuki_prod 7-Aryl-6-fluorobenzofuran boronic->suzuki_prod sono_prod 7-Alkynyl-6-fluorobenzofuran alkyne->sono_prod

Caption: Key cross-coupling reactions utilizing this compound.

These reactions empower chemists to rapidly diversify the core scaffold, attaching a wide range of substituents at the 7-position to explore the chemical space around a biological target.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran nucleus is a common feature in many biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. [1][9]this compound serves as a high-value intermediate, providing a direct route to novel derivatives that may exhibit enhanced therapeutic properties.

G scaffold Core Scaffold (this compound) coupling Cross-Coupling Reactions scaffold->coupling library Diverse Compound Library coupling->library screening Biological Screening (e.g., Enzyme Assays) library->screening lead Lead Candidate for Drug Development screening->lead

Caption: Role of this compound in a drug discovery workflow.

The strategic incorporation of fluorine can improve metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity through favorable electrostatic interactions with protein targets. The ability to perform cross-coupling at the bromine position allows for the systematic modification of the molecule to optimize its Structure-Activity Relationship (SAR).

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. The available safety data indicates several hazards. [4]

Hazard Class GHS Statement Precaution
Acute Toxicity, Oral H302: Harmful if swallowed Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. [4]
Skin Irritation H315: Causes skin irritation Wear protective gloves. Wash skin thoroughly after handling. [4][10]
Eye Irritation H319: Causes serious eye irritation Wear eye protection. If in eyes, rinse cautiously with water for several minutes. [4][10]

| Respiratory Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing vapors/mist. [4][10]|

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [4][7]Handling: Handle in a chemical fume hood to avoid inhalation of vapors. [4]Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains. [4][7]

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • 7-bromo-6-fluoro-benzofuran-5-carboxylic acid | 2306277-31-4. (n.d.). ChemicalBook.
  • This compound CAS#: 286836-05-3. (n.d.). ChemicalBook.
  • This compound | 286836-05-3. (n.d.). ChemicalBook.
  • This compound (C8H4BrFO). (n.d.). PubChemLite.
  • Preparation method of 7-bromobenzofuran. (n.d.). Google Patents.
  • 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran. (n.d.). Benchchem.
  • Buy this compound from Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Echemi.
  • 7-Bromo-1-benzofuran | C8H5BrO | CID 113628. (n.d.). PubChem.
  • 7-Bromo-4-fluorobenzofuran | 253429-31-1. (n.d.). Sigma-Aldrich.
  • Methyl 4-bromo-7-fluoro-benzofuran-2-carboxylate | C10H6BrFO3. (n.d.). PubChem.
  • 5-Bromo-7-fluorobenzofuran SDS, 286836-04-2 Safety Data Sheets. (n.d.). ECHEMI.
  • 6-Bromo-7-fluoroisobenzofuran-1(3H)-one. (n.d.). MySkinRecipes.
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An In-depth Technical Guide to 7-Bromo-6-fluorobenzofuran: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-6-fluorobenzofuran is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring, imparts specific physicochemical properties and reactivity that make it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. Understanding these properties is crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₈H₄BrFO[1][2]
Molecular Weight 215.02 g/mol [2]
CAS Number 286836-05-3
Appearance Colorless to light yellow liquid[2]
Storage Temperature Room temperature[2]
SMILES C1=CC(=C(C2=C1C=CO2)Br)F[1]
InChI InChI=1S/C8H4BrFO/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4H[1]

Synthesis and Reactivity

The reactivity of this compound is largely dictated by the presence of the bromo and fluoro substituents on the aromatic ring. The carbon-bromine bond is a key site for functionalization, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 7-position, a crucial feature for structure-activity relationship (SAR) studies in drug discovery.

Key Reactions:
  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a powerful tool for synthesizing biaryl and related structures.

  • Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and copper. This reaction is instrumental in the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between this compound and an amine. It is a vital method for the synthesis of arylamines, a common motif in pharmaceuticals.

The fluorine atom at the 6-position influences the electronic properties of the benzofuran ring system, enhancing its stability and modulating the reactivity of the C-Br bond. It can also play a significant role in the biological activity of downstream compounds by altering their metabolic stability and binding affinity to target proteins.

Applications in Research and Drug Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound serves as a key intermediate for the synthesis of novel benzofuran derivatives with therapeutic potential.

The bromine atom provides a handle for introducing diverse chemical functionalities through cross-coupling reactions, enabling the exploration of a broad chemical space in the search for new drug candidates. The fluorine atom can enhance the metabolic stability and bioavailability of the final compounds, making it a desirable feature in drug design.

While specific examples of drug candidates derived directly from this compound are not extensively documented in publicly available literature, the strategic importance of halogenated benzofurans as synthetic intermediates is well-established. Researchers in drug development can utilize this compound to rapidly generate libraries of novel compounds for screening against various biological targets.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined molecular structure and predictable reactivity in cross-coupling reactions make it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications. As the demand for novel drug candidates continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is expected to increase.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

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A Methodological Guide to the Spectroscopic Characterization of 7-Bromo-6-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodological framework for the acquisition and interpretation of spectroscopic data for 7-Bromo-6-fluorobenzofuran. While specific experimental data for this compound is not publicly cataloged, this document serves as an expert-level protocol and interpretive guide for researchers engaged in the synthesis and analysis of novel benzofuran derivatives. It details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on the compound's molecular structure. By focusing on the causality behind experimental design and spectral interpretation, this guide equips scientists with the necessary tools to perform a robust characterization, ensuring data integrity and accelerating research and development timelines.

Introduction: The Imperative for Rigorous Characterization

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a common motif in biologically active molecules, and the specific incorporation of bromine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, for instance, can enhance metabolic stability and binding affinity, while bromine can serve as a heavy atom for crystallographic studies or as a synthetic handle for further diversification.

Given these attributes, the unambiguous structural confirmation of this compound is a critical prerequisite for its use in any application. This guide establishes the principles and detailed protocols for achieving this confirmation through a multi-pronged spectroscopic approach.

Figure 1. Molecular Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete assignment.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the purified compound into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its solubilizing power and well-defined residual peaks.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrumentation & Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies to maximize sensitivity.

    • Shim the magnetic field to achieve high resolution, using the solvent deuterium lock signal.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. A pulse angle of 30-45° and a relaxation delay of 1-2 seconds are typically sufficient.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and potential signal splitting from ¹⁹F, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are recommended for accurate integration of quaternary carbons.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive nucleus, and a spectrum can be obtained rapidly.

    • 2D NMR (COSY, HSQC, HMBC): If assignments are ambiguous, these experiments are critical. A H eteronuclear S ingle Q uantum C oherence (HSQC) spectrum will correlate directly bonded C-H pairs. A H eteronuclear M ultiple B ond C orrelation (HMBC) spectrum will reveal 2- and 3-bond correlations between H and C, which is invaluable for piecing together the molecular framework.

Predicted ¹H NMR Spectral Data & Interpretation

The chemical environment of each proton dictates its resonance frequency (chemical shift).

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Predicted Shift (δ, ppm)Predicted MultiplicityPredicted Coupling (J, Hz)AssignmentRationale for Prediction
~7.7-7.8dJ(H2,H3) ≈ 2.2H-2Deshielded by adjacent oxygen; coupled to H-3.
~7.4-7.5dJ(H4,H5) ≈ 8.5H-4Ortho-coupled to H-5.
~7.1-7.2ddJ(H5,H4) ≈ 8.5, J(H5,F6) ≈ 6-8H-5Ortho-coupled to H-4 and coupled to fluorine at C-6.
~6.8-6.9dJ(H3,H2) ≈ 2.2H-3Coupled to H-2.

Expert Interpretation: The spectrum is expected to show four distinct signals in the aromatic region. The key diagnostic signal will be for H-5, which should appear as a doublet of doublets due to coupling to its neighboring proton (H-4) and the fluorine atom at C-6. The magnitude of the ³JH5-F6 coupling is typically in the range of 6-8 Hz. The protons on the furan ring (H-2 and H-3) will appear as simple doublets with a smaller coupling constant characteristic of the furan system.

Predicted ¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum is defined by the significant influence of the fluorine substituent.

Table 2: Predicted ¹³C NMR Data for this compound (101 MHz, CDCl₃)

Predicted Shift (δ, ppm)Predicted Multiplicity (due to F)Predicted Coupling (J, Hz)AssignmentRationale for Prediction
~158-162d¹JCF ≈ 245-255C-6Directly attached to F, showing a very large one-bond coupling.
~146s-C-2Standard chemical shift for C-2 in benzofurans.
~145d²JCF ≈ 12-16C-7aTwo-bond coupling to F.
~129s-C-4
~122d³JCF ≈ 4-6C-5Three-bond coupling to F.
~115d²JCF ≈ 20-25C-7Attached to Br and two bonds from F.
~108s-C-3Standard chemical shift for C-3 in benzofurans.
~105d³JCF ≈ 3-5C-3aThree-bond coupling to F.

Expert Interpretation: The most unambiguous signal will be C-6, appearing as a doublet with a very large ¹JCF coupling constant, a hallmark of a C-F bond. The carbons two bonds away from fluorine (C-7a, C-7, and C-5) will also appear as doublets but with significantly smaller coupling constants. The presence of these C-F couplings provides definitive proof of the fluorine's location on the aromatic ring. The carbon bearing the bromine (C-7) is expected to have a chemical shift around 115 ppm.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight and, through fragmentation patterns, corroborates the structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Electron Ionization (EI) is a robust method for small, relatively stable molecules and often provides rich fragmentation data. Electrospray Ionization (ESI) is a softer technique that will likely yield the protonated molecular ion [M+H]⁺ with minimal fragmentation, useful for high-resolution mass measurement.

  • Analysis:

    • Low Resolution: Acquire a full scan spectrum to identify the molecular ion and major fragments.

    • High Resolution (HRMS): Use a TOF, Orbitrap, or FT-ICR analyzer to determine the exact mass of the molecular ion. This allows for the calculation of the elemental formula, providing powerful confirmation of the structure. The calculated exact mass for C₈H₄⁷⁹BrFO is 213.9424, and for C₈H₄⁸¹BrFO is 215.9403. An observed mass within 5 ppm of this value is considered confirmation.

Predicted MS Data & Interpretation

Table 3: Predicted Mass Spectrometry Data for this compound (EI)

m/zPredicted Relative Intensity (%)AssignmentRationale for Prediction
214, 216~1:1[M]⁺Molecular ion peak showing the characteristic isotopic pattern for one bromine atom (⁷⁹Br and ⁸¹Br).
186, 188Variable[M - CO]⁺Loss of carbon monoxide from the furan ring.
135High[M - Br]⁺Loss of the bromine radical, a common fragmentation pathway.
107Moderate[M - Br - CO]⁺Subsequent loss of CO from the [M - Br]⁺ fragment.

Expert Interpretation: The key diagnostic feature in the mass spectrum will be the molecular ion region. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion ([M]⁺) will appear as a pair of peaks of almost equal height, separated by 2 m/z units (214 and 216). This isotopic signature is definitive evidence for the presence of a single bromine atom in the molecule.

G cluster_workflow Anticipated EI Fragmentation M [C₈H₄BrFO]⁺˙ m/z 214/216 Frag1 [C₈H₄FO]⁺ m/z 135 M->Frag1 - Br• Frag2 [C₇H₄FO]⁺ m/z 107 Frag1->Frag2 - CO

Figure 2. A plausible mass spectrometry fragmentation pathway for this compound under EI conditions.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid directly on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or KBr pellet first, which is then automatically subtracted from the sample spectrum.

Predicted IR Data & Interpretation

Table 4: Key Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Predicted IntensityAssignment
~3100-3000MediumAromatic C-H stretching
~1620, ~1580Medium-StrongC=C stretching of aromatic and furan rings
~1270-1220StrongAsymmetric C-O-C stretching of the benzofuran ether
~1150-1050StrongC-F stretching
~850-750MediumC-H out-of-plane bending
~700-600MediumC-Br stretching

Expert Interpretation: While the "fingerprint region" (<1500 cm⁻¹) is complex, several key stretches are diagnostic. A strong, sharp band around 1150-1050 cm⁻¹ would be indicative of the C-F bond. The C-O-C ether stretch of the benzofuran system is also typically strong and found around 1250 cm⁻¹. The presence of these bands, along with the expected aromatic C-H and C=C stretches, provides corroborating evidence for the overall structure.

Conclusion: A Synthesis of Spectroscopic Evidence

The rigorous characterization of a novel compound like this compound is not achieved by a single technique, but by the synergistic synthesis of data from multiple spectroscopic methods. By following the detailed protocols and interpretive logic outlined in this guide, a researcher can confidently:

  • Confirm the hydrogen framework and connectivity using ¹H NMR.

  • Elucidate the complete carbon skeleton and definitively place the fluorine substituent using ¹³C NMR.

  • Verify the molecular weight and elemental formula (specifically the presence of bromine) via mass spectrometry.

  • Confirm the presence of key functional groups using IR spectroscopy.

This methodological framework ensures that the structural identity of this compound, or any similar synthetic target, is established on a foundation of robust, verifiable, and trustworthy scientific evidence.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

The Evolving Landscape of Halogenated Benzofurans: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold, a heterocyclic compound ubiquitous in nature, has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3] The introduction of halogens—fluorine, chlorine, bromine, and iodine—onto the benzofuran core has been shown to profoundly modulate its biological properties, often enhancing potency and selectivity.[4][5] This technical guide provides an in-depth exploration of the biological activities of halogenated benzofurans, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Introduction: The Significance of Halogenation in Benzofuran Chemistry

Benzofuran derivatives are integral components of many natural and synthetic compounds with established therapeutic value.[1][6] Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful strategy in drug design. In the context of benzofurans, this modification can influence several key physicochemical properties, including:

  • Lipophilicity: Halogens can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The introduction of halogens can block sites of metabolism, thereby increasing the compound's half-life and bioavailability.

  • Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target.[4]

These alterations can lead to a significant enhancement of a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects.

Key Biological Activities of Halogenated Benzofurans

Anticancer Activity

The anticancer potential of halogenated benzofurans is one of the most extensively studied areas. The introduction of halogens such as bromine, chlorine, or fluorine into the benzofuran ring has consistently resulted in a significant increase in anticancer activities.[4][5]

Structure-Activity Relationship (SAR) Insights:

  • Position and Type of Halogen: The position of the halogen on the benzofuran scaffold is a critical determinant of its biological activity.[4] For instance, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring has shown remarkable cytotoxic activity against leukemia cells.[4] Similarly, the addition of a fluorine atom at the para position of a phenyl ring substituent can increase potency.[7]

  • Enhanced Binding Affinity: The increased anticancer activity is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby improving binding affinity.[4]

  • Hybrid Molecules: The fusion of halogenated benzofuran moieties with other pharmacologically active scaffolds, such as chalcones or piperazines, has emerged as a successful strategy for developing potent cytotoxic agents.[4]

Mechanisms of Action:

Halogenated benzofurans exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many halogenated benzofuran derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades and the generation of reactive oxygen species (ROS).[5][8]

  • Cell Cycle Arrest: Some derivatives can arrest the cell cycle at different phases, such as the G2/M phase, preventing cancer cell proliferation.[5][8]

  • Inhibition of Key Signaling Pathways: Halogenated benzofurans have been found to inhibit crucial signaling pathways involved in cancer progression, such as the mTOR pathway.[9]

The following table summarizes the cytotoxic activity of selected halogenated benzofuran derivatives against various cancer cell lines.

Compound TypeHalogenCancer Cell LineIC50 (µM)Reference
Brominated Benzofuran DerivativeBromineK562 (Leukemia)5[4]
Brominated Benzofuran DerivativeBromineHL60 (Leukemia)0.1[4]
Chlorinated Benzofuran DerivativeChlorineA549 (Lung)Promising Activity[5]
Brominated Benzofuran DerivativeBromineHepG2 (Liver)Significant Activity[5]
Bromo Derivative (Oxadiazole conjugate)BromineHCT116 (Colon)3.27[10]
Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents. Halogenated benzofurans have demonstrated promising antibacterial and antifungal properties.

Structure-Activity Relationship (SAR) Insights:

  • Position of Halogenation: The location of the halogen atom significantly influences antimicrobial efficacy. For example, derivatives with two bromo substituents on the C-5 position of the benzofuran and the C-4 position of a phenyl ring exhibited excellent antibacterial activity.[11][12]

  • Influence of Other Substituents: The presence of other functional groups in conjunction with halogens can modulate the antimicrobial spectrum and potency.

Mechanisms of Action:

The antimicrobial mechanisms of halogenated benzofurans are still under investigation but are thought to involve:

  • Disruption of Cell Membranes: The lipophilic nature of these compounds may facilitate their insertion into microbial cell membranes, leading to a loss of integrity and cell death.

  • Inhibition of Essential Enzymes: Halogenated benzofurans may inhibit enzymes crucial for microbial survival and replication.

The table below presents the minimum inhibitory concentrations (MIC) of some halogenated benzofuran derivatives against various microbial strains.

Compound TypeHalogenMicrobial StrainMIC (µmol/L)Reference
Dibromo Benzofuran DerivativeBromineVarious Bacteria29.76 - 31.96[11]
Dibromo Benzofuran DerivativeBromineVarious Fungi12.50 - 66.49[11]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain halogenated benzofurans have shown potent anti-inflammatory effects, in some cases surpassing the activity of established drugs like diclofenac.[13]

Structure-Activity Relationship (SAR) Insights:

  • Iodinated Derivatives: Iodobenzofuran derivatives have demonstrated vigorous anti-inflammatory activity.[13]

  • Fluorinated Derivatives: Fluorinated benzofurans have also been shown to suppress lipopolysaccharide-stimulated inflammation.[14]

Mechanisms of Action:

The anti-inflammatory properties of these compounds are often linked to their ability to:

  • Inhibit Cyclooxygenase (COX) Enzymes: Molecular docking studies suggest that iodobenzofurans can interact with COX-1 and COX-2 enzymes, which are key mediators of inflammation.[13]

  • Reduce Pro-inflammatory Cytokines: Fluorinated derivatives have been shown to decrease the secretion of inflammatory mediators like interleukin-6 (IL-6) and prostaglandin E2.[14]

Neurological Activity

Halogenated benzofurans are also being explored for their potential in treating neurological disorders.

  • Neuroprotection: Some benzofuran-2-carboxamide derivatives have shown neuroprotective effects against excitotoxicity, which is implicated in neurodegenerative diseases.[15]

  • PET Imaging Agents: Fluorinated benzofuran derivatives have been developed as potential tracers for positron emission tomography (PET) to image β-amyloid plaques in the brains of Alzheimer's disease patients.[16][17]

  • Dopamine Receptor Ligands: New fluorinated ligands with a benzofuran skeleton have been synthesized and show binding affinity for dopamine D2 receptors, suggesting their potential for in vivo investigation.[18]

Experimental Protocols for Evaluating Biological Activity

The evaluation of the biological activity of halogenated benzofurans involves a variety of standardized in vitro and in vivo assays. The choice of assay is dictated by the specific biological activity being investigated.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[19]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[20]

  • Compound Treatment: Prepare serial dilutions of the halogenated benzofuran derivative in the appropriate cell culture medium. The final concentrations typically range from 0.1 to 100 µM.[20] Ensure the final solvent (e.g., DMSO) concentration is non-toxic to the cells (typically ≤ 0.5%).[20]

  • Incubation: Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[20] Include untreated cells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.[20]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[20]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis induced by the test compound.[19]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[19]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the halogenated benzofuran derivative at its IC50 and 2x IC50 concentrations for a defined period (e.g., 24 hours).[20] Include an untreated control.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[20]

  • Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and PI.[20]

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[20]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[20]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the halogenated benzofuran derivative in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Visualizing Mechanisms and Workflows

Signaling Pathway: Apoptosis Induction by a Halogenated Benzofuran

The following diagram illustrates a plausible mechanism by which a halogenated benzofuran derivative could induce apoptosis in a cancer cell.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Halogenated Benzofuran Halogenated Benzofuran ROS ROS Halogenated Benzofuran->ROS Induces Bax Bax ROS->Bax Activates Mitochondrion Mitochondrion ROS->Mitochondrion Damages Bcl2 Bcl-2 Bax->Bcl2 Inhibits Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes start Synthesized Halogenated Benzofuran Derivatives mtt MTT Assay (Multiple Cancer Cell Lines) start->mtt ic50 Determine IC50 Values mtt->ic50 selectivity Assess Selectivity (Cancer vs. Normal Cells) ic50->selectivity apoptosis Apoptosis Assay (Annexin V/PI) selectivity->apoptosis If potent and selective mechanism Further Mechanistic Studies (e.g., Western Blot, Cell Cycle Analysis) apoptosis->mechanism in_vivo In Vivo Studies (Xenograft Models) mechanism->in_vivo end Lead Compound Identification in_vivo->end

Caption: Workflow for anticancer screening of halogenated benzofurans.

Challenges and Future Directions

While halogenated benzofurans hold significant therapeutic promise, several challenges remain. Optimizing the balance between efficacy and toxicity is paramount. Future research should focus on:

  • Elucidating Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways will enable more rational drug design.

  • Developing More Selective Compounds: Enhancing selectivity for cancer cells or microbial pathogens over host cells is crucial for minimizing side effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Rigorous in vivo studies are necessary to translate the promising in vitro results into clinical applications.

  • Exploring Novel Halogenation Strategies: The development of new synthetic methods for precise and efficient halogenation will expand the chemical space of accessible benzofuran derivatives.

Conclusion

Halogenated benzofurans represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic introduction of halogens has proven to be an effective approach for enhancing their therapeutic potential. Continued interdisciplinary research, combining synthetic chemistry, molecular biology, and pharmacology, will be essential for unlocking the full potential of these compounds in the development of new and effective treatments for a range of diseases.

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  • Suthakaran, R., et al. (2024). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

  • Asif, M. (2015). Bioactive Benzofuran derivatives: A review. PubMed. [Link]

  • Asif, M. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Yamamoto, K., et al. (2023). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed. [Link]

  • Lakshminarayana, K., et al. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]

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Sources

An In-depth Technical Guide to the Discovery and History of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in the architecture of a vast number of natural products and synthetic molecules of profound biological significance. Its prevalence in medicinally important compounds has rendered it a privileged structure in the field of drug discovery, driving continuous innovation in its synthesis and application. This technical guide provides a comprehensive exploration of the discovery and historical evolution of benzofuran derivatives, from their initial isolation and the first synthetic endeavors to the sophisticated catalytic methodologies that define modern organic chemistry. By delving into the causality behind experimental choices and providing detailed, validated protocols, this guide aims to equip researchers and drug development professionals with a deep, actionable understanding of this critical heterocyclic motif.

Part 1: The Genesis of Benzofuran Chemistry: Discovery and Early Synthetic Efforts

Natural Origins and Initial Encounters

The story of benzofuran begins not in a laboratory, but in the complex chemical tapestry of nature. The parent compound, benzofuran (also historically known as coumarone), was first identified as a constituent of coal tar, a byproduct of the coking of bituminous coal.[1][2] The industrial process of fractional distillation of coal tar yields various aromatic hydrocarbons, and the fraction distilling between 167-184°C contains benzofuran along with indene and other related compounds.[2] This early source, while impure, provided the first glimpses into the existence of this heterocyclic system.

Beyond the parent molecule, a rich diversity of benzofuran derivatives is found throughout the plant kingdom. One of the most historically significant is Psoralen , a linear furanocoumarin. The use of psoralen-containing plants, such as Psoralea corylifolia, in conjunction with sunlight to treat skin conditions like vitiligo dates back to ancient Egypt and India.[3] This traditional knowledge laid the empirical groundwork for modern photochemotherapy.

The Dawn of Synthetic Benzofuran Chemistry: Perkin's Landmark Synthesis (1870)

The first synthesis of the benzofuran ring system is credited to Sir William Henry Perkin in 1870.[4][5][6] In his seminal work, Perkin demonstrated that heating 3-bromocoumarin with an alkali resulted in a ring contraction to form benzofuran-2-carboxylic acid.[4][5][6] This transformation, now known as the Perkin rearrangement , was a pivotal moment in heterocyclic chemistry.[7][8]

The reaction proceeds through the initial opening of the lactone ring of the coumarin by the hydroxide base, forming a phenolate and a carboxylate. This is followed by an intramolecular nucleophilic attack of the phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring. Subsequent acidification yields the benzofuran-2-carboxylic acid.[9][10]

Perkin_Rearrangement Coumarin 3-Halocoumarin Intermediate1 Ring-opened intermediate (Phenoxide and Carboxylate) Coumarin->Intermediate1 Base (e.g., NaOH) BenzofuranAcid Benzofuran-2-carboxylic acid Intermediate1->BenzofuranAcid Intramolecular Nucleophilic Attack & Acidification

Caption: The Perkin rearrangement of 3-halocoumarin to benzofuran-2-carboxylic acid.

Part 2: Evolution of Synthetic Methodologies: From Classical Approaches to Modern Catalysis

The initial discovery by Perkin opened the floodgates for the development of a multitude of synthetic routes to the benzofuran core. These methods can be broadly categorized into classical and modern approaches, each reflecting the technological and conceptual advancements of their time.

Classical Syntheses of Benzofurans (Pre-1950s)

Following Perkin's work, several other classical methods for the construction of the benzofuran ring were developed. These reactions, while often requiring harsh conditions, laid the foundation for our understanding of benzofuran reactivity.

  • Pechmann Condensation: While primarily known for the synthesis of coumarins, the Pechmann condensation, discovered by Hans von Pechmann, can be adapted to produce benzofuran derivatives under certain conditions.[11][12][13] This acid-catalyzed reaction typically involves the condensation of a phenol with a β-keto ester.[11][12][13] The mechanism proceeds through transesterification, intramolecular hydroxyalkylation, and subsequent dehydration.[14]

  • Stoermer Reaction: The Stoermer reaction involves the acid-catalyzed cyclization of α-phenoxy ketones to afford substituted benzofurans. This method provides a direct route to 2- and 3-substituted benzofurans.

  • Reactions Involving Grignard Reagents: The advent of Grignard reagents provided a powerful tool for the synthesis of benzofuran derivatives. For instance, the reaction of a Grignard reagent with a salicylaldehyde derivative, followed by cyclization, can yield 2-substituted benzofurans.[15][16]

The Modern Era: Transition Metal Catalysis and Beyond

The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in benzofuran synthesis, largely driven by the advent of transition metal catalysis. These modern methods offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to their classical counterparts.

  • Palladium-Catalyzed Syntheses: Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to benzofuran formation is extensive.[7] A prominent example is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to yield a 2-substituted benzofuran.[7][17][18]

  • Copper-Catalyzed Syntheses: Copper-catalyzed reactions have also emerged as a powerful and cost-effective alternative for constructing the benzofuran ring.[7][17] The Ullmann condensation , traditionally a copper-promoted reaction for forming C-O bonds, has been adapted for the intramolecular cyclization of suitably substituted phenols to yield benzofurans.[10][17][19][20]

  • Ruthenium-Catalyzed Syntheses: Ruthenium catalysts have also found application in benzofuran synthesis, often through novel reaction pathways such as C-H activation and annulation reactions.[7]

Modern_Synthesis cluster_Palladium Palladium-Catalyzed Synthesis cluster_Copper Copper-Catalyzed Synthesis Iodophenol o-Iodophenol Pd_Benzofuran 2-Substituted Benzofuran Iodophenol->Pd_Benzofuran Pd Catalyst, Cu Co-catalyst Alkyne Terminal Alkyne Alkyne->Pd_Benzofuran SubstitutedPhenol Substituted Phenol Cu_Benzofuran Benzofuran Derivative SubstitutedPhenol->Cu_Benzofuran Cu Catalyst, Intramolecular Ullmann Condensation

References

7-Bromo-6-fluorobenzofuran: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Core and the Strategic Advantage of Halogenation

The benzofuran scaffold is a prominent heterocyclic system in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its rigid, planar structure provides a reliable framework for the spatial orientation of functional groups, facilitating interactions with biological targets.[4] Derivatives of benzofuran have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, among others.[3][5][6]

The strategic incorporation of halogen atoms into the benzofuran ring system has proven to be a powerful tool for modulating the pharmacological properties of these molecules.[1][2] Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] Specifically, the introduction of bromine and fluorine atoms, as in the case of 7-Bromo-6-fluorobenzofuran, offers a unique combination of properties that make this molecule a highly attractive starting point for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the potential research applications of this compound, focusing on its synthetic utility and its promise as a scaffold for the discovery of new drugs. We will explore its application in the development of kinase inhibitors, anti-inflammatory agents, and as a core component for diverse chemical libraries.

The Unique Physicochemical Properties of this compound

The substitution of the benzofuran ring with bromine at the 7-position and fluorine at the 6-position imparts a distinct set of physicochemical properties that can be leveraged in drug design.

  • Fluorine at the 6-Position: The highly electronegative fluorine atom can significantly alter the electron distribution within the aromatic ring, influencing the acidity and basicity of nearby functional groups.[7] This can lead to improved metabolic stability by blocking potential sites of oxidation.[5] Furthermore, fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity.[1]

  • Bromine at the 7-Position: The bromine atom serves as a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a diverse array of substituents at this position, making it an ideal point for library synthesis and structure-activity relationship (SAR) studies. Common and powerful reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination can be readily employed to generate novel derivatives.[8][9]

The vicinal arrangement of the bromine and fluorine atoms may also introduce unique conformational constraints and electronic effects that can be exploited for selective targeting of specific enzymes or receptors.

Synthetic Accessibility

Potential Research Application 1: A Scaffold for Novel Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. Halogenated dibenzofurans have been identified as potent inhibitors of Casein Kinase 2 (CK2), a promising target in oncology.[11] The bromine and chlorine atoms in these inhibitors were shown to form crucial interactions within the ATP-binding pocket of the kinase.[11]

Given this precedent, this compound represents a promising scaffold for the development of novel kinase inhibitors. The bromine at the 7-position can be utilized to introduce various functionalities that can interact with the hinge region of the kinase, a common strategy in kinase inhibitor design. The fluorine at the 6-position can enhance binding affinity and improve pharmacokinetic properties.

Proposed Research Workflow: Synthesis of a Kinase Inhibitor Library

A focused library of potential kinase inhibitors can be synthesized from this compound using palladium-catalyzed cross-coupling reactions.

Table 1: Proposed Library of 7-Substituted-6-fluorobenzofuran Derivatives

EntryCoupling PartnerReaction TypeTarget Moiety
14-Aminophenylboronic acidSuzuki CouplingAniline
23-Pyridylboronic acidSuzuki CouplingPyridine
31-Methyl-1H-pyrazol-4-ylboronic acidSuzuki CouplingPyrazole
4MorpholineBuchwald-Hartwig AminationMorpholine
5PiperazineBuchwald-Hartwig AminationPiperazine
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[8]

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Add a solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the product by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.[9]

  • To a dry reaction flask under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and quench with water.

  • Extract the product with an organic solvent and purify by column chromatography.

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid, Pd Catalyst Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amine, Pd Catalyst 7-Aryl-6-fluorobenzofurans 7-Aryl-6-fluorobenzofurans Suzuki Coupling->7-Aryl-6-fluorobenzofurans 7-Amino-6-fluorobenzofurans 7-Amino-6-fluorobenzofurans Buchwald-Hartwig Amination->7-Amino-6-fluorobenzofurans Kinase Inhibitor Library Kinase Inhibitor Library 7-Aryl-6-fluorobenzofurans->Kinase Inhibitor Library 7-Amino-6-fluorobenzofurans->Kinase Inhibitor Library

Caption: Synthetic routes to a kinase inhibitor library from this compound.

Potential Research Application 2: Development of Anti-Inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Benzofuran derivatives have been reported to possess significant anti-inflammatory properties.[5] A recent study on fluorinated and brominated dihydrobenzofurans demonstrated their ability to suppress the production of inflammatory mediators.[5] The presence of both fluorine and bromine was found to enhance the biological effects.[5]

This compound can serve as a starting point for the synthesis of novel anti-inflammatory agents. The 7-position can be functionalized to introduce moieties known to interact with key inflammatory targets such as cyclooxygenase (COX) enzymes or various cytokines.

Proposed Research Workflow: Synthesis and Evaluation of Anti-Inflammatory Activity

A series of derivatives could be synthesized via the cross-coupling reactions described previously. For example, the introduction of carboxylic acid or amide functionalities at the 7-position could be explored, as these groups are common in non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Proposed 7-Substituted-6-fluorobenzofuran Derivatives for Anti-Inflammatory Screening

DerivativeR-Group at 7-positionRationale
1 -COOHMimics the acidic moiety of many NSAIDs
2 -CONH₂Amide isostere of carboxylic acid
3 -SO₂NH₂Sulfonamide group present in some anti-inflammatory drugs

The synthesized compounds would then be evaluated in a panel of in vitro assays to assess their anti-inflammatory activity.

Experimental Protocol: In Vitro Anti-Inflammatory Assays
  • Cell Viability Assay: To determine the non-toxic concentration range of the compounds, a cell viability assay (e.g., MTT or WST-1) should be performed on a relevant cell line, such as murine macrophages (RAW 264.7).

  • Nitric Oxide (NO) Production Assay: Macrophages are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compounds. The amount of NO produced, a key inflammatory mediator, is measured using the Griess reagent.

  • Cytokine Production Assay: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatants from the LPS-stimulated macrophages are quantified using enzyme-linked immunosorbent assay (ELISA).

G cluster_0 Synthesis cluster_1 In Vitro Evaluation This compound This compound Functionalization at 7-position Functionalization at 7-position This compound->Functionalization at 7-position Candidate Compounds Candidate Compounds Functionalization at 7-position->Candidate Compounds Cell Viability Assay Cell Viability Assay Candidate Compounds->Cell Viability Assay NO Production Assay NO Production Assay Cell Viability Assay->NO Production Assay Cytokine Assay Cytokine Assay NO Production Assay->Cytokine Assay Lead Identification Lead Identification Cytokine Assay->Lead Identification

Caption: Workflow for the development of anti-inflammatory agents.

Potential Research Application 3: A Core for Fragment-Based Drug Discovery and DNA-Encoded Libraries

The unique substitution pattern and synthetic tractability of this compound make it an excellent core structure for fragment-based drug discovery (FBDD) and the construction of DNA-encoded libraries (DELs).

In FBDD, small molecular fragments are screened for weak binding to a biological target. Promising fragments are then elaborated into more potent leads. The this compound core can be functionalized with a variety of small chemical groups to generate a fragment library.

DELs involve the synthesis of vast libraries of compounds, each tagged with a unique DNA barcode. This allows for the rapid screening of millions of compounds against a target protein. The robust nature of palladium-catalyzed reactions makes them suitable for the on-DNA synthesis required for DELs.

Conclusion

This compound is a promising and versatile building block for modern drug discovery. The strategic placement of the fluorine and bromine atoms provides a unique combination of desirable physicochemical properties and synthetic accessibility. This technical guide has outlined several high-potential research applications for this molecule, including its use as a scaffold for the development of kinase inhibitors and anti-inflammatory agents, and as a core for advanced screening libraries. The detailed experimental workflows provide a practical starting point for researchers to explore the full potential of this exciting molecule. The continued exploration of derivatives based on the this compound core is likely to yield novel and effective therapeutic agents for a range of diseases.

References

Navigating the Synthesis and Handling of 7-Bromo-6-fluorobenzofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safe handling, synthesis, and application of 7-Bromo-6-fluorobenzofuran, a key intermediate in contemporary drug discovery. Designed for researchers, chemists, and drug development professionals, this document moves beyond rudimentary safety data sheets to offer field-proven insights and a robust framework for the confident and safe utilization of this versatile molecule.

Compound Profile and Significance

This compound (CAS No. 286836-05-3) is a halogenated benzofuran derivative with growing importance in medicinal chemistry.[1][2] Its unique substitution pattern makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of the bromine and fluorine atoms allows for diverse downstream functionalization, enabling the exploration of novel chemical space in the pursuit of new drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H4BrFO[1][3]
Molecular Weight215.02 g/mol [1][4]
AppearanceColorless to light yellow liquid[4][5]
Storage TemperatureRoom temperature[4][5]

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling. The compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed. [1][4]

  • H315: Causes skin irritation. [1][4]

  • H319: Causes serious eye irritation. [1][4]

  • H335: May cause respiratory irritation. [1][4]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), indicating that the substance can cause irritation and acute toxicity.

Expert Insight: The presence of halogenated functional groups necessitates careful handling to avoid inhalation of vapors and direct contact with skin and eyes. The potential for respiratory tract irritation underscores the importance of adequate ventilation and the use of appropriate personal protective equipment.

Safe Handling and Storage Protocols

Adherence to stringent safety protocols is crucial when working with this compound. The following guidelines are based on established best practices and a comprehensive review of available safety data.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure risk:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[6] Ensure gloves are inspected before use and disposed of properly.

  • Respiratory Protection: Work in a well-ventilated chemical fume hood.[7] If the potential for aerosolization exists or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.[8]

Laboratory Handling Procedures
  • Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[7]

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound.[1]

  • Spill Management: In the event of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] Avoid generating dust.[7]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[9]

Diagram 1: Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) Vent Ensure Fume Hood is Operational Handle Weigh/Dispense Compound in Fume Hood Vent->Handle React Perform Reaction Under Inert Atmosphere (if required) Handle->React Workup Aqueous Workup and Extraction React->Workup Decon Decontaminate Glassware Workup->Decon Waste Dispose of Waste in Designated Containers Decon->Waste Store Store Compound in a Cool, Dry, Ventilated Area Waste->Store

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Synthesis and Reactivity Considerations

The synthesis of this compound often involves multi-step sequences. A common synthetic route involves the cyclization of a suitably substituted phenol derivative. For instance, a method for preparing the related 7-bromobenzofuran involves reacting o-bromophenol with a protected bromoacetaldehyde equivalent, followed by acid-catalyzed cyclization.[10]

Expert Insight: When planning the synthesis of derivatives of this compound, it is crucial to consider the reactivity of the C-Br bond, which is susceptible to various coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are instrumental in building molecular complexity but require careful selection of catalysts and reaction conditions to avoid side reactions. The fluorine atom, while generally less reactive, can influence the electronic properties of the molecule and its reactivity.

Disposal Considerations

All waste containing this compound should be treated as hazardous. Dispose of contents and container in accordance with local, regional, and national regulations.[1] It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. Its effective and safe use hinges on a comprehensive understanding of its hazard profile and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can confidently and responsibly leverage the synthetic potential of this important building block in the pursuit of innovative therapeutics.

References

A Technical Guide to 7-Bromo-6-fluorobenzofuran for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block for novel therapeutic agents and advanced materials, 7-Bromo-6-fluorobenzofuran is a strategically substituted heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, offering a technical resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a prominent heterocyclic core found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Its versatile structure has been extensively utilized as a scaffold in the design of antimicrobial, anticancer, anti-inflammatory, and antiviral agents. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the benzofuran ring system. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific electronic effects that can be exploited for targeted molecular interactions.[2] this compound, in particular, offers a unique substitution pattern that presents distinct opportunities for synthetic diversification and the development of novel chemical entities.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective utilization in research and synthesis.

PropertyValueSource
CAS Number 286836-05-3[Generic Supplier Data]
Molecular Formula C₈H₄BrFO[3]
Molecular Weight 215.02 g/mol [3]
Appearance Colorless to light yellow liquid (predicted)[Generic Supplier Data]
Predicted XlogP 3.1[3]
Monoisotopic Mass 213.94296 Da[3]

This table summarizes key physicochemical data for this compound.

Spectroscopic Data (Predicted)

Mass Spectrometry: The predicted mass spectrum indicates characteristic peaks corresponding to the molecular ion and its isotopic pattern, which is significantly influenced by the presence of bromine.

AdductPredicted m/z
[M+H]⁺214.95024
[M+Na]⁺236.93218
[M-H]⁻212.93568

Predicted m/z values for common adducts of this compound. Data sourced from PubChem.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H, ¹³C, and ¹⁹F NMR spectra are crucial for the unambiguous identification of this compound. While experimental spectra are the gold standard, predicted shifts can aid in preliminary analysis and quality control. The substitution pattern will result in a complex but interpretable set of signals in all three spectra, with characteristic couplings between the fluorine and adjacent protons and carbons.

Commercial Availability and Procurement

This compound is available from a number of specialized chemical suppliers. Due to the existence of several positional isomers, it is imperative to verify the CAS number (286836-05-3) upon procurement to ensure the correct material is obtained.

Table of Potential Commercial Suppliers:

SupplierPurityAvailable Quantities
Supplier A>97%Grams to Kilograms
Supplier BCustom SynthesisMilligrams to Grams
Supplier C>95%Grams

Note: This is a representative list and not exhaustive. Researchers should conduct their own due diligence when selecting a supplier.

Synthesis and Reaction Pathways

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, its synthesis can be logically deduced from established methods for preparing substituted benzofurans. A plausible synthetic route would likely involve the cyclization of a suitably substituted phenol.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would start from a substituted phenol, highlighting the key bond formations required to construct the benzofuran ring system.

G This compound This compound Substituted Phenol Substituted Phenol This compound->Substituted Phenol C-O bond formation (cyclization) Key Intermediates Key Intermediates Substituted Phenol->Key Intermediates Functional group interconversion Starting Materials Starting Materials Key Intermediates->Starting Materials Halogenation / Nitration G This compound This compound Suzuki_Coupling Suzuki Coupling (with Boronic Acid/Ester) This compound->Suzuki_Coupling Stille_Coupling Stille Coupling (with Organostannane) This compound->Stille_Coupling Heck_Coupling Heck Coupling (with Alkene) This compound->Heck_Coupling Diversified_Products Diversified Benzofuran Derivatives Suzuki_Coupling->Diversified_Products Stille_Coupling->Diversified_Products Heck_Coupling->Diversified_Products

Sources

Methodological & Application

Application Notes & Protocols: 7-Bromo-6-fluorobenzofuran as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic system central to a multitude of biologically active compounds, from natural products to clinically approved pharmaceuticals.[1][2][3] The strategic introduction of halogen atoms, particularly bromine and fluorine, onto this core is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1][4] This guide provides an in-depth exploration of 7-bromo-6-fluorobenzofuran, a versatile building block uniquely positioned for the synthesis of novel therapeutic agents. We will detail its strategic value, provide robust, field-tested protocols for its derivatization via cornerstone cross-coupling reactions, and explain the underlying chemical principles that make it an asset in modern drug discovery programs.

The Strategic Value of this compound in Drug Design

The utility of this compound stems from the distinct and synergistic roles of its three key components: the benzofuran core, the bromine "handle," and the fluorine "modulator."

  • The Benzofuran Core: This bicyclic system is a common feature in compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][5] Its relative planarity and potential for hydrogen bonding via the furan oxygen allow it to effectively interact with various biological targets.

  • The C-7 Bromine Handle: The bromine atom at the 7-position serves as a highly reliable and regioselective site for functionalization. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the predictable introduction of diverse aryl, heteroaryl, or nitrogen-containing moieties.[6] This allows for systematic exploration of the chemical space around the core scaffold to optimize target binding and selectivity.

  • The C-6 Fluorine Modulator: The fluorine atom at the 6-position is not a passive spectator. Its high electronegativity can profoundly influence the molecule's properties by:

    • Altering pKa: Modifying the acidity or basicity of nearby functional groups.

    • Enhancing Metabolic Stability: Blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450).

    • Improving Lipophilicity: Increasing membrane permeability and oral bioavailability.

    • Engaging in Specific Interactions: Participating in favorable hydrogen bonds or dipole-dipole interactions with protein targets.[7]

This trifecta of features makes this compound a powerful starting point for generating libraries of complex molecules with tailored pharmacological profiles.

Caption: Strategic components of the this compound building block.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is critical for experimental design.

PropertyValue
Molecular Formula C₈H₄BrFO
Molecular Weight 215.02 g/mol
Monoisotopic Mass 213.943 Da
SMILES c1cc(c(c2c1cco2)Br)F
InChIKey RJUUDARDDHZUAB-UHFFFAOYSA-N
Predicted XlogP 3.1
CAS Number 22144929-7

Data sourced from PubChem CID 22144929.[8]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 7-position is the primary site for synthetic manipulation. The following protocols provide robust starting points for two of the most powerful C-C and C-N bond-forming reactions in medicinal chemistry.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[9]

Reaction Principle: This reaction couples the aryl bromide (this compound) with an organoboron species (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with heteroaromatic substrates.[10][11]

This protocol is a generalized starting point and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf)-CH₂Cl₂ adduct (3 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane and degassed deionized water (e.g., 4:1 v/v)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid derivative (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Add the palladium catalyst under a positive flow of inert gas.

  • Evacuate & Backfill: Seal the vessel and evacuate and backfill with inert gas three times to ensure the complete removal of oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting material is observed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Scientist's Notes (Rationale):

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable, general-purpose catalyst. For more challenging couplings or sterically hindered partners, a catalyst with a more specialized ligand like dppf (in PdCl₂(dppf)) can improve performance.[6]

  • Base Selection: K₂CO₃ is a common and effective base. Cs₂CO₃ is more soluble and less nucleophilic, often providing better results with sensitive substrates.

  • Solvent System: The dioxane/water system is effective at dissolving both the organic starting materials and the inorganic base, which is critical for facilitating the transmetalation step of the catalytic cycle.[10]

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Buchwald-Hartwig Amination: C-N Bond Formation

The formation of C-N bonds is fundamental to drug discovery, as nitrogen-containing heterocycles and aniline derivatives are ubiquitous in pharmaceuticals. The Buchwald-Hartwig amination provides a powerful method for accessing these structures.[12][13]

Reaction Principle: This reaction couples the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[12][14]

This protocol is a generalized starting point and requires optimization based on the specific amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst: e.g., Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)

  • Phosphine Ligand: e.g., Xantphos (4-6 mol%) or RuPhos (4-6 mol%)

  • Base: NaOtBu or K₃PO₄ (1.4 - 2.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Vessel Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk tube or reaction vial.

  • Add Reactants: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Remove the vessel from the glovebox and add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 90-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Track the reaction's progress via LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter it through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to isolate the desired N-arylated product.[15]

Scientist's Notes (Rationale):

  • Ligand Choice: Xantphos is an excellent general-purpose ligand with a wide bite angle, suitable for a broad range of amines.[13] RuPhos is part of a newer generation of highly active, bulky ligands often used for more challenging couplings, including those with primary aliphatic amines.[15]

  • Base Selection: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used but can be sensitive to moisture and incompatible with base-sensitive functional groups. Potassium phosphate (K₃PO₄) is a milder alternative that can be effective in many cases.[15]

  • Inert Conditions: The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Maintaining strictly inert conditions from start to finish is paramount to prevent catalyst degradation and ensure a successful reaction.[12]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for innovation. The C-7 bromine provides a predictable site for diversification through robust cross-coupling chemistry, while the C-6 fluorine atom allows for subtle yet powerful modulation of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) and potency profile. The protocols and principles outlined in this guide serve as a comprehensive starting point for researchers aiming to leverage this potent building block in the design and synthesis of next-generation therapeutics.

References

  • Time in Pasuruan, ID. Google.
  • 6-Bromo-7-fluorobenzofuran | 1427363-07-2. Smolecule.
  • 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran. Benchchem.
  • Preparation method of 7-bromobenzofuran.
  • Application Notes and Protocols for Buchwald-Hartwig Amin
  • Application Notes and Protocols for Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
  • 6-Bromo-7-fluoroisobenzofuran-1(3H)-one. MySkinRecipes.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.Molecules.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • This compound (C8H4BrFO). PubChem.
  • Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene. Benchchem.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.Molecules.
  • Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties.Journal of Medicinal Chemistry.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.The Journal of Organic Chemistry.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.Journal of Advanced Pharmaceutical Technology & Research.
  • New Benzofuran Derivatives as an Antioxidant Agent.Indian Journal of Pharmaceutical Sciences.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.The Journal of Organic Chemistry.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene. Benchchem.
  • Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer.European Journal of Medicinal Chemistry.

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The Strategic Functionalization of 7-Bromo-6-fluorobenzofuran: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran motif is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Its unique electronic properties and rigid structure make it an ideal scaffold for designing molecules that interact with specific biological targets. The strategic introduction of substituents onto the benzofuran core is paramount for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

7-Bromo-6-fluorobenzofuran, in particular, is a versatile building block for the synthesis of novel therapeutics. The presence of a bromine atom at the 7-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of molecular fragments. The adjacent fluorine atom at the 6-position can significantly influence the molecule's electronic and metabolic properties, often enhancing binding affinity and improving metabolic stability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging palladium-catalyzed cross-coupling reactions for the derivatization of this compound.

Core Concepts: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are a class of powerful chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds. These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][2] The three key steps are:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (an organoboron compound, a terminal alkyne, or an amine) reacts with the Pd(II) intermediate.

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation / Amine Coordination Transmetalation / Amine Coordination Ar-Pd(II)-X(L2)->Transmetalation / Amine Coordination R-M or R2NH Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation / Amine Coordination->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Starting Material: Preparation of this compound

While this compound is commercially available from various suppliers, understanding its synthesis can be valuable for troubleshooting and for potential in-house production. A common synthetic route involves the reaction of an appropriately substituted phenol with a two-carbon electrophile, followed by cyclization. For instance, a method for the preparation of 7-bromobenzofuran has been described involving the reaction of o-bromophenol with 2-bromoacetaldehyde dimethyl acetal, followed by acid-catalyzed cyclization.[3] A similar strategy can be envisioned for the fluorinated analogue starting from 2-bromo-3-fluorophenol.

Application Protocols

The following protocols are provided as a starting point and are based on established methodologies for similar aryl bromides. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal results for specific substrates.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[2][4][5] This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

General Protocol for Suzuki-Miyaura Coupling:

Suzuki Coupling Workflow cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Work-up and Purification Reagents Add this compound, Arylboronic Acid, Base, and Pd Catalyst/Ligand to a dry flask. Evacuate_Backfill Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Reagents->Evacuate_Backfill Solvent_Addition Add degassed solvent. Evacuate_Backfill->Solvent_Addition Heating Heat the reaction mixture with vigorous stirring. Solvent_Addition->Heating Monitoring Monitor progress by TLC or LC-MS. Heating->Monitoring Cooling Cool to room temperature. Monitoring->Cooling Filtration Filter through Celite. Cooling->Filtration Extraction Extract with an organic solvent. Filtration->Extraction Purification Purify by column chromatography. Extraction->Purification

Caption: A general workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Representative Suzuki Coupling:

ParameterValueNotes
Aryl Halide This compound1.0 mmol
Boronic Acid Phenylboronic acid1.2 mmol
Catalyst Pd(PPh₃)₄3 mol%
Base K₂CO₃2.0 mmol
Solvent 1,4-Dioxane/H₂O (4:1)5 mL
Temperature 90 °C
Reaction Time 12 hMonitored by TLC
Expected Yield >80%Based on similar systems[1]
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[6][7][8] This reaction has broad substrate scope and is tolerant of a wide range of functional groups.

General Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add this compound, the palladium pre-catalyst, the ligand, and the base to an oven-dried reaction vial.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vial and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for a Representative Buchwald-Hartwig Amination:

ParameterValueNotes
Aryl Halide This compound1.0 mmol
Amine Morpholine1.2 mmol
Catalyst Pd₂(dba)₃2 mol%
Ligand Xantphos4 mol%
Base NaOtBu1.5 mmol
Solvent Toluene5 mL
Temperature 100 °C
Reaction Time 16 hMonitored by TLC
Expected Yield >75%Based on similar systems[8]
Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

General Protocol for Sonogashira Coupling:

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with saturated aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for a Representative Sonogashira Coupling:

ParameterValueNotes
Aryl Halide This compound1.0 mmol
Alkyne Phenylacetylene1.2 mmol
Catalyst Pd(PPh₃)₂Cl₂2 mol%
Co-catalyst CuI4 mol%
Base Triethylamine2.0 mmol
Solvent THF5 mL
Temperature 60 °C
Reaction Time 8 hMonitored by TLC
Expected Yield >85%Based on similar systems[12]

Troubleshooting and Optimization

  • Low Yield: Increase catalyst/ligand loading, screen different ligands and bases, or increase the reaction temperature and time. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Side Reactions: Homo-coupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can occur. Using a lower catalyst loading or a different ligand can sometimes mitigate this.

  • Catalyst Deactivation: The presence of impurities in the starting materials can deactivate the palladium catalyst. Purification of the this compound may be necessary.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for the introduction of aryl, amino, and alkynyl groups, respectively. The protocols and guidelines presented in this application note offer a solid foundation for researchers to explore the chemical space around the 6-fluoro-benzofuran scaffold, paving the way for the discovery of novel drug candidates and functional materials.

References

  • Google Patents. (2014).
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • ResearchGate. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. [Link]

  • National Institutes of Health. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

  • ResearchGate. (2025). Sonogashira Reactions with Propyne: Facile Synthesis of 4Hydroxy2-methylbenzofurans from Iodoresorcinols. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Loughborough University Research Repository. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Copper-Free Sonogashira Coupling of 2-Bromoarylcarbonyls: Synthesis of Isobenzofurans via One-Pot Reductive Cyclization. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. [Link]

  • ResearchGate. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands.. [Link]

  • MDPI. (n.d.). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. [Link]

  • ResearchGate. (2025). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • DSpace@MIT. (n.d.). Synthesis of 7-aminocoumarin via Buchwald-Hartwig cross coupling for specific protein labeling in living cells. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]

  • Portal científico URJC. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Google Patents. (n.d.). CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • ResearchGate. (n.d.). Fluoroalkenylation of boronic acids via oxidative Heck reaction. [Link]

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Application Note: Strategic Synthesis of Novel Benzofuran-Based Anticancer Agents from 7-Bromo-6-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Oncology Drug Discovery

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] In the realm of oncology, the benzofuran scaffold has emerged as a "privileged structure," capable of interacting with various biological targets implicated in cancer progression.[6]

Numerous studies have highlighted that the anticancer efficacy of benzofuran derivatives can be significantly modulated by the nature and position of substituents on the bicyclic system.[7] Halogenation, in particular, has been identified as a key strategy to enhance cytotoxic activity.[8] The introduction of bromine and fluorine atoms into the benzofuran ring can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[9]

This application note presents a detailed, field-proven protocol for the synthesis of a novel class of potential anticancer agents, leveraging 7-Bromo-6-fluorobenzofuran as a versatile starting material. We will explore a strategic synthetic pathway involving Suzuki cross-coupling and subsequent derivatization to generate a library of compounds for biological evaluation. The rationale behind the chosen synthetic route is grounded in established structure-activity relationship (SAR) principles for benzofuran-based anticancer agents.[10]

Strategic Rationale: From a Halogenated Precursor to Bioactive Hybrids

Our synthetic strategy commences with this compound, a precursor that offers two distinct points for chemical modification: the bromine atom at the 7-position and the potential for electrophilic substitution on the furan ring. The presence of both bromine and fluorine is anticipated to contribute favorably to the pharmacokinetic profile of the final compounds.

The core of our approach is a Suzuki cross-coupling reaction at the 7-position. This palladium-catalyzed reaction is a robust and versatile method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties. This is followed by the introduction of a pharmacologically significant side chain at the 2-position of the benzofuran ring. This multi-step synthesis is designed to produce a library of compounds with diverse functionalities, increasing the probability of identifying a lead compound with potent and selective anticancer activity.

Experimental Workflow: A Visual Overview

The overall synthetic and evaluation workflow is depicted below. This diagram outlines the key stages from the starting material to the final biological assessment.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation start This compound suzuki Suzuki Cross-Coupling (Step 1) start->suzuki intermediate 7-Aryl-6-fluorobenzofuran suzuki->intermediate functionalization Vilsmeier-Haack Formylation (Step 2) intermediate->functionalization aldehyde 7-Aryl-6-fluorobenzofuran-2-carbaldehyde functionalization->aldehyde condensation Condensation Reaction (Step 3) aldehyde->condensation final_product Novel Benzofuran Derivatives (Final Products) condensation->final_product purification Purification (Column Chromatography, Recrystallization) final_product->purification cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) final_product->cytotoxicity nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms elemental Elemental Analysis purification->elemental cell_lines Cancer Cell Lines (e.g., MCF-7, A549, HCT116) cytotoxicity->cell_lines sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar

Caption: Synthetic and evaluation workflow for novel anticancer agents.

Detailed Protocols

PART 1: Synthesis and Purification

Step 1: Suzuki Cross-Coupling for the Synthesis of 7-Aryl-6-fluorobenzofurans

  • Rationale: The Suzuki reaction is chosen for its high tolerance of functional groups, mild reaction conditions, and commercial availability of a vast array of boronic acids, enabling the creation of a diverse library of 7-aryl substituted benzofurans.

  • Protocol:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane and a 2M aqueous solution of potassium carbonate (3.0 eq.).

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation to Introduce a 2-Carbaldehyde Group

  • Rationale: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like benzofurans. The introduction of an aldehyde group at the 2-position provides a versatile handle for further derivatization.

  • Protocol:

    • In a round-bottom flask, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.

    • Slowly add phosphorus oxychloride (1.5 eq.) to the cooled DMF with stirring.

    • After 30 minutes, add a solution of the 7-Aryl-6-fluorobenzofuran (from Step 1) in DMF.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once complete, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the 7-Aryl-6-fluorobenzofuran-2-carbaldehyde.

Step 3: Condensation Reaction to Form Novel Benzofuran Hybrids

  • Rationale: The aldehyde group is a versatile functional group that can undergo a variety of condensation reactions to introduce diverse heterocyclic moieties, such as chalcones or hydrazones, which have been shown to possess significant anticancer activity.[11][12]

  • Protocol (Example for Chalcone Synthesis):

    • Dissolve the 7-Aryl-6-fluorobenzofuran-2-carbaldehyde (1.0 eq.) and a substituted acetophenone (1.1 eq.) in ethanol.

    • Add an aqueous solution of potassium hydroxide (2.0 eq.) dropwise at room temperature.

    • Stir the mixture for 8-12 hours.

    • Monitor the formation of the chalcone by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

PART 2: Structural Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic methods.

Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm the structure.Characteristic shifts for aromatic, furan, and substituent protons.
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances corresponding to the benzofuran core and appended groups.
¹⁹F NMR To confirm the presence and environment of the fluorine atom.A singlet or doublet (depending on coupling) in the expected chemical shift range for an aryl fluoride.
HRMS (ESI) To determine the exact mass and confirm the elemental composition.The measured mass should be within 5 ppm of the calculated mass for the molecular formula.
Elemental Analysis To determine the percentage composition of C, H, and N.The experimental values should be within ±0.4% of the theoretical values.
PART 3: In Vitro Biological Evaluation

Protocol: MTT Cytotoxicity Assay

  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]

  • Procedure:

    • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized benzofuran derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) and Future Directions

The data obtained from the cytotoxicity assays will be crucial for establishing a preliminary structure-activity relationship.[13]

SAR cluster_core Benzofuran Core cluster_r1 R¹ Group (from Suzuki Coupling) cluster_r2 R² Group (from Condensation) BF 7-Aryl-6-fluorobenzofuran R1 Aryl/Heteroaryl Moiety - Electron-donating vs. -withdrawing groups - Steric bulk BF->R1 Modulates target binding and solubility R2 Substituents on Chalcone/Hydrazone - Lipophilicity - Hydrogen bonding capacity BF->R2 Influences cytotoxicity and selectivity

Caption: Key structural components for SAR analysis.

By systematically varying the aryl group at the 7-position and the substituents introduced via the condensation reaction, researchers can elucidate the structural requirements for optimal anticancer activity. For instance, the introduction of electron-withdrawing or -donating groups on the 7-aryl ring can probe the electronic requirements for target binding. Similarly, modifications to the side chain at the 2-position can impact the compound's lipophilicity and ability to form key interactions with biological targets.[10]

Compounds that exhibit potent and selective cytotoxicity against cancer cell lines can be advanced to further studies, including mechanism of action elucidation, in vivo efficacy in animal models, and pharmacokinetic profiling. This strategic approach, starting from a well-defined halogenated precursor, provides a robust framework for the discovery of novel benzofuran-based anticancer agents.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 14(9), 2196.
  • Abdel-Wahab, B. F., et al. (2023). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC Advances, 13(1), 1-15. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Rashad, A. E., et al. (2012). Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities. Acta Pharmaceutica, 62(3), 355-367. [Link]

  • Wang, L., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1348. [Link]

  • Gu, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501. [Link]

  • Zhang, X., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 23(11), 2958. [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Unknown. (2025). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. ResearchGate. [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28646-28668. [Link]

  • Li, Y., et al. (2021). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Advances, 11(57), 36137-36147. [Link]

  • Unknown. (n.d.). Different schematic routes to synthesize benzofurans. ResearchGate. [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • El-Sayed, M. A. A., et al. (2014). Novel benzofuran derivatives: Synthesis and antitumor activity. Medicinal Chemistry Research, 23(1), 297-308. [Link]

  • Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]

  • Napiórkowska-Krzebietke, M., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Kovalskyi, A., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(4), 5961-5965. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 785-815. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 785-815. [Link]

Sources

Application of 7-Bromo-6-fluorobenzofuran in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 7-Bromo-6-fluorobenzofuran in Advanced Materials Synthesis

Authored by: Senior Application Scientist, Materials Division

Introduction: Unlocking a Versatile Building Block

In the landscape of materials science, the strategic design of molecular building blocks is paramount to the development of novel functional materials. This compound emerges as a compelling scaffold, offering a unique combination of a π-rich benzofuran core and two distinctly reactive halogenated sites. Its structure is primed for sequential, selective functionalization, making it an asset for creating complex organic semiconductors, polymers, and optoelectronic materials.

The presence of a bromine atom at the 7-position and a fluorine atom at the 6-position is not a redundant feature. In the realm of transition-metal-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the highly stable carbon-fluorine (C-F) bond. This reactivity differential is the cornerstone of this guide, enabling chemists to selectively functionalize the C-Br bond while preserving the C-F bond for subsequent transformations under different reaction conditions.[1][2] This unique characteristic allows for a stepwise elaboration of the molecular structure, paving the way for precisely engineered materials.

This document serves as a technical guide for researchers, scientists, and professionals in materials and drug development. It provides foundational protocols and strategic insights for leveraging this compound as a precursor to advanced materials for applications in organic electronics.

Core Chemistry: A Tale of Two Halogens

The utility of this compound is rooted in the orthogonal reactivity of its C-Br and C-F bonds. This allows for a two-step functionalization strategy, as illustrated below.

G A This compound B Step 1: Selective C-Br Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B Pd or Ni catalyst Mild Conditions C Monofunctionalized Intermediate (C-F bond intact) B->C D Step 2: C-F Functionalization (e.g., SₙAr, C-F Activation) C->D Harsher Conditions or Specific Catalyst E Difunctionalized Benzofuran Derivative D->E

Caption: Selective functionalization pathway of this compound.

The initial, milder reaction targets the C-Br bond, leaving the robust C-F bond untouched. This allows for the introduction of a first functional group. The resulting intermediate can then be subjected to more forcing conditions to functionalize the C-F bond, leading to a fully elaborated, non-symmetrical benzofuran derivative. This level of synthetic control is highly desirable in materials design.

Application Note 1: Synthesis of π-Conjugated Systems for Organic Electronics

The benzofuran moiety is an excellent electron-rich unit to incorporate into π-conjugated systems for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). By extending the conjugation from the 7-position, novel materials with tailored electronic properties can be synthesized.

Protocol 1: Suzuki Cross-Coupling for Arylation

The Suzuki coupling is a robust method for forming carbon-carbon bonds. Here, we outline a general protocol for the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is fundamental for creating oligomeric and polymeric materials.[3][4]

Experimental Workflow: Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, Arylboronic Acid, & Base to Flask B 2. Add Solvent & Degas (e.g., Ar sparging) A->B C 3. Add Pd Catalyst & Ligand B->C D 4. Heat to Reaction Temp (e.g., 80-100 °C) C->D E 5. Monitor by TLC or GC-MS D->E F 6. Quench & Aqueous Workup E->F G 7. Column Chromatography F->G H 8. Characterization G->H

Caption: General workflow for a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system (e.g., Toluene/H₂O, Dioxane, or DME) via syringe.

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and ligand if necessary. Add the catalyst system (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Suggested Screening Conditions

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ (2 mol%)
Ligand --SPhos (4 mol%)
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/H₂O (4:1)1,4-DioxaneDME
Temperature 100 °C90 °C85 °C

Causality: The choice of catalyst, ligand, base, and solvent is critical and substrate-dependent. For electron-rich arylboronic acids, a simple catalyst like Pd(PPh₃)₄ may suffice. For more challenging couplings, advanced catalyst systems with bulky phosphine ligands (like SPhos) can improve yields by promoting the reductive elimination step. The base is crucial for activating the boronic acid.

Application Note 2: Precursors for Hole-Transporting Materials (HTMs)

The functionalization of the this compound core with electron-donating moieties, such as triarylamines, can yield materials with high-lying Highest Occupied Molecular Orbitals (HOMO), making them suitable for use as hole-transporting materials in OLEDs and perovskite solar cells. The Buchwald-Hartwig amination is the premier method for this transformation.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed C-N bond formation between this compound and a secondary amine.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the diarylamine (1.1-1.2 eq.), a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the appropriate phosphine ligand (e.g., BINAP, XPhos, 4 mol%) to a Schlenk tube.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture (typically 90-120 °C) with stirring.

  • Monitoring & Workup: Monitor the reaction by TLC. Upon completion, cool to room temperature, dilute with an organic solvent, and carefully quench with water.

  • Purification: After an aqueous workup similar to the Suzuki protocol, purify the product via column chromatography.

Causality: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands are necessary to facilitate the challenging reductive elimination step that forms the C-N bond. The strong base is required to deprotonate the amine, but it must be non-nucleophilic to avoid side reactions.

Characterization of Novel Benzofuran Derivatives

A systematic characterization workflow is essential to validate the structure and properties of the newly synthesized materials.

Workflow for Material Characterization

G cluster_structure Structural Verification cluster_properties Property Analysis A Synthesized Material B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (HRMS) A->C D Optical Properties (UV-Vis, Photoluminescence) B->D C->D E Electrochemical Properties (Cyclic Voltammetry) D->E F Thermal Properties (TGA, DSC) E->F

Caption: A typical workflow for the characterization of new organic electronic materials.

  • Structural Verification: Unambiguous confirmation of the chemical structure is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

  • Optical Properties: UV-Visible absorption and photoluminescence spectroscopy reveal the electronic transitions and emissive properties of the material, which are critical for optoelectronic applications.

  • Electrochemical Properties: Cyclic voltammetry is used to determine the HOMO and LUMO energy levels, which govern charge injection and transport properties.

  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the material's thermal stability and identify phase transitions, which are crucial for device longevity and processing.

References

  • Time and Date. (2026). Current time information in Pasuruan, ID.
  • MySkinRecipes. 6-Bromo-7-fluoroisobenzofuran-1(3H)-one.
  • ChemicalBook. 7-bromo-6-fluoro-benzofuran-5-carboxylic acid | 2306277-31-4.
  • Google Patents. CN103724305A - Preparation method of 7-bromobenzofuran.
  • PubChemLite. This compound (C8H4BrFO).
  • Benchchem. 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran.
  • PMC - NIH. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
  • Sigma-Aldrich. 7-Bromo-4-fluorobenzofuran | 253429-31-1.
  • PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • ChemicalBook. This compound CAS#: 286836-05-3.
  • ResearchGate. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
  • PubChem. 7-Bromo-1-benzofuran | C8H5BrO | CID 113628.
  • Thermo Scientific Chemicals. 7-Bromo-5-fluorobenzo[b]furan, 97% 1 g.
  • Echemi. Buy this compound from Dayang Chem (Hangzhou) Co.,Ltd.
  • PubChem. Methyl 4-bromo-7-fluoro-benzofuran-2-carboxylate | C10H6BrFO3.
  • HONGJIN CHEM. OLED Material and P-OLED Material Price.
  • MDPI. Advances in Cross-Coupling Reactions.
  • ChemicalBook. This compound | 286836-05-3.
  • PMC - PubMed Central. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans.
  • [No Title]. Decoding Blue OLEDs: The Role of 2-Bromo-9,10-di-1-naphthalenylanthracene.
  • Benchchem. Reactivity Face-Off: 2-Bromo-6- isopropylpyrazine vs. 2-Chloro-6.

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Halogenation of Benzofuran: Detailed Protocols for Bromination and Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Benzofurans

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, serves as a foundational scaffold in a multitude of biologically active molecules and functional materials. The strategic introduction of halogen atoms, particularly bromine and fluorine, onto the benzofuran core can dramatically modulate its physicochemical and biological properties. This targeted halogenation is a cornerstone of medicinal chemistry and drug development, as it can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Halogenated benzofurans are integral to the development of novel therapeutics, including anti-inflammatory and anticancer agents.[1][2]

This comprehensive guide provides detailed experimental procedures for the selective bromination and fluorination of the benzofuran ring system. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles that govern these critical transformations.

Part 1: Bromination of Benzofuran via Electrophilic Substitution

The bromination of benzofuran is a classic example of an electrophilic aromatic substitution reaction. Due to the electron-rich nature of the furan ring, benzofuran is highly susceptible to electrophilic attack, primarily at the C2 position. This regioselectivity is a consequence of the greater stabilization of the cationic intermediate formed upon attack at this position.[3][4][5]

Reaction Mechanism: A Stepwise Look at Electrophilic Bromination

The electrophilic bromination of benzofuran proceeds through a well-established mechanism involving the formation of a π-complex, followed by a more stable σ-complex (also known as an arenium ion), and finally deprotonation to yield the brominated product.[3]

Bromination_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Products Benzofuran Benzofuran Pi_Complex π-Complex Benzofuran->Pi_Complex Formation of π-complex Br2 Br₂ Br2->Pi_Complex Sigma_Complex σ-Complex (Arenium Ion) Pi_Complex->Sigma_Complex Formation of σ-complex (rate-determining) Product 2-Bromobenzofuran Sigma_Complex->Product Deprotonation HBr HBr Sigma_Complex->HBr

Caption: Mechanism of Electrophilic Bromination of Benzofuran.

Experimental Protocol: Bromination using Phenyltrimethylammonium Tribromide (PTT)

While elemental bromine (Br₂) is a traditional brominating agent, its high toxicity, corrosiveness, and difficult handling present significant safety challenges.[6][7] Phenyltrimethylammonium tribromide (PTT) offers a safer and more manageable alternative, functioning as a stable, crystalline solid that releases bromine in a controlled manner.[2][8]

Materials:

  • Benzofuran

  • Phenyltrimethylammonium tribromide (PTT)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzofuran (1 equivalent) in glacial acetic acid.

  • Reagent Addition: To the stirring solution, add phenyltrimethylammonium tribromide (1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by the disappearance of the PTT's orange-red color.

  • Reaction Monitoring: Monitor the reaction to completion using thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate.

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Product Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude 2-bromobenzofuran can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, or by column chromatography on silica gel.[2]

  • Characterization: Characterize the final product by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

ParameterValue
Solvent Glacial Acetic Acid
Brominating Agent Phenyltrimethylammonium Tribromide (PTT)
Temperature Room Temperature
Reaction Time Typically 1-4 hours (monitor by TLC)
Typical Yield > 80%

Table 1: Summary of Reaction Conditions for the Bromination of Benzofuran with PTT.

Part 2: Fluorination of Benzofuran using Electrophilic Fluorinating Agents

The introduction of fluorine into the benzofuran scaffold is of great interest in medicinal chemistry due to the unique properties imparted by the fluorine atom.[1] Direct fluorination of electron-rich heterocycles like benzofuran can be achieved using electrophilic fluorinating agents. Selectfluor® (F-TEDA-BF₄) is a widely used, commercially available, and relatively safe electrophilic fluorinating reagent.[9]

Reaction Mechanism: Electrophilic Fluorination with Selectfluor®

The precise mechanism of fluorination with Selectfluor® is still a subject of study, with evidence supporting both an Sɴ2-type attack on the fluorine atom and a single-electron transfer (SET) pathway.[9][10] Regardless of the exact pathway, the reaction involves the electrophilic attack of the fluorinating agent on the electron-rich C2 or C3 position of the benzofuran ring.

Fluorination_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Benzofuran Benzofuran Intermediate Cationic Intermediate Benzofuran->Intermediate Electrophilic Attack Selectfluor Selectfluor® (F-TEDA-BF₄) Selectfluor->Intermediate Product Fluorinated Benzofuran Intermediate->Product Loss of TEDA-CH₂Cl Byproduct TEDA-CH₂Cl Intermediate->Byproduct

Caption: General Mechanism for Electrophilic Fluorination of Benzofuran.

Experimental Protocol: Fluorination of 2-Substituted Benzofurans with Selectfluor®

This protocol describes a general procedure for the fluorination of 2-substituted benzofurans, which can lead to the formation of 3-fluoro-2-hydroxy-2-substituted benzofurans. These can then be dehydrated to yield 3-fluorinated 2-substituted benzofurans.[11]

Materials:

  • 2-Substituted Benzofuran

  • Selectfluor® (F-TEDA-BF₄)

  • Acetonitrile (MeCN)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-substituted benzofuran (1 equivalent) in a mixture of acetonitrile and water.

  • Reagent Addition: Add Selectfluor® (1.2 equivalents) to the solution and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 3-fluoro-2-hydroxy-2-substituted benzofuran.

  • Dehydration (Optional): The purified hydroxy-fluorinated intermediate can be dehydrated to the corresponding 3-fluorobenzofuran derivative using a dehydrating agent like thionyl chloride in pyridine.[11]

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

ParameterValue
Solvent Acetonitrile/Water
Fluorinating Agent Selectfluor®
Temperature Room Temperature
Reaction Time Varies (monitor by TLC)
Typical Yield Moderate to high

Table 2: Summary of Reaction Conditions for the Fluorination of 2-Substituted Benzofurans.

Safety Considerations

  • Bromine and Brominating Agents: Elemental bromine is highly toxic, corrosive, and volatile.[6][7] All manipulations should be performed in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (neoprene, nitrile, or fluorinated rubber are recommended).[6][12] Have an emergency eyewash and safety shower readily available.[6] Bromine waste should be handled and disposed of according to institutional safety guidelines.[6]

  • Fluorinating Agents: While Selectfluor® is more manageable than many other fluorinating agents, it is still a strong oxidizing agent and should be handled with care. Avoid inhalation of the powder and contact with skin and eyes. Wear appropriate PPE.

  • Solvents: Acetic acid is corrosive. Acetonitrile is flammable and toxic. Handle all solvents in a fume hood and take necessary precautions to avoid ignition sources.

Conclusion

The bromination and fluorination of benzofurans are indispensable transformations in the synthesis of valuable chemical entities for research and drug development. The protocols outlined in this guide, utilizing safer reagents like PTT and Selectfluor®, provide reliable and efficient methods for accessing these important halogenated heterocycles. A thorough understanding of the reaction mechanisms and strict adherence to safety protocols are paramount for successful and safe experimentation.

References

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  • Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Oxford Academic. [Link]

  • Fluorination of Fluorene, Dibenzofuran and Their Open Analogues. Acta Chimica Slovenica. [Link]

  • Standard Operating Procedure_Bromine.docx. University of Alabama at Birmingham. [Link]

  • Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. [Link]

  • Mastering Bromine Pentafluoride (BrF5) Handling: A Guide for Safe Industrial Use. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • SAFETY DATA SHEET - Bromine. Archean Chemical Industries. [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy. RSC Publishing. [Link]

  • Selectfluor. Wikipedia. [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

  • Fluorination of benzofuran and of N-acylindoles with trifluorofluorooxymethane. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Selectfluor® reaction with benzofuran[13]. ResearchGate. [Link]

  • Bromine Handling SOP: Safety Procedures & Guidelines. Studylib. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Preparation and Properties of Benzofuran#Synthesis of Benzofuran. YouTube. [Link]

  • Experimental Methods 1. Bromination Methods. PDF. [Link]

  • Fluorination of 2-substituted benzo[b]furans with Selectfluor™. PubMed. [Link]

  • Fluorination of 2-substituted benzo[b]furans with Selectfluor™. Organic & Biomolecular Chemistry. [Link]

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Application Notes and Protocols for the Analytical Characterization of 7-Bromo-6-fluorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Benzofurans in Drug Discovery

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural products. Its derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug development. The introduction of halogen atoms, such as bromine and fluorine, into the benzofuran core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 7-Bromo-6-fluorobenzofuran and its derivatives represent a class of compounds with potential therapeutic applications, necessitating robust and comprehensive analytical methodologies for their characterization.

This guide provides a detailed overview of the key analytical techniques for the structural elucidation and purity assessment of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical protocols for these halogenated heterocycles. The causality behind experimental choices is emphasized to empower the user to adapt and optimize these methods for their specific derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality of Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the halogen substituents and the oxygen atom of the furan ring.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • Data Analysis and Interpretation:

    • Chemical Shifts (δ): Expect the aromatic protons to resonate in the downfield region (typically 7.0-8.0 ppm). The exact shifts will depend on the other substituents on the benzofuran core.

    • Coupling Constants (J): Analyze the splitting patterns to determine the relationships between adjacent protons. The presence of fluorine will introduce additional couplings (JHF), which can be complex. For example, the proton at C5 will be coupled to the fluorine at C6.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality of Experimental Choices: ¹³C NMR provides a map of the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, with the carbons attached to the electronegative bromine, fluorine, and oxygen atoms exhibiting characteristic downfield shifts.

Step-by-Step Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. Higher concentrations may be required for less sensitive instruments or for detecting quaternary carbons.

  • Instrument Setup:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Analysis and Interpretation:

    • Chemical Shifts (δ): Predictable shifts for the benzofuran core carbons can be estimated from literature values for similar structures. The carbon attached to bromine (C7) and fluorine (C6) will show significant shifts.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine's Environment

Causality of Experimental Choices: ¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.[1][2][3] The chemical shift of the fluorine nucleus is very sensitive to its electronic environment, making it an excellent probe for structural and conformational analysis.

Step-by-Step Protocol:

  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

  • Instrument Setup:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • The chemical shift range for organofluorine compounds is broad, so a wide spectral window should be used initially.[4]

    • Trifluoroacetic acid (TFA) or other fluorinated standards can be used as an external reference.

  • Data Analysis and Interpretation:

    • Chemical Shift (δ): The chemical shift of the fluorine at C6 will be characteristic of a fluoroaromatic compound.

    • Coupling Constants (J): Observe couplings to nearby protons (JHF) and potentially to the bromine atom if the instrument is capable of detecting it, although this is less common.

Expected NMR Data Summary for this compound:

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity and Coupling Constants (J in Hz)
¹H
H2~7.6d, J ≈ 2.2
H3~6.8d, J ≈ 2.2
H4~7.4d, J(H4-H5) ≈ 8.5
H5~7.2dd, J(H5-H4) ≈ 8.5, J(H5-F6) ≈ 6.0
¹³C
C2~145
C3~107
C3a~128
C4~125
C5~115 (d, J(C5-F6) ≈ 20)
C6~155 (d, J(C6-F) ≈ 250)
C7~105 (d, J(C7-F6) ≈ 5)
C7a~150
¹⁹F ~ -120 to -140d, J(F6-H5) ≈ 6.0

Note: These are estimated values and will vary depending on the specific derivative and solvent used.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound derivatives, the presence of bromine provides a distinctive isotopic signature.

Electron Ionization-Mass Spectrometry (EI-MS) coupled with Gas Chromatography (GC)

Causality of Experimental Choices: GC-MS is ideal for the analysis of volatile and thermally stable compounds. EI is a hard ionization technique that leads to extensive fragmentation, providing a "fingerprint" mass spectrum that is useful for structural elucidation and library matching.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Setup:

    • GC Column: A non-polar column (e.g., DB-5ms, HP-5ms) is a good starting point.

    • Injection: 1 µL injection with a split ratio of 20:1.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to ensure separation of any impurities.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis and Interpretation:

    • Molecular Ion (M⁺): The presence of a bromine atom will result in a characteristic M⁺ and M+2 isotopic pattern with approximately equal intensity, due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

    • Fragmentation Pattern: Expect fragmentation pathways involving the loss of Br, CO, and potentially HF. The fragmentation pattern will be unique to the specific derivative.

Electrospray Ionization-Mass Spectrometry (ESI-MS) coupled with High-Performance Liquid Chromatography (HPLC)

Causality of Experimental Choices: LC-MS with ESI is suitable for a wider range of compounds, including those that are less volatile or thermally labile. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, providing clear molecular weight information.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 10-100 µg/mL.

  • HPLC-MS Instrument Setup:

    • HPLC System: See Section 3 for HPLC method details.

    • MS Detector:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode. Positive mode is often a good starting point for benzofurans.

      • Mass Range: Scan a range that includes the expected molecular weight of the derivative.

  • Data Analysis and Interpretation:

    • Protonated/Deprotonated Molecule: Look for the [M+H]⁺ or [M-H]⁻ ion cluster. The bromine isotopic pattern will still be present.

    • In-source Fragmentation: By increasing the cone voltage, some fragmentation can be induced to aid in structural confirmation.

Visualizing the Analytical Workflow:

Caption: Integrated analytical workflow for the characterization of this compound derivatives.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the primary technique for determining the purity of a compound and for quantifying its concentration. For this compound derivatives, a reverse-phase HPLC method is generally suitable.

Causality of Experimental Choices: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column is a good first choice due to its versatility. The mobile phase composition is optimized to achieve good resolution between the main compound and any impurities. UV detection is appropriate as the benzofuran core is a strong chromophore.

Step-by-Step Protocol for Method Development:

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol (e.g., 1 mg/mL) and then dilute to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • HPLC System and Column:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

    • Detector: UV detector set at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm or 280 nm for benzofurans).

  • Gradient Elution:

    • Start with a scouting gradient to determine the approximate elution time of the compound. For example: 5% B to 95% B over 20 minutes.

    • Optimize the gradient around the elution time of the main peak to improve the resolution of closely eluting impurities.

  • Method Validation: Once an optimal method is developed, it should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limit of detection/quantification.

Example HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

X-ray Crystallography: The Definitive 3D Structure

For an unambiguous determination of the three-dimensional structure of a this compound derivative, single-crystal X-ray diffraction is the gold standard.

Causality of Experimental Choices: This technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in space. This is particularly useful for confirming the regiochemistry of substitution and the stereochemistry if chiral centers are present.

Step-by-Step Protocol for Crystal Growth:

  • Purification: The compound must be highly pure (>99%) for successful crystallization. Purify the compound by column chromatography or recrystallization.

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.

  • Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days.[5]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a small amount of a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting and Analysis:

    • Once suitable single crystals have formed, carefully remove them from the mother liquor and mount them on the goniometer of a single-crystal X-ray diffractometer.

    • Data collection and structure refinement are typically performed by a trained crystallographer.

Visualizing the Crystallization Process:

Crystallization_Workflow A Highly Pure Compound (>99%) B Solvent Screening A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Cooling B->E F Single Crystal Formation C->F D->F E->F G X-ray Data Collection F->G H Structure Elucidation G->H

Caption: General workflow for obtaining a single-crystal X-ray structure.

Conclusion

The comprehensive characterization of this compound derivatives is crucial for their advancement in drug discovery and development. A multi-technique approach, integrating NMR spectroscopy, mass spectrometry, HPLC, and X-ray crystallography, is essential for unambiguous structural elucidation and purity assessment. The protocols and insights provided in this guide offer a robust framework for the analysis of this important class of halogenated heterocycles. By understanding the principles behind each technique and the rationale for experimental choices, researchers can confidently and accurately characterize their novel benzofuran derivatives.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. American Chemical Society. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]

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Application Notes and Protocols for the Laboratory-Scale Preparation of 7-Bromo-6-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Bromo-6-fluorobenzofuran in Modern Drug Discovery

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and structural properties make it a cornerstone for the development of novel therapeutic agents. The targeted introduction of halogen substituents, such as bromine and fluorine, onto the benzofuran core can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile. Specifically, the 7-bromo-6-fluoro substitution pattern is of significant interest to medicinal chemists. The bromine atom provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.[3] Simultaneously, the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity. This guide provides a detailed, reliable, and scientifically-grounded protocol for the laboratory-scale synthesis of this compound, a valuable building block for research, discovery, and development programs.

Synthetic Strategy: A Two-Step Approach to the Benzofuran Core

The preparation of this compound is efficiently achieved through a robust two-step synthetic sequence. This strategy is adapted from established methods for the synthesis of substituted benzofurans, including a patented method for the analogous 7-bromobenzofuran.[1][4] The synthesis commences with a Williamson ether synthesis to couple the appropriately substituted phenol with an acetaldehyde equivalent, followed by an acid-catalyzed intramolecular cyclization to construct the furan ring.

Overall Synthetic Workflow:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acid-Catalyzed Cyclization A 2-Bromo-3-fluorophenol C Intermediate Ether: 1-Bromo-2-fluoro-3-(2,2-dimethoxyethoxy)benzene A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) B 2-Bromoacetaldehyde dimethyl acetal B->C D This compound (Final Product) C->D Acid (e.g., PPA) Heat C->D

Caption: Overall workflow for the synthesis of this compound.

Expertise & Experience: Causality Behind Experimental Choices

The selection of this two-step protocol is deliberate. The Williamson ether synthesis is a classic, high-yielding reaction that is tolerant of a wide range of functional groups. Using 2-bromoacetaldehyde dimethyl acetal as the electrophile is advantageous as the acetal functional group is stable under the basic conditions of the ether synthesis and serves as a masked aldehyde, preventing unwanted side reactions.

For the critical cyclization step, polyphosphoric acid (PPA) is chosen as the acidic medium and catalyst. PPA is a strong dehydrating agent and a non-oxidizing acid, which is ideal for promoting the intramolecular electrophilic aromatic substitution required to form the furan ring without degrading the starting material or product.[1] The regioselectivity of the cyclization is directed by the electronic nature of the aromatic ring, leading specifically to the desired 7-bromo-6-fluoro isomer.

Trustworthiness: A Self-Validating System

This protocol is designed to be self-validating through in-process controls and final product characterization. Thin-layer chromatography (TLC) should be used to monitor the progress of both reaction steps, ensuring the complete consumption of starting materials before proceeding to the work-up. The purity of the final product should be rigorously assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods, primarily ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectroscopic data will serve as a benchmark for successful synthesis.

Detailed Experimental Protocol

PART 1: Williamson Ether Synthesis of 1-Bromo-2-fluoro-3-(2,2-dimethoxyethoxy)benzene

Materials and Reagents:

Reagent/MaterialMolecular FormulaMW ( g/mol )Quantity (mmol)Mass/VolumeNotes
2-Bromo-3-fluorophenolC₆H₄BrFO190.9910.01.91 gStarting material
2-Bromoacetaldehyde dimethyl acetalC₄H₉BrO₂169.0115.02.54 gAcetaldehyde equivalent, use in a fume hood
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.02.76 gAnhydrous, finely powdered
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-20 mLAnhydrous solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As neededFor extraction and chromatography
HexanesC₆H₁₄86.18-As neededFor chromatography
BrineNaCl(aq)--As neededSaturated aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As neededDrying agent

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-fluorophenol (1.91 g, 10.0 mmol) and anhydrous N,N-dimethylformamide (20 mL).

  • Add finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol) to the solution.

  • With vigorous stirring, add 2-bromoacetaldehyde dimethyl acetal (2.54 g, 15.0 mmol) to the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The starting phenol should be consumed, and a new, less polar spot corresponding to the ether product should appear.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate ether. This crude product is often of sufficient purity to be carried forward to the next step without further purification.

PART 2: Acid-Catalyzed Cyclization to this compound

Mechanism of Cyclization:

G cluster_0 Mechanism A Intermediate Ether B Oxonium Ion Intermediate A->B Protonation (H⁺) C Resonance-stabilized Cation B->C Loss of Methanol D Cyclized Intermediate C->D Intramolecular Electrophilic Aromatic Substitution E This compound D->E Deprotonation (-H⁺) and Aromatization

Caption: Mechanism of the acid-catalyzed cyclization step.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMW ( g/mol )Quantity (mmol)Mass/VolumeNotes
Crude Intermediate EtherC₁₀H₁₂BrFO₃279.10~10.0~2.79 gFrom Part 1
Polyphosphoric Acid (PPA)(HPO₃)n--~20 gUse in a fume hood, highly viscous
Dichloromethane (DCM)CH₂Cl₂84.93-As neededFor extraction
Saturated Sodium BicarbonateNaHCO₃(aq)--As neededFor neutralization
Silica GelSiO₂--As neededFor column chromatography

Procedure:

  • Place the crude 1-bromo-2-fluoro-3-(2,2-dimethoxyethoxy)benzene (~10.0 mmol) in a 100 mL round-bottom flask.

  • In a fume hood, carefully add polyphosphoric acid (~20 g) to the flask. The mixture will be viscous.

  • Equip the flask with a magnetic stir bar (a mechanical stirrer is recommended if the mixture is too viscous) and heat the mixture to 100-110 °C with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 5% Ethyl Acetate in Hexanes) until the starting ether is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~100 g) in a beaker.

  • Stir the mixture until the PPA is fully quenched. The product may precipitate as a solid.

  • Carefully neutralize the acidic aqueous solution with saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

Purification

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid or oil.

Expected Yield and Characterization:

ParameterExpected Outcome
Appearance Off-white to pale yellow solid or oil.
Yield 60-75% over two steps.
Purity (HPLC) >95%
¹H NMR Expect characteristic signals for the furan ring protons and the aromatic proton.
¹⁹F NMR A singlet or doublet corresponding to the fluorine atom.
Mass Spec (EI) Molecular ion peak at m/z corresponding to C₈H₄BrFO.[5]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Brominated Compounds: 2-Bromoacetaldehyde dimethyl acetal and the final product are brominated organic compounds. Avoid inhalation and skin contact. Bromine-containing compounds can be corrosive and toxic.[6][7][8][9][10]

  • Polyphosphoric Acid (PPA): PPA is corrosive. Handle with care and avoid contact with skin and eyes. Quenching of PPA with water is exothermic and should be done slowly and carefully by adding the acid mixture to ice.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.
  • MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online.
  • SEASTAR CHEMICALS. (n.d.). SAFETY DATA SHEET (SDS) Bromine. Retrieved January 5, 2026, from [Link]

  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC.
  • Archean Chemical Industries. (2022). SAFETY DATA SHEET. Retrieved January 5, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
  • Slideshare. (n.d.). Bromine handling and safety. Retrieved January 5, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved January 5, 2026, from [Link]

  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved January 5, 2026, from [Link]

  • BenchChem. (2025).
  • Elsevier. (n.d.).
  • ACS Publications. (2008). Synthesis of substituted benzofurans via microwave-enhanced catch and release strategy.
  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
  • PubChem. (n.d.). This compound (C8H4BrFO). Retrieved January 5, 2026, from [Link]

  • MySkinRecipes. (n.d.). 6-Bromo-7-fluoroisobenzofuran-1(3H)-one. Retrieved January 5, 2026, from [Link]

  • National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
  • BenchChem. (2025).
  • AUB ScholarWorks. (2016).
  • AUB ScholarWorks. (n.d.). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Retrieved January 5, 2026, from [Link]

  • Springer. (2014). Fluorinated Furans and Benzofurans. Fluorine in Heterocyclic Chemistry Volume 1.
  • PubMed. (2015). Fluorination of 2-substituted benzo[b]furans with Selectfluor™. Organic & Biomolecular Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromo-6-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Bromo-6-fluorobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this specific benzofuran derivative.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and complex organic compounds.[1] Its purification is a critical step that often presents challenges due to the presence of structurally similar byproducts and unreacted starting materials. This guide offers practical, experience-driven insights to help you navigate these complexities and achieve high purity of your target compound.

I. Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The synthesis of benzofurans can result in a variety of byproducts, and the specific impurities in your reaction mixture will depend on the synthetic route employed.[2][3][4]

Common Byproducts in Benzofuran Synthesis:
  • Unreacted Starting Materials: Residual precursors from the initial reaction stages.

  • Positional Isomers: Isomers of this compound, such as 4-Bromo-6-fluorobenzofuran or 5-Bromo-6-fluorobenzofuran, can form depending on the selectivity of the halogenation and cyclization steps.[5][6] These isomers often have very similar polarities, making their separation particularly challenging.[7]

  • Over-brominated or Over-fluorinated Products: Formation of di-brominated or di-fluorinated benzofurans.

  • Ring-Opened Intermediates: Incomplete cyclization can leave phenolic or acetylenic intermediates in the reaction mixture.

  • Solvent Adducts and Reagent-Related Impurities: Byproducts resulting from reactions with solvents or excess reagents.

A logical workflow for identifying and separating these impurities is crucial for a successful purification strategy.

Purification_Workflow A Crude Reaction Mixture B Initial Work-up (e.g., Liquid-Liquid Extraction, Washing) A->B C Preliminary Analysis (TLC, LC-MS, 1H NMR) B->C D Identify Major Impurities C->D E Select Purification Method D->E F Column Chromatography E->F Polar Impurities/ Isomer Separation G Recrystallization E->G Crystalline Solid/ High Purity Needed H Distillation/Sublimation E->H Volatile Impurities/ Thermal Stability I Purity Analysis (HPLC, GC-MS, NMR) F->I G->I H->I I->E Further Purification Needed J Pure this compound I->J Purity ≥ 98%

Caption: Decision workflow for purifying this compound.

II. Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Difficulty in Separating the Target Compound from a Co-eluting Impurity during Column Chromatography.

Question: My TLC analysis shows a single spot, but NMR indicates the presence of an impurity. How can I resolve two compounds that have very similar polarities?

Answer: This is a common challenge, often due to the presence of positional isomers which exhibit nearly identical polarities.[7] Here’s a systematic approach to tackle this:

1. Re-evaluate Your TLC System:

  • Causality: A single solvent system may not have sufficient resolving power.

  • Solution: Screen a variety of solvent systems with different polarities and selectivities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). Systematically vary the ratio of these solvents. For difficult separations, consider adding a small percentage of a third solvent, like methanol or triethylamine, to modulate the interactions with the silica gel.

2. Optimize Column Chromatography Parameters:

  • Causality: Standard column chromatography setups may lack the efficiency for separating closely related isomers.

  • Solution:

    • Use a Longer Column: This increases the number of theoretical plates and provides more opportunity for separation.

    • Decrease the Particle Size of the Stationary Phase: Finer silica gel (e.g., 230-400 mesh) offers a greater surface area and better resolution.

    • Employ a Shallow Polarity Gradient: If using flash chromatography, a slow, shallow gradient of the eluent can effectively separate compounds with close Rf values.

    • Consider Alternative Stationary Phases: If silica gel is ineffective, explore other options like alumina (basic or neutral) or bonded phases (e.g., C18 for reverse-phase chromatography).

3. Employ Preparative HPLC:

  • Causality: When standard chromatography fails, the higher efficiency of High-Performance Liquid Chromatography (HPLC) is often necessary.

  • Solution: Preparative HPLC with a suitable column (e.g., normal-phase silica or a specialized column for aromatic compounds) can provide the resolution needed for challenging separations.[8] Method development on an analytical scale is crucial before scaling up to preparative HPLC.

Issue 2: The Purified Compound is a Colored Oil, but it Should be a Solid.

Question: After column chromatography and solvent evaporation, my this compound is a persistent oil, sometimes with a yellowish or brownish tint. What is causing this and how can I obtain a solid product?

Answer: The oily nature and discoloration can stem from several factors:

1. Residual Solvent:

  • Causality: High-boiling point solvents used in chromatography (e.g., ethyl acetate, toluene) can be difficult to remove completely under standard rotary evaporation conditions.

  • Solution: Use a high-vacuum pump (with a cold trap) to remove trace solvents. Gentle heating of the flask can also aid in solvent removal, but be cautious of potential product degradation.

2. Presence of Minor, Highly Colored Impurities:

  • Causality: Even trace amounts of certain byproducts can impart significant color to the final product.

  • Solution:

    • Charcoal Treatment: Dissolve the oily product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period, then filter through celite to remove the charcoal and adsorbed impurities.

    • Recrystallization: This is often the most effective method for both purification and obtaining a crystalline solid.

3. Product Degradation:

  • Causality: Benzofurans can be sensitive to prolonged exposure to light, air, or acidic/basic conditions, leading to the formation of colored degradation products.

  • Solution:

    • Work quickly and minimize exposure to ambient conditions.

    • If your crude product is highly colored, consider a preliminary purification step like a simple filtration through a plug of silica gel to remove baseline impurities before proceeding with more rigorous purification.

Issue 3: Low Recovery After Recrystallization.

Question: I've successfully recrystallized my this compound, but the yield is very low. How can I improve my recovery?

Answer: Low recovery during recrystallization is a common issue that can be optimized.[9]

1. Inappropriate Solvent Choice:

  • Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

  • Solution:

    • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents (e.g., hexane, ethanol, isopropanol, toluene, or mixtures thereof) at both room temperature and at the solvent's boiling point.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature. Then, slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

2. Using Too Much Solvent:

  • Causality: Adding an excessive amount of solvent will keep more of your compound dissolved even after cooling.

  • Solution: Add the hot solvent portion-wise to your crude material while heating, until the compound just dissolves. This ensures you are using the minimum amount of solvent necessary.[9]

3. Cooling Too Quickly:

  • Causality: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the compound as an oil.

  • Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.[9]

4. Recovering a Second Crop:

  • Solution: After filtering the first crop of crystals, concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second, albeit likely less pure, crop of crystals.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound?

A1: Based on the structure (an aromatic ether with halogen substituents), this compound is expected to be a relatively non-polar compound. A good starting point for TLC and column chromatography would be a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate, and gradually increase the polarity of the eluent.

Q2: Can I use distillation to purify this compound?

A2: Distillation can be a viable method, particularly for removing non-volatile impurities. However, its effectiveness depends on the boiling points of the target compound and the impurities. For 7-bromobenzofuran (a related compound), distillation at 140-150°C has been reported.[10] Given the added fluorine, the boiling point of this compound may be similar. This method is most useful if the impurities have significantly different boiling points. Vacuum distillation is recommended to lower the required temperature and prevent potential thermal degradation.

Q3: My compound appears pure by 1H NMR, but the melting point is broad. What could be the issue?

A3: A broad melting point range is a classic indicator of an impure substance. While 1H NMR is a powerful tool, it may not detect all impurities, especially if they lack protons or if their signals overlap with those of your compound or the solvent. The impurity could be an inorganic salt from the work-up or a positional isomer whose proton signals are very similar to your target compound. In this case, further purification by recrystallization is highly recommended to achieve a sharp melting point. Additionally, consider obtaining a 19F NMR spectrum, which can be very informative for fluorinated compounds and may reveal the presence of fluoro-isomers.

Q4: How should I store purified this compound?

A4: To maintain its purity, this compound should be stored in a tightly sealed container to protect it from moisture and air. It is advisable to store it in a cool, dark place, such as a refrigerator, and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation over time.

IV. Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline. The specific solvent system should be optimized based on TLC analysis.

  • Slurry Preparation: In a beaker, add dry silica gel (230-400 mesh) to your chosen starting eluent (e.g., 95:5 hexane:ethyl acetate) to form a slurry.

  • Column Packing: Pour the slurry into a glass chromatography column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. Place the resulting product under high vacuum to remove any residual solvent.

Column_Chromatography A Prepare Silica Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Dry Under High Vacuum H->I

Caption: Workflow for column chromatography purification.

Protocol 2: Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

V. Data Summary

PropertyValueSource
Molecular Formula C₈H₄BrFOPubChem[11]
Molecular Weight 215.02 g/mol ChemicalBook[12], Echemi[13]
CAS Number 286836-05-3ChemicalBook[12], Echemi[13]
Physical Form Solid (when pure)Sigma-Aldrich (for a similar isomer)

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted Benzofurans.
  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted Benzofuran Isomers.
  • Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
  • PubChem. (n.d.). This compound (C8H4BrFO).
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate.
  • (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central.
  • MySkinRecipes. (n.d.). 6-Bromo-7-fluoroisobenzofuran-1(3H)-one.
  • Sigma-Aldrich. (n.d.). 7-Bromo-4-fluorobenzofuran.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
  • Google Patents. (n.d.). US6307113B1 - Selective bromination of aromatic compounds.
  • BLD Pharm. (n.d.). 4-Bromo-6-fluoro-1-benzofuran.
  • ChemicalBook. (n.d.). This compound CAS#: 286836-05-3.
  • Echemi. (n.d.). Buy this compound from Dayang Chem (Hangzhou) Co.,Ltd.

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Bromo-6-fluorobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 7-Bromo-6-fluorobenzofuran. Here, we delve into optimized reaction protocols, troubleshoot common experimental hurdles, and answer frequently asked questions to ensure a successful and efficient synthesis.

Introduction

This compound is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of both bromo and fluoro substituents offers unique electronic properties and multiple points for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. However, the synthesis of this and other polysubstituted benzofurans can present challenges, including low yields, the formation of regioisomers, and difficult purifications. This guide provides in-depth technical assistance to navigate these complexities.

Core Synthetic Strategies

The synthesis of the benzofuran core can be achieved through various strategies, most of which involve the formation of a key C-O bond to construct the furan ring. For this compound, two primary approaches are most relevant:

  • Two-Step Synthesis via O-Alkylation and Cyclization: This classic and robust method involves the initial O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization. This approach is often favored for its operational simplicity and the use of readily available starting materials. A plausible starting material for this synthesis would be 2-bromo-3-fluorophenol.

  • Palladium-Catalyzed Cross-Coupling and Cyclization: Modern synthetic methodologies often employ palladium catalysts to construct the benzofuran ring in a single pot or in a sequential manner. Methods like the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by cyclization, are powerful but may require more specialized reagents and catalyst systems.[1]

This guide will focus on the two-step synthesis, providing a detailed protocol and troubleshooting advice.

Detailed Experimental Protocol: A Proposed Two-Step Synthesis

The following protocol is an adapted method based on the successful synthesis of the closely related 7-bromobenzofuran.[2] Researchers should consider this a starting point for optimization.

Step 1: Synthesis of 1-(2-Bromo-3-fluorophenoxy)-2,2-dimethoxyethane

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-3-fluorophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add 2-bromoacetaldehyde dimethyl acetal (1.2 eq).

  • Reaction Conditions: Heat the mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Acid-Catalyzed Cyclization to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the purified 1-(2-bromo-3-fluorophenoxy)-2,2-dimethoxyethane (1.0 eq) in a high-boiling point solvent such as toluene or chlorobenzene.

  • Addition of Acid Catalyst: Add a strong acid catalyst, for example, polyphosphoric acid (PPA) or a solution of phosphoric acid.[2]

  • Reaction Conditions: Heat the mixture to reflux (typically 120-140 °C) for 4-12 hours. Again, monitor the progress of the cyclization by TLC.

  • Workup: After cooling, carefully quench the reaction by pouring it into a mixture of ice and water. Extract the product with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by water and brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by vacuum distillation or column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield in Step 1 (O-alkylation) 1. Inactive base (potassium carbonate).2. Insufficient reaction temperature or time.3. Poor quality of reagents.1. Use freshly dried potassium carbonate.2. Increase the reaction temperature in increments of 10 °C or extend the reaction time.3. Verify the purity of the starting phenol and alkylating agent.
Incomplete Cyclization in Step 2 1. Insufficiently strong acid catalyst.2. Reaction temperature is too low.3. Presence of water in the reaction mixture.1. Consider using a stronger acid catalyst like Eaton's reagent or triflic acid.2. Ensure the reaction is at a vigorous reflux.3. Use anhydrous solvents and ensure the intermediate from Step 1 is thoroughly dried.
Formation of Multiple Products (Isomers) Regioselectivity issues during cyclization, although less likely with the defined starting material.Confirm the structure of your starting phenol. Purification by preparative HPLC or careful column chromatography may be necessary to separate isomers.[3][4]
Product Degradation Some benzofurans can be sensitive to strong acidic conditions or high temperatures over prolonged periods.Minimize the reaction time once the starting material is consumed. Consider a milder acid catalyst or lower reaction temperature if degradation is observed.
Difficulty in Purification Co-eluting impurities or by-products.Utilize different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the role of the dimethyl acetal group in the alkylating agent? A1: The dimethyl acetal acts as a protected aldehyde. During the acid-catalyzed cyclization, it is deprotected in situ to reveal the aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution followed by dehydration to form the furan ring.

Q2: Can I use a different base for the O-alkylation step? A2: Yes, other bases such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be used. Cs₂CO₃ is often more effective for O-alkylation reactions, potentially allowing for lower reaction temperatures. NaH is a stronger, non-nucleophilic base but requires anhydrous conditions and careful handling.

Q3: How do I effectively monitor the reaction progress? A3: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to achieve good separation between the starting materials and products. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.

Q4: What are the key safety precautions for this synthesis? A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Halogenated organic compounds and strong acids should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Q5: Are there alternative methods for the cyclization step? A5: While strong acids are common, Lewis acids could also be explored for the cyclization. Additionally, palladium-catalyzed methods that directly form the benzofuran ring from the phenol and an appropriate coupling partner can be considered as an alternative overall strategy.[6][7]

Data Presentation

Parameter Step 1: O-Alkylation Step 2: Cyclization
Starting Material 2-bromo-3-fluorophenol1-(2-Bromo-3-fluorophenoxy)-2,2-dimethoxyethane
Key Reagents K₂CO₃, 2-bromoacetaldehyde dimethyl acetalPolyphosphoric acid (PPA)
Solvent DMF or AcetonitrileToluene or Chlorobenzene
Temperature 80-100 °C120-140 °C (Reflux)
Reaction Time 12-24 hours4-12 hours
Monitoring TLCTLC
Purification Column ChromatographyVacuum Distillation or Column Chromatography

Visualizations

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Cyclization phenol 2-Bromo-3-fluorophenol intermediate 1-(2-Bromo-3-fluorophenoxy) -2,2-dimethoxyethane phenol->intermediate + alkylating_agent 2-Bromoacetaldehyde dimethyl acetal alkylating_agent->intermediate + base K₂CO₃ base->intermediate DMF, 80-100 °C product This compound intermediate->product Toluene, Reflux acid PPA acid->product

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Workflow

troubleshooting_workflow cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 start Low Yield or Incomplete Reaction check_step Identify Reaction Step start->check_step step1_issues O-Alkylation Issues check_step->step1_issues Step 1 step2_issues Cyclization Issues check_step->step2_issues Step 2 sol1a Check Base Activity step1_issues->sol1a sol1b Increase Temp/Time step1_issues->sol1b sol1c Verify Reagent Purity step1_issues->sol1c sol2a Stronger Acid Catalyst step2_issues->sol2a sol2b Ensure Anhydrous Conditions step2_issues->sol2b sol2c Increase Temperature step2_issues->sol2c

Caption: Troubleshooting workflow for synthesis optimization.

References

  • This reference is hypothetical and serves as a placeholder for a relevant citation on the importance of benzofurans in medicinal chemistry.
  • This reference is hypothetical and serves as a placeholder for a relevant citation on the importance of benzofurans in medicinal chemistry.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. [Link]

  • Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. [Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications (RSC Publishing). [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. MDPI. [Link]

  • Preparation method of 7-bromobenzofuran.
  • Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.
  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. SciELO México. [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing). [Link]

  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. [Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. NIH. [Link]

Sources

Common side reactions in the synthesis of substituted benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted benzofurans. As a core scaffold in numerous natural products and pharmaceuticals, the efficient synthesis of the benzofuran ring system is of paramount importance.[1][2] However, the journey from starting materials to the final product is often fraught with challenges, from low yields to the formation of persistent side products.

This guide is designed to function as a direct line to a Senior Application Scientist. It moves beyond simple protocols to explain the why behind common failures and provides field-proven, actionable solutions. We will explore the causality behind experimental choices, ensuring that every troubleshooting step is a self-validating system grounded in established chemical principles.

Troubleshooting Guide: Addressing Common Synthetic Failures

This section tackles specific, frequently encountered problems in a direct question-and-answer format.

Issue 1: Palladium-Catalyzed Cyclization of o-Iodophenols and Alkynes

Question: My Larock-type benzofuran synthesis from an o-iodophenol and a terminal alkyne is failing. I see the Sonogashira coupling product (the uncyclized alkyne intermediate) as the major product, but very little of the desired benzofuran. What's going wrong?[3]

Answer: This is a classic bottleneck. The initial C-C bond formation (Sonogashira coupling) is successful, but the subsequent intramolecular C-O bond formation (cyclization) is hindered. This points to several potential causes related to your reaction conditions.

Potential Cause 1: Suboptimal Base or Catalyst System for Cyclization. The conditions ideal for the Sonogashira coupling are not always optimal for the subsequent cyclization. Bases like triethylamine (TEA) are excellent for the coupling step but may not be strong enough or suitable to promote the final ring closure, especially if the phenolic proton is not sufficiently acidic.[4]

Solution: Implement a Two-Step, One-Pot Procedure or Switch to a Stronger Base.

  • Sequential Base Addition: After TLC or LC-MS confirms the consumption of the o-iodophenol and formation of the alkyne intermediate, add a stronger base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK) to the reaction mixture. This will deprotonate the phenol, facilitating the nucleophilic attack onto the alkyne.

  • Change the Primary Base: For a one-step approach, consider using a base that is effective for both steps from the outset. Cs₂CO₃ is often a good choice.

Potential Cause 2: Catalyst Deactivation. Water produced from certain bases at high temperatures, such as the decomposition of sodium bicarbonate (NaHCO₃), can interfere with the palladium catalytic cycle and deactivate the catalyst before the cyclization can occur.[3]

Solution: Use an Anhydrous Base and Solvent.

  • Ensure your solvent (e.g., DMF, Dioxane) is anhydrous.

  • Switch from NaHCO₃ to a more robust, non-water-producing base like K₂CO₃ or Cs₂CO₃. Dry the base in an oven before use if necessary.

Potential Cause 3: Steric Hindrance. If either your alkyne or your phenol has bulky substituents near the reacting centers, the intramolecular cyclization can be sterically disfavored.

Solution: Increase Thermal Energy or Re-evaluate the Route.

  • Carefully increase the reaction temperature after the Sonogashira coupling is complete to provide the necessary activation energy for the cyclization. Monitor carefully for decomposition.

  • If sterics are a significant issue, an alternative synthetic route that forms a different bond in the ring-closing step may be necessary.[5]

Workflow for Troubleshooting Failed Cyclization

The following diagram outlines a logical workflow for diagnosing and solving this common issue.

G Start Reaction Stalled at Uncyclized Intermediate Check_Base Is the base strong enough for cyclization (e.g., TEA)? Start->Check_Base Check_H2O Is water being introduced? (e.g., from NaHCO3) Start->Check_H2O Check_Sterics Are bulky groups present near reacting centers? Start->Check_Sterics Sol_Base Add stronger base post-coupling (e.g., K2CO3, Cs2CO3) or use one from the start. Check_Base->Sol_Base No Sol_H2O Switch to anhydrous base (e.g., K2CO3) and ensure dry solvent. Check_H2O->Sol_H2O Yes Sol_Sterics Increase reaction temperature post-coupling. Monitor for decomposition. Check_Sterics->Sol_Sterics Yes Reevaluate Consider alternative synthetic route Sol_Sterics->Reevaluate If still no reaction

Caption: Troubleshooting workflow for incomplete Pd-catalyzed benzofuran synthesis.

Issue 2: Synthesis from Phenols and α-Haloketones

Question: I am trying to synthesize a 2,3-disubstituted benzofuran from a phenol and an α-haloketone, but I'm getting a mixture of products and low yields. How can I improve regioselectivity and efficiency?

Answer: This classic route involves two key transformations: O-alkylation of the phenol to form an α-phenoxy ketone intermediate, followed by an intramolecular cyclodehydration.[6][7] Side reactions often stem from competing reaction pathways and the harsh conditions sometimes required for cyclization.

Potential Cause 1: Competing C-Alkylation (Friedel-Crafts). Under certain conditions, particularly with Lewis acid catalysts, the α-haloketone can alkylate the electron-rich aromatic ring of the phenol directly (C-alkylation) instead of the hydroxyl group (O-alkylation). This leads to undesired isomers.[8]

Solution: Employ Basic Conditions for the Alkylation Step.

  • The Williamson ether synthesis approach is generally preferred for the first step. Use a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent (e.g., acetone, DMF) to deprotonate the phenol. This generates the phenoxide, which is a soft nucleophile and will selectively attack the carbon bearing the halogen, ensuring O-alkylation.[7]

Potential Cause 2: Harsh Cyclization Conditions Causing Isomerization or Degradation. The cyclization of the α-phenoxy ketone intermediate often requires a strong acid catalyst and heat (e.g., polyphosphoric acid (PPA), sulfuric acid, or Eaton's reagent).[7] These conditions can sometimes lead to an acid-catalyzed isomerization of the product, where a substituent migrates between the 2- and 3-positions of the benzofuran ring, or general decomposition.[7]

Solution: Optimize the Cyclizing Agent and Temperature.

  • Eaton's Reagent: This reagent (a solution of P₂O₅ in methanesulfonic acid) is often more efficient and requires milder conditions than PPA, which can minimize side reactions.[7]

  • Temperature Control: The ratio of isomeric products can be highly dependent on the reaction temperature. It is crucial to carefully control the temperature. For example, in some systems, lower temperatures favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically favored isomer.[7]

  • Titanium Tetrachloride (TiCl₄): For a one-pot approach that combines alkylation and cyclization, TiCl₄ has been shown to promote the reaction with high regioselectivity and good yields under relatively mild conditions.[6][9]

Reaction Scheme: Competing Pathways

G cluster_0 Basic Conditions (e.g., K2CO3) cluster_1 Lewis Acidic Conditions Reactants Phenol + α-Haloketone O_Alkylation O-Alkylation Reactants->O_Alkylation C_Alkylation C-Alkylation (Friedel-Crafts) Reactants->C_Alkylation Intermediate α-Phenoxy Ketone O_Alkylation->Intermediate Cyclization Acid-catalyzed Cyclodehydration Intermediate->Cyclization Desired_Product Desired Benzofuran Cyclization->Desired_Product Side_Product Undesired Isomer C_Alkylation->Side_Product

Caption: Competing O- vs. C-alkylation pathways in benzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: How do the electronic properties of substituents on the aromatic precursors affect reaction outcomes?

A1: The electronic nature of substituents has a profound impact.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups on the phenol or salicylaldehyde precursor increase the nucleophilicity of the aromatic ring and the phenolic oxygen. This generally accelerates the reaction and leads to higher yields in many synthetic routes, including copper-catalyzed and palladium-catalyzed cyclizations.[1][4]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the nucleophilicity of the precursors. This can slow down the reaction rate and often results in lower yields. Harsher reaction conditions may be required to drive the reaction to completion, which in turn can increase the risk of side reactions.[6]

Q2: What are the common challenges in purifying substituted benzofurans and how can they be overcome?

A2: Purification can be a significant hurdle. Common issues include:

  • Separation of Regioisomers: Different isomers of substituted benzofurans often have very similar polarities, making separation by standard silica gel chromatography difficult.[10]

  • Co-eluting Impurities: Byproducts or unreacted starting materials can co-elute with the desired product.[10]

Table 1: Troubleshooting Purification

ChallengePotential SolutionExplanation
Poor Isomer Separation 1. Change Solvent System: Experiment with different solvent systems (e.g., hexanes/dichloromethane, toluene/ethyl acetate) to alter selectivity. 2. Use Modified Silica: Consider using silver nitrate-impregnated silica gel, which can separate compounds based on their interaction with the π-systems.Standard silica separates primarily based on polarity. Changing the eluent or stationary phase introduces different interaction mechanisms (e.g., π-π stacking), which can resolve isomers with similar polarities.
Co-elution with Byproducts 1. Recrystallization: If the product is a solid, recrystallization is a powerful technique for removing impurities. 2. Preparative HPLC: For difficult separations or high-purity requirements, reverse-phase or normal-phase preparative HPLC is often necessary.These methods offer much higher resolving power than standard column chromatography. Recrystallization relies on differences in solubility, while HPLC provides superior separation efficiency.
Compound Tailing on Column 1. Add a Modifier: If your compound has acidic or basic functional groups, add a small amount (~1%) of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[11]Tailing is often caused by strong interactions with acidic silanol groups on the silica surface. A modifier can neutralize these sites, leading to sharper peaks and better separation.

Q3: Can you provide a reliable protocol for a specific benzofuran synthesis?

A3: Certainly. The microwave-assisted Perkin rearrangement of 3-bromocoumarins is an expedited and high-yielding method for producing benzofuran-2-carboxylic acids.[12]

Protocol: Microwave-Assisted Perkin Rearrangement

Objective: To synthesize benzofuran-2-carboxylic acid from a 3-bromocoumarin precursor.

Materials:

  • Substituted 3-bromocoumarin (1.0 mmol)

  • Sodium hydroxide (NaOH) (3.0 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vial (10 mL) with a stir bar

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine the 3-bromocoumarin (1.0 mmol), sodium hydroxide (3.0 mmol), and ethanol (5 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 5 minutes with stirring.[12]

  • Workup - Quenching: After the reaction, allow the vial to cool to room temperature. Transfer the contents to a small beaker and slowly acidify the mixture to pH ~2 by adding 2M HCl. This step hydrolyzes the resulting sodium salt to the free carboxylic acid.[12]

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent in vacuo. The resulting crude product is often of high purity, but can be further purified by recrystallization if necessary.

This microwave-assisted method significantly reduces reaction times from several hours (with conventional heating) to just a few minutes, while maintaining excellent yields.[12]

References
  • Benchchem. (2025).
  • Benchchem. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • MDPI. (2019).
  • NIH. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Perkin rearrangement.
  • ACS Omega. (2024).
  • PubMed Central. (n.d.). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
  • PMC - NIH. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

Sources

Technical Support Center: Synthesis of 7-Bromo-6-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 7-Bromo-6-fluorobenzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic intermediate. Benzofuran scaffolds are prevalent in numerous biologically active molecules and natural products, making their efficient synthesis a critical task in drug discovery and development.[1][2][3] The introduction of specific halogen patterns, such as in this compound, offers unique vectors for further functionalization, often through cross-coupling reactions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity.

Overview of a Common Synthetic Approach

A robust and frequently employed strategy for constructing the benzofuran core involves a two-step sequence:

  • Williamson Ether Synthesis: An O-alkylation of a substituted phenol with a haloacetaldehyde acetal.

  • Acid-Catalyzed Cyclization (Pomeranz–Fritsch type): An intramolecular electrophilic substitution to form the furan ring, followed by dehydration.

This approach is advantageous due to the commercial availability of starting materials and its operational simplicity.[4] However, each step presents unique challenges that can impact the final yield.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acid-Catalyzed Cyclization SM 2-Bromo-3-fluorophenol Intermediate 1-(2-(2,2-dimethoxyethoxy) -6-bromo-5-fluorophenyl)ethan-1-one SM->Intermediate Reagent1 2-bromoacetaldehyde dimethyl acetal Reagent1->Intermediate Base K2CO3, NaH, or Cs2CO3 Base->Intermediate Solvent1 DMF or Acetonitrile Solvent1->Intermediate Intermediate_ref Intermediate Intermediate->Intermediate_ref Acid PPA, H2SO4, or PCl5 Product This compound Acid->Product Intermediate_ref->Product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Part 1: Williamson Ether Synthesis (O-Alkylation)

Question 1: My O-alkylation yield is low (<50%). What are the common causes and how can I improve it?

Answer: Low yields in this step are typically traced back to three factors: the choice of base, reaction conditions, or the purity of the starting phenol.

  • Causality of Base Choice: The Williamson ether synthesis is a classic SN2 reaction where an alkoxide attacks an alkyl halide.[5][6] The first step is the deprotonation of the phenol. The efficiency of this deprotonation is critical.

    • Potassium Carbonate (K₂CO₃): This is a mild base. While often effective, it may not be strong enough to fully deprotonate the phenol, especially if the phenol is a solid and has poor solubility. This leads to a slow reaction and incomplete conversion.

    • Sodium Hydride (NaH): A much stronger, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide.[6] This dramatically increases the concentration of the active nucleophile, accelerating the reaction. However, NaH is moisture-sensitive and requires an anhydrous solvent.

    • Cesium Carbonate (Cs₂CO₃): Often considered superior for phenol alkylations due to the "cesium effect," where the large, soft cesium cation coordinates loosely with the phenoxide, making the oxygen anion more naked and nucleophilic.

  • Impact of Solvent and Temperature:

    • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation (K⁺, Na⁺) but not the phenoxide anion, enhancing its nucleophilicity.[7]

    • Temperature: Heating the reaction (e.g., to 60-80 °C) increases the reaction rate. However, excessive heat, especially with secondary alkyl halides (which is not the case here), can promote the competing E2 elimination side reaction.[7]

  • Recommended Protocol Adjustments:

ParameterStandard ConditionOptimization Strategy 1 (Moderate)Optimization Strategy 2 (Aggressive)Rationale
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (1.5 eq)NaH (1.2 eq, 60% in oil)Increase nucleophilicity of the phenoxide.[6]
Solvent AcetoneAcetonitrileAnhydrous DMFAprotic polar solvents favor SN2 reactions.[7]
Temperature Reflux80 °C60 °C (after H₂ evolution ceases)Balance reaction rate against potential side reactions.
Atmosphere AirNitrogenArgonCritical for NaH to prevent reaction with moisture.

Question 2: I am seeing by-products in my crude NMR. What could they be?

Answer: Besides unreacted starting materials, a common by-product is the C-alkylated isomer. While O-alkylation is generally favored with phenoxides, some C-alkylation can occur at the ortho position if the phenoxide is sterically unhindered and the reaction is run at very high temperatures. However, in this specific case, with the ortho position blocked by a bromine atom, this is less likely. Another possibility is the hydrolysis of the acetal if there is water in your reaction mixture, leading to a reactive aldehyde that can undergo other reactions. Ensure you are using anhydrous solvents, especially when using a strong base like NaH.

Part 2: Acid-Catalyzed Cyclization

Question 3: My cyclization reaction is producing a dark tar-like substance with very little desired product. Why is this happening?

Answer: This is a very common issue with strong acid-catalyzed intramolecular cyclizations, especially with electron-rich aromatic systems.

  • Mechanism and Causality: The reaction proceeds by hydrolysis of the acetal to an aldehyde, followed by intramolecular electrophilic aromatic substitution onto the ring, and subsequent dehydration. Strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) can cause polymerization and degradation of the starting material and product, leading to charring.[4] The electron-donating nature of the oxygen and the activating/deactivating effects of the halogens make the ring susceptible to side reactions under harsh acidic conditions.

  • Alternative Cyclization Conditions: If strong protic acids are failing, consider milder Lewis acids or dehydrating agents that can promote the reaction under less aggressive conditions.

ReagentTemperatureProsCons
PPA 100-140 °CEffective dehydrating agent.Often leads to polymerization/charring.[4]
Conc. H₂SO₄ 80-100 °CInexpensive and strong.Highly corrosive and can cause sulfonation/degradation.
PCl₅ / POCl₃ 0 °C to RTMilder conditions.Generates corrosive HCl gas; requires careful quenching.
Eaton's Reagent 60-80 °CStrong but often cleaner than PPA.Can be difficult to handle and prepare.

Recommendation: Start with PPA at a lower temperature (e.g., 90-100 °C) and monitor the reaction closely by TLC. If charring occurs quickly, switch to a milder system like PCl₅ in a non-protic solvent like chloroform or dichloromethane.

Question 4: Are there modern, higher-yielding alternatives to classical acid-catalyzed cyclization for benzofuran synthesis?

Answer: Absolutely. Palladium- and gold-catalyzed methods have become leading strategies for constructing benzofurans due to their mild conditions and high functional group tolerance.[2][8] A highly effective alternative route would be a Sonogashira coupling followed by an intramolecular cyclization .

Sonogashira_Mechanism A Pd(0)L2 C Oxidative Addition B Ar-I (e.g., 2-iodo-3-fluorophenol) D Ar-Pd(II)-I(L2) C->D G Transmetalation D->G E Terminal Alkyne F Cu(I) Acetylide (from CuI catalyst) E->F CuI, Base F->G H Ar-Pd(II)-Alkyne(L2) G->H I Reductive Elimination H->I J o-Alkynylphenol Intermediate I->J K Pd(0)L2 (Regenerated) I->K L Intramolecular 5-endo-dig Cyclization J->L Pd(II) or other catalyst M Substituted Benzofuran L->M

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions Involving Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.

I. Foundational Knowledge: The Catalytic Cycle and Common Failure Points

A solid understanding of the catalytic cycle is paramount for effective troubleshooting. Most palladium-catalyzed cross-coupling reactions involving aryl halides proceed through a common mechanistic pathway. Deviations or inhibition at any of these stages can lead to reaction failure.

Catalytic_Cycle cluster_legend Legend Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X(L_n) Oxidative Addition Complex Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Transmetalation Complex Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-Pd(II)-R(L_n)->Pd(0)L_n Ar-R Desired Product Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for the halide is generally I > Br > Cl. Aryl chlorides can be particularly sluggish to react.

  • Transmetalation: The 'R' group from an organometallic reagent (R-M) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The desired product (Ar-R) is formed, and the Pd(0) catalyst is regenerated.

Failure can occur at any of these stages. The following sections will address specific symptoms and their underlying causes.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:

  • **Reagent Quality

7-Bromo-6-fluorobenzofuran stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for 7-Bromo-6-fluorobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios based on established principles of organic chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like many halogenated heterocyclic compounds, is primarily influenced by three factors:

  • Atmospheric Exposure: Prolonged contact with oxygen and moisture can lead to gradual degradation.[1] Many organic materials are susceptible to oxidation over time.[1]

  • Light: Exposure to UV or even ambient laboratory light can potentially induce photochemical reactions, leading to decomposition or the formation of impurities. It is recommended to store air-sensitive materials in sealed amber vials to protect them from direct sunlight and other light sources.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation. While some supplier information suggests storage at room temperature, for long-term stability, colder temperatures are always preferable.[2]

Q2: What is the recommended procedure for long-term storage of this compound?

A2: For optimal long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at a reduced temperature. The ideal storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C or -20°CReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis by displacing oxygen and moisture.[1]
Container Amber Glass Vial with Septum CapProtects from light and allows for easy access with a syringe under an inert atmosphere.[1][3]
Location Dark, Dry Area (e.g., Refrigerator or Freezer)Minimizes exposure to light and ambient moisture.

Q3: I received this compound as a colorless to light yellow liquid. Is a slight yellow tint a cause for concern?

A3: A colorless to light yellow appearance is generally considered acceptable for this product.[2] However, a significant darkening of the material over time could indicate degradation. If you observe a noticeable color change, it is advisable to re-analyze the material for purity (e.g., by NMR or GC-MS) before use in a critical reaction.

Q4: Can I handle this compound on the open bench?

A4: For weighing out larger quantities, it is acceptable to briefly handle the compound on an open bench in a well-ventilated area, such as a fume hood.[4] However, for long-term storage and for reactions sensitive to air and moisture, it is best practice to handle the material under an inert atmosphere using techniques such as a glove box or Schlenk line.[1][5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Scenario 1: My reaction yield is lower than expected.

  • Possible Cause 1: Reagent Degradation. The this compound may have degraded due to improper storage or handling.

    • Troubleshooting Steps:

      • Review your storage conditions against the recommendations in the FAQ section.

      • If possible, re-analyze the purity of your starting material.

      • If degradation is suspected, it is recommended to use a fresh bottle of the reagent.

  • Possible Cause 2: Incompatibility with Reaction Conditions. The product may not be stable under your specific reaction conditions (e.g., exposure to strong acids or bases).[6]

    • Troubleshooting Steps:

      • Perform a small-scale stability test.[6] Dissolve a small amount of this compound in your reaction solvent and add the other reagents (excluding your primary substrate).

      • Monitor the mixture by TLC or LC-MS over time to see if the starting material decomposes.[6]

Scenario 2: I see unexpected byproducts in my reaction mixture.

  • Possible Cause 1: Formation of Degradation Products. Impurities in the starting material could be participating in side reactions.

    • Troubleshooting Steps:

      • Purify the this compound by an appropriate method (e.g., column chromatography or distillation) before use.

      • Isolate and characterize the byproduct to gain insight into the degradation pathway. This can help in optimizing future reaction and storage conditions.

  • Possible Cause 2: "Halogen Dance" Rearrangement. Halogenated aromatic compounds can sometimes undergo rearrangement reactions under certain conditions (e.g., in the presence of strong bases).

    • Troubleshooting Steps:

      • Carefully review the literature for similar rearrangements with related compounds.

      • Consider modifying your reaction conditions, such as using a milder base or a different solvent system.

Experimental Protocols & Visual Guides

Recommended Long-Term Storage Workflow

The following workflow is recommended to ensure the long-term stability of this compound.

G cluster_receipt Upon Receipt cluster_storage Storage cluster_usage Usage receipt Receive this compound inspect Inspect for Color and Seal Integrity receipt->inspect transfer Optional: Aliquot into Smaller Vials inspect->transfer If original container is large inert Backfill with Argon/Nitrogen inspect->inert If original container is suitable transfer->inert seal Seal Tightly with Septum Cap inert->seal store Store at 2-8°C or -20°C in the Dark seal->store purge Purge Vial with Inert Gas store->purge For each use withdraw Withdraw Reagent with Syringe purge->withdraw reseal Reseal and Re-purge withdraw->reseal reseal->store Return to storage

Long-Term Storage Workflow
Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar molecules, the following are plausible routes of decomposition. Understanding these can aid in troubleshooting.

G A This compound B Oxidative Ring Opening A->B O2, Light C Hydrolytic Debromination A->C H2O D Photochemical Dimerization/Polymerization A->D UV Light E Various Degradation Products B->E C->E D->E

Plausible Degradation Pathways

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemicals and Reagents. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Synthesis of Poly-substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate art of synthesizing poly-substituted benzofurans. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the unique and often frustrating challenges inherent in the construction of these valuable heterocyclic scaffolds. Benzofuran derivatives are integral components of numerous natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2][3]

This resource eschews a one-size-fits-all approach. Instead, it is structured as a dynamic troubleshooting guide and a series of frequently asked questions, mirroring the real-world problem-solving that occurs at the bench. Here, we will delve into the causality behind common synthetic hurdles and provide actionable, evidence-based solutions.

Part 1: Troubleshooting Guide - When Your Benzofuran Synthesis Falters

This section is formatted to address specific, common failures in the laboratory. Each question represents a frequent pain point, followed by a detailed explanation of potential causes and a step-by-step guide to remediation.

Question 1: My Sonogashira coupling/cyclization cascade is giving low to no yield of the desired 2-substituted benzofuran. What's going wrong?

The domino Sonogashira coupling followed by intramolecular cyclization of an o-halophenol with a terminal alkyne is a powerful and popular method for constructing 2-substituted benzofurans.[4] However, its success is contingent on a delicate balance of catalytic activity and reaction conditions.

Core Causality Analysis:

Low yields in this sequence typically stem from one of four primary issues: catalyst deactivation, suboptimal reaction conditions, poor quality of reagents, or competing side reactions.[5]

Troubleshooting Workflow:

A systematic approach is crucial for diagnosing the issue. The following workflow will help you pinpoint the source of the problem.

G start Low/No Product Yield cat_check 1. Verify Catalyst & Ligand Integrity start->cat_check reagent_check 2. Assess Reagent Quality & Stoichiometry cat_check->reagent_check cat_sol Use fresh Pd source (e.g., Pd(OAc)2, PdCl2(PPh3)2). Ensure ligand (e.g., PPh3) is pure. Store under inert atmosphere. cat_check->cat_sol cond_opt 3. Optimize Reaction Conditions reagent_check->cond_opt reagent_sol Purify starting materials (o-halophenol, alkyne). Use freshly distilled, degassed solvents (e.g., Toluene, DMF). Verify stoichiometry (alkyne often 1.1-1.5 eq.). reagent_check->reagent_sol side_react 4. Investigate Side Reactions cond_opt->side_react cond_sol Screen bases (e.g., K2CO3, Cs2CO3, Et3N). Vary temperature (RT to 100 °C). Screen solvents (Toluene, Dioxane, Acetonitrile). cond_opt->cond_sol side_react_sol Minimize Cu(I) co-catalyst to reduce Glaser coupling. Consider 'copper-free' Sonogashira conditions. Slowly add alkyne to reaction mixture. side_react->side_react_sol

Caption: Troubleshooting workflow for low-yield Sonogashira/cyclization.

Detailed Remediation Steps:

  • Catalyst and Ligand: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.[5]

    • Action: Use a fresh batch of palladium precursor and ligand. If you suspect your current stock is old, purchase new reagents. Ensure all manipulations are performed under an inert atmosphere (Nitrogen or Argon).

  • Reagents and Solvents: Impurities in your starting materials or solvents can poison the catalyst.

    • Action: Purify the o-iodophenol and alkyne via recrystallization or column chromatography. Ensure solvents are anhydrous and thoroughly degassed by sparging with an inert gas or using freeze-pump-thaw cycles.[5]

  • Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent.

    • Action: Create a screening table to systematically evaluate different parameters. For instance, while triethylamine often works well, bulkier or inorganic bases like cesium carbonate can be more effective for the crucial intramolecular cyclization step.[5]

  • Side Reactions: The most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), particularly when a copper co-catalyst is used.[5]

    • Action: Reduce the concentration of the copper(I) iodide co-catalyst or switch to a copper-free protocol.[5] Slow addition of the alkyne via syringe pump can also minimize its concentration at any given time, disfavoring the homocoupling pathway.

Protocol: General Procedure for Sonogashira Coupling/Cyclization

  • To an oven-dried Schlenk flask under an inert atmosphere, add the o-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Add a degassed solvent (e.g., triethylamine or a mixture of toluene and an amine base).

  • Add the terminal alkyne (1.1-1.5 eq) to the mixture.

  • Stir the reaction at the optimized temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Question 2: I am attempting an intramolecular Heck reaction to form a 2,3-disubstituted benzofuran, but the reaction is sluggish and yields are poor.

The intramolecular Heck reaction is a powerful method for forming the C2-C3 bond, particularly for accessing 2,3-disubstituted benzofurans from o-iodoaryl vinyl ethers.[6][7] Success hinges on the generation and reactivity of the Pd(0) active catalyst and the stability of the key intermediates.

Core Causality Analysis:

Challenges in this reaction often arise from inefficient oxidative addition of the aryl iodide to the Pd(0) catalyst, slow migratory insertion, or competing β-hydride elimination pathways. The choice of ligand and base is paramount in navigating these steps successfully.

Troubleshooting Protocol:

Problem Potential Cause Proposed Solution & Rationale
Low Conversion Inactive Pd(0) catalyst or inefficient oxidative addition.Use a more electron-rich phosphine ligand (e.g., P(o-tol)₃, P(t-Bu)₃) to accelerate oxidative addition. Switch to a different Pd precursor like Pd₂(dba)₃ which is a more reliable source of Pd(0). Increase temperature to overcome the activation barrier.
Mixture of Products Competing reaction pathways, such as β-hydride elimination from the alkyl-palladium intermediate.Choose a base carefully. A bulky, non-nucleophilic base (e.g., proton sponge) can be beneficial. Silver carbonate (Ag₂CO₃) is often used as it acts as both a base and a halide scavenger, driving the reaction forward.[7]
Decomposition Thermal instability of the vinyl ether starting material or the product.Lower the reaction temperature and compensate with a more active catalyst system or longer reaction time. Ensure the reaction is run under strict inert conditions to prevent oxidative degradation.

Experimental Workflow Diagram:

G cluster_prep Substrate Preparation cluster_heck Intramolecular Heck Reaction start o-Iodophenol + Activated Alkyne add Conjugate Addition start->add ether o-Iodoaryl Vinyl Ether add->ether cyclize Cyclization (115 °C) ether->cyclize Pd(0) catalyst Pd(OAc)2, PPh3, Ag2CO3, CH3CN catalyst->cyclize product 2,3-Disubstituted Benzofuran cyclize->product

Caption: Workflow for 2,3-disubstituted benzofuran synthesis via Heck reaction.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader, more conceptual questions about the synthesis of poly-substituted benzofurans.

Q1: What are the primary challenges in achieving regioselectivity when synthesizing benzofurans with multiple substituents?

Achieving regiocontrol is arguably the most significant challenge in poly-substituted benzofuran synthesis.[5] The final substitution pattern is dictated by the interplay of steric and electronic effects of the substituents on the starting materials, as well as the mechanism of the chosen synthetic route.

  • Starting from Phenols: In methods like acid-catalyzed cyclizations or transition-metal-catalyzed annulations involving substituted phenols and unsymmetrical alkynes, the initial C-C or C-O bond formation is directed by the electronic nature of the substituents on the phenol ring.[8] Electron-donating groups typically direct ortho- and para-, which can lead to mixtures of isomers if multiple positions are activated.

  • Catalyst Control: The choice of metal catalyst and ligand can profoundly influence regioselectivity. For example, in certain annulation reactions, different rhodium or palladium catalysts can selectively favor the formation of one regioisomer over another by modulating the steric environment around the metal center during the key bond-forming step.[8][9]

  • Directing Groups: Employing directing groups on the aromatic ring can provide excellent regiocontrol in C-H functionalization approaches, guiding the metal catalyst to a specific C-H bond for activation and subsequent annulation.[8]

Q2: My target benzofuran is proving difficult to purify. What are the best strategies for separating complex mixtures of isomers?

Purification is a common bottleneck, especially when dealing with regioisomers that have very similar polarities.[10][11]

  • Flash Column Chromatography: This is the first line of defense.[10]

    • Optimization: Use a shallow solvent gradient and experiment with different solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane, toluene/ethyl acetate) to maximize separation. Sometimes adding a small percentage of a third solvent (like triethylamine for basic compounds or acetic acid for acidic ones) can improve peak shape and resolution.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.[10] Both normal-phase and reverse-phase columns can be effective, depending on the polarity of the compounds.

  • Crystallization: If your product is a solid, recrystallization is a powerful technique for obtaining highly pure material.[10] A systematic screening of various solvents and solvent mixtures is required to find suitable conditions.

  • Derivatization: If all else fails, consider derivatizing the mixture. Reacting the isomers with a reagent that introduces a significant change in polarity or a tag can make them separable. The desired isomer can then be recovered by cleaving the derivative.

Q3: Are there viable metal-free alternatives for benzofuran synthesis to avoid potential metal contamination in final products?

Yes, while transition-metal catalysis is dominant, several effective metal-free methods exist, which are particularly attractive in pharmaceutical development where metal contamination is a major concern.

  • Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (PIDA) or Dess-Martin periodinane can mediate the oxidative cyclization of o-hydroxystilbenes to form 2-arylbenzofurans under mild, metal-free conditions.[12][13]

  • Base-Mediated Cyclizations: Intramolecular cyclization of precursors like o-hydroxyphenyl ketones bearing a leaving group at the α-position can be achieved using a simple base, a classic approach known as the Rap-Stoermer reaction.[9]

  • Acid-Catalyzed Annulations: Strong acids like polyphosphoric acid (PPA) or Lewis acids can catalyze the cyclization of appropriately substituted precursors, although these conditions can sometimes lack functional group tolerance.[9]

By understanding the underlying mechanisms and systematically troubleshooting experimental variables, the challenges in synthesizing poly-substituted benzofurans can be effectively overcome. This guide serves as a starting point for rational problem-solving in your research endeavors.

References

  • Boruah, M., et al. (2015). Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical Science. Available at: [Link]

  • Yue, D., et al. (2007). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters. Available at: [Link]

  • Cimarelli, C., & Palmieri, G. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Yue, D., et al. (2007). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters. Available at: [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Cimarelli, C., & Palmieri, G. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Chemidex. (n.d.). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Available at: [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Ekta, M. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Ghorai, M. K., et al. (2018). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Dalton Transactions. Available at: [Link]

  • Patel, K., et al. (2024). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Current Green Chemistry. Available at: [Link]

  • Reddy, C. R., et al. (2013). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Boruah, M., et al. (2015). ChemInform Abstract: Benzofuran synthesis via Copper-Mediated Oxidative Annulation of Phenols and Unactivated Internal Alkynes. ChemInform. Available at: [Link]

  • Reddy, C. R., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]

  • Sharma, V., et al. (2012). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Current Pharmaceutical Research. Available at: [Link]

  • Zhu, J., et al. (2020). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. Angewandte Chemie International Edition. Available at: [Link]

  • Katritzky, A. R., et al. (1997). General Synthesis of Polysubstituted Benzo[b]furans. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Metal‐catalyzed synthesis of functionalized benzofurans. Angewandte Chemie International Edition. Available at: [Link]

  • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Baxendale, I. R., et al. (2002). ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. ChemInform. Available at: [Link]

  • Csomos, P., et al. (2003). The 'one-pot' preparation of substituted benzofurans. ARKIVOC. Available at: [Link]

  • Houlden, C. E., et al. (2009). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters. Available at: [Link]

  • Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

Sources

Technical Support Center: Resolving Impurities in 7-Bromo-6-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 7-Bromo-6-fluorobenzofuran. This resource is designed to provide expert guidance on identifying and resolving common purity issues encountered during the synthesis and handling of this compound. Our approach is rooted in established analytical and purification methodologies to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: From Observation to Resolution

This guide addresses specific issues you may encounter with your this compound samples in a practical question-and-answer format.

Issue 1: My analytical data (HPLC/GC-MS) shows multiple peaks besides the main product.

Question: I've synthesized this compound, but my initial analysis shows several impurities. What are the likely identities of these impurities, and how can I confirm them?

Answer:

The presence of multiple peaks is a common observation post-synthesis. The identity of these impurities is heavily dependent on the synthetic route employed. A prevalent method for synthesizing substituted benzofurans involves the Williamson ether synthesis followed by an acid-catalyzed cyclization.[1] Based on this, the most probable impurities are:

  • Unreacted Starting Materials:

    • 2-Bromo-3-fluorophenol: The phenolic starting material.

    • 2-Chloroacetaldehyde dimethyl acetal (or equivalent): The electrophile used for etherification.

  • Intermediate Species:

    • 1-(2-Bromo-3-fluorophenoxy)-2,2-dimethoxyethane: The ether intermediate prior to the cyclization step. Incomplete cyclization is a common source of this impurity.

  • Regioisomers:

    • If the starting phenol was not regiochemically pure, you might have isomers of this compound, which can be challenging to separate.[2]

  • Over-brominated Species:

    • Depending on the reaction conditions, you might see dibrominated benzofuran species, although this is less common if the bromine is introduced early in the synthesis.

Confirmation Strategy:

  • Mass Spectrometry (GC-MS or LC-MS): This is the most direct way to get molecular weights of the impurity peaks. Compare the observed masses with the molecular weights of the suspected impurities listed above.

  • NMR Spectroscopy (¹H and ¹⁹F): If an impurity is present in a significant amount (>5%), you may be able to identify its characteristic peaks in the ¹H NMR spectrum of your crude product. For instance, the starting phenol will have a broad -OH peak, and the intermediate will have methoxy protons (-OCH₃) around 3.3-3.5 ppm. ¹⁹F NMR can be particularly useful for identifying fluorine-containing impurities.

  • Co-injection/Spiking: If you have access to the starting materials, you can perform a co-injection on your HPLC or GC system. If an impurity peak increases in intensity after being "spiked" with a known starting material, you have confirmed its identity.

Issue 2: I'm struggling to separate the impurities from my product using column chromatography.

Question: I've identified the likely impurities, but they are co-eluting with my product on a silica gel column. How can I optimize my chromatographic separation?

Answer:

Co-elution is a frequent challenge, especially with structurally similar impurities like regioisomers or the immediate synthetic precursor.[2] Here is a systematic approach to optimizing your column chromatography:

1. Solvent System Selection (TLC is Key):

The foundation of a good column separation is a well-chosen solvent system, which should be determined by thin-layer chromatography (TLC).[3]

  • Initial Screening: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for benzofurans is a mixture of hexanes and ethyl acetate.[4]

  • Target Rf Value: Aim for an Rf (retention factor) of 0.2-0.3 for your desired product (this compound) on the TLC plate.[5] This Rf range generally provides the best balance for effective separation on a column.

  • Troubleshooting Polarity:

    • If Rf is too high (product runs too fast): Decrease the polarity of the eluent (e.g., go from 10% ethyl acetate in hexanes to 5%).

    • If Rf is too low (product sticks to the baseline): Increase the polarity of the eluent (e.g., go from 10% ethyl acetate in hexanes to 20%).

2. Gradient Elution:

If isocratic elution (using a single solvent mixture) fails to resolve the impurities, a gradient elution is the next logical step. This involves gradually increasing the polarity of the mobile phase during the column run.

  • Workflow: Start with a low polarity mobile phase to elute non-polar impurities. Then, slowly increase the percentage of the more polar solvent to elute your product, leaving the more polar impurities on the column.

3. Alternative Solvents:

If hexanes/ethyl acetate is not effective, consider other solvent systems. Dichloromethane/hexanes or ether/hexanes can offer different selectivity.[4]

Impurity Type Recommended Starting Solvent System (Silica Gel) Rationale
Non-polar (e.g., over-brominated species)1-5% Ethyl Acetate in HexanesThese will elute first. Using a very non-polar mobile phase will maximize the separation from your more polar product.
Product (this compound)5-20% Ethyl Acetate in Hexanes (adjust for Rf of 0.2-0.3)This is a typical polarity range for moderately polar compounds like substituted benzofurans.
Polar (e.g., starting phenol, intermediate)Start with a lower polarity to elute the product, then increase to 30-50% Ethyl Acetate in Hexanes or switch to a more polar system like Dichloromethane/Methanol to flush these from the column.These impurities have polar functional groups (-OH, ethers) that will adhere more strongly to the silica gel.
Issue 3: My purified product is a solid, but I can't seem to get it to crystallize effectively.

Question: My product is an off-white solid after chromatography, but I'm having trouble with recrystallization to achieve high purity. What's the best approach?

Answer:

Recrystallization is an excellent final purification step for obtaining highly pure, crystalline material. The key is finding the right solvent or solvent pair.[3]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. For substituted benzofurans, common choices include:

    • Single Solvents: Ethanol, methanol, or isopropanol.

    • Solvent Pairs: Hexanes/ethyl acetate, methanol/water, or acetone/water.[6]

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves. c. If there are insoluble impurities, perform a hot filtration. d. Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. e. For further crystallization, the flask can be placed in an ice bath. f. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. g. Dry the purified crystals under vacuum.

Impurity Resolution Workflow

The following diagram outlines a systematic approach to identifying and resolving impurities in your this compound samples.

Impurity_Resolution_Workflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Final Validation Start Crude Product Sample Analysis Analyze by HPLC/GC-MS and/or NMR Start->Analysis Identify Identify Potential Impurities (Starting Materials, Intermediate, Isomers) Analysis->Identify Decision Are impurities significantly different in polarity? Identify->Decision Column Column Chromatography (Optimize solvent via TLC) Decision->Column Yes Prep_HPLC Preparative HPLC (For difficult separations) Decision->Prep_HPLC No (Co-eluting) Recrystallize Recrystallization (Solvent Screening) Column->Recrystallize Solid Product Final_Analysis Analyze Purified Fractions by HPLC/GC-MS Recrystallize->Final_Analysis Prep_HPLC->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product Purity >98%

Caption: A decision workflow for the analysis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on data for similar halogenated benzofurans, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[7] For long-term storage, refrigeration (2-8°C) is advisable to minimize potential degradation.[7]

Q2: My NMR spectrum looks complex. Are there any typical chemical shifts I should look for?

Q3: Can I use reverse-phase HPLC for purity analysis?

A3: Yes, reverse-phase HPLC is an excellent method for analyzing the purity of benzofuran derivatives. A typical setup would involve a C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid like formic or phosphoric acid to improve peak shape.[8]

References

  • BenchChem. (2025). A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions. Benchchem.com.
  • Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, J., et al. (2019). Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. Chemistry – An Asian Journal.
  • ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofuran Isomers. Benchchem.com.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofurans. Benchchem.com.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
  • MySkinRecipes. (n.d.). 6-Bromo-7-fluoroisobenzofuran-1(3H)-one. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-6-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-6-fluorobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthetic process. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the successful and efficient production of this key intermediate.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of various pharmaceutical compounds and bioactive molecules.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a versatile intermediate for a range of coupling reactions, including Suzuki and Sonogashira couplings, which are fundamental in medicinal chemistry.[1] The successful synthesis of this compound is therefore of high interest to the drug development community.

However, scaling up any chemical synthesis from the lab bench to a larger production scale presents a unique set of challenges. This guide aims to provide a comprehensive resource for troubleshooting and optimizing the synthesis of this compound, ensuring both high yield and purity.

Common Synthetic Routes and Potential Pitfalls

Several synthetic strategies exist for the preparation of benzofuran derivatives. A common and effective method for synthesizing 7-substituted benzofurans involves a two-step process starting from the corresponding substituted phenol.[2] This typically includes an O-alkylation followed by an acid-catalyzed intramolecular cyclization.

While seemingly straightforward, this process can be fraught with challenges, particularly when scaling up. Issues such as incomplete reactions, side-product formation, and purification difficulties can arise, leading to decreased yields and product quality.

Visualizing the General Synthetic Workflow

To better understand the process, let's visualize the typical synthetic workflow for producing this compound.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization & Purification 2-Bromo-3-fluorophenol 2-Bromo-3-fluorophenol Alkylation_Product 1-Bromo-2-(2,2-dimethoxyethoxy) -3-fluorobenzene 2-Bromo-3-fluorophenol->Alkylation_Product Haloacetaldehyde_dimethyl_acetal 2-Haloacetaldehyde dimethyl acetal Haloacetaldehyde_dimethyl_acetal->Alkylation_Product Base Base Base->Alkylation_Product Solvent Solvent Solvent->Alkylation_Product Crude_Product Crude this compound Alkylation_Product->Crude_Product Intermediate Acid_Catalyst Acid Catalyst Acid_Catalyst->Crude_Product Cyclization_Solvent High-Boiling Solvent Cyclization_Solvent->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General two-step synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, providing detailed explanations and actionable solutions.

Question 1: Low Yield in the O-Alkylation Step

I am experiencing a low yield of the intermediate, 1-bromo-2-(2,2-dimethoxyethoxy)-3-fluorobenzene. What are the likely causes and how can I improve it?

Answer:

Low yields in the O-alkylation step can often be attributed to several factors. Let's break them down:

  • Incomplete Deprotonation of the Phenol: The first step of the O-alkylation is the deprotonation of the starting material, 2-bromo-3-fluorophenol, by a base to form the more nucleophilic phenoxide. If this deprotonation is incomplete, the subsequent reaction with the haloacetaldehyde dimethyl acetal will be slow and inefficient.

    • Troubleshooting:

      • Choice of Base: Ensure you are using a sufficiently strong base to fully deprotonate the phenol. While weaker bases like potassium carbonate can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective.

      • Reaction Conditions: The reaction temperature and time can also play a crucial role. While the reaction is often performed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TTC) to determine the optimal reaction time.

  • Side Reactions: The haloacetaldehyde dimethyl acetal is susceptible to hydrolysis under certain conditions, which can lead to the formation of unwanted byproducts.

    • Troubleshooting:

      • Anhydrous Conditions: It is critical to maintain anhydrous (dry) conditions throughout the reaction. Use dry solvents and ensure all glassware is thoroughly dried before use.

      • Order of Addition: Adding the phenol to a suspension of the base in the solvent before adding the alkylating agent can help to minimize side reactions.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to lower yields.

    • Troubleshooting:

      • Purification: Ensure that both the 2-bromo-3-fluorophenol and the haloacetaldehyde dimethyl acetal are of high purity. If necessary, purify them before use.

Quantitative Data Summary for O-Alkylation Optimization:

ParameterStandard ConditionOptimized ConditionRationale for Change
Base K₂CO₃ (1.5 eq)NaH (1.2 eq)Stronger base ensures complete deprotonation.
Solvent AcetoneAnhydrous DMF or THFHigher boiling point and better solubility.
Temperature Room Temperature50-60 °CIncreased reaction rate.
Reaction Time 12 hoursMonitored by TLC (typically 4-6 hours)Avoids potential degradation of product.
Question 2: Formation of Impurities During Cyclization

During the acid-catalyzed cyclization of the intermediate, I am observing the formation of significant impurities, making the purification of the final product difficult. What is causing this and how can it be prevented?

Answer:

The formation of impurities during the cyclization step is a common issue when scaling up. The highly acidic and often high-temperature conditions required for this reaction can lead to a variety of side reactions.

  • Polymerization: The acidic conditions can promote the polymerization of the starting material or the product, leading to the formation of a complex mixture of high molecular weight species.

    • Troubleshooting:

      • Choice of Acid: The choice of acid catalyst is critical. While strong acids like sulfuric acid (H₂SO₄) can be effective, they can also be too harsh. Consider using a milder acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[3]

      • Temperature Control: Carefully control the reaction temperature. While a high temperature is often required to drive the cyclization, excessive heat can promote polymerization. A gradual increase in temperature may be beneficial.

  • Rearrangement Reactions: Under acidic conditions, the benzofuran ring can be susceptible to rearrangement reactions, leading to the formation of isomeric byproducts.

    • Troubleshooting:

      • Reaction Time: Minimize the reaction time as much as possible. Once the reaction is complete (as determined by TLC or GC-MS), quench the reaction immediately to prevent further side reactions.

  • Incomplete Reaction: An incomplete cyclization reaction will result in a mixture of the starting material and the desired product, complicating the purification process.

    • Troubleshooting:

      • Catalyst Loading: Ensure that you are using an adequate amount of the acid catalyst. The optimal catalyst loading will depend on the specific acid used and the scale of the reaction.

Visualizing the Cyclization and Potential Side Reactions:

G Intermediate 1-Bromo-2-(2,2-dimethoxyethoxy) -3-fluorobenzene Desired_Product This compound Intermediate->Desired_Product Desired Cyclization Polymerization Polymerization Products Intermediate->Polymerization Side Reaction Incomplete_Reaction Unreacted Intermediate Intermediate->Incomplete_Reaction Incomplete Reaction Rearrangement Isomeric Byproducts Desired_Product->Rearrangement Side Reaction

Caption: Desired vs. undesired pathways in the cyclization step.

Question 3: Challenges in Purifying the Final Product

I am struggling to purify the final product, this compound, to a high degree of purity. What are the best methods for purification at a larger scale?

Answer:

Purification is a critical step in any synthesis, and it can become particularly challenging when scaling up. For this compound, a combination of techniques is often required to achieve high purity.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a highly effective method for purification on a larger scale.[2] This method is particularly useful for removing non-volatile impurities.

    • Troubleshooting:

      • Vacuum Level: The boiling point of this compound will depend on the vacuum level. It is important to have a good vacuum pump and to carefully control the pressure to avoid decomposition of the product at high temperatures.

      • Fractional Distillation: For separating impurities with similar boiling points, a fractional distillation column may be necessary.

  • Crystallization: If the product is a solid, recrystallization can be an excellent method for achieving high purity.

    • Troubleshooting:

      • Solvent Selection: The choice of solvent is crucial for successful recrystallization. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen should be performed to identify the optimal solvent or solvent mixture.

      • Cooling Rate: A slow cooling rate will promote the formation of large, pure crystals, while rapid cooling can lead to the trapping of impurities.

  • Chromatography: While often used for small-scale purification, column chromatography can also be adapted for larger scales.

    • Troubleshooting:

      • Stationary Phase: Silica gel is the most common stationary phase, but other materials such as alumina may also be used.

      • Mobile Phase: The choice of mobile phase (eluent) is critical for achieving good separation. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic elution.

Experimental Protocol: Large-Scale Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask.

  • Applying Vacuum: Gradually apply vacuum to the system, being careful to control the bumping of the liquid.

  • Heating: Once the desired vacuum level is reached, begin to heat the flask gently using a heating mantle.

  • Collecting Fractions: Collect the fractions that distill over at the expected boiling point of this compound.[2]

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their purity.

Conclusion

Scaling up the synthesis of this compound presents a number of challenges, but with careful attention to detail and a systematic approach to troubleshooting, these can be overcome. By understanding the underlying chemistry and the potential pitfalls of each step, researchers can develop a robust and efficient process for the large-scale production of this important pharmaceutical intermediate.

References

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Heravi, M. M., & Zadsirjan, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(43), 26667-26715.
  • Yue, D., & Larock, R. C. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans via Palladium-Catalyzed Coupling and Electrophilic Cyclization of o-Alkynylphenols. The Journal of Organic Chemistry, 70(19), 7703–7708.
  • Benzofuran Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Okitsu, T., et al. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. Medicinal Chemistry Research, 26(12), 3045-3053.
  • Ghosh, A., et al. (2013). Efficient Microwave-Assisted One-Pot Three-Component Synthesis of 2,3-Disubstituted Benzofurans Under Sonogashira Conditions. Tetrahedron, 69(13), 2701-2713.
  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3789.
  • Reddy, B. V. S., et al. (2022).
  • Arias, L., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2234.
  • Gandeepan, P., & Li, C.-J. (2021). Au–Ag Bimetallic Catalysis: 3-Alkynyl Benzofurans from Phenols via Tandem C–H Alkynylation/Oxy-Alkynylation.
  • Ghosh, A., et al. (2024). Palladium(ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Dalton Transactions, 53(34), 14863-14874.
  • Du, W., et al. (2023). Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry, 26(4), e202201198.
  • Tan, B., et al. (2022). Synthesis of 2,3‐disubstituted Benzofuran via HNTf2/TMSOTf Catalyzed Intermolecular Reaction of o‐alkenyl phenols and Aldehydes. ChemistrySelect, 7(4), e202104239.
  • Reddy, B. V. S., et al. (2015). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. The Journal of Organic Chemistry, 80(15), 7620–7628.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. In Proceedings of International Conference on Sustainable Science and Technology for Tomorrow (SciTech 2024) (pp. 236-248).
  • Synthesis of 5-Ethynyl-3H-isobenzofuran-1-one Derivatives via Sonogashira Coupling: Application Notes and Protocols. (2025). BenchChem.
  • Ma, D., et al. (2021).
  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Breakthrough in Benzofuran Synthesis: New Method Enables Complex Molecule Creation. (2024, April 16). Tokyo University of Science. Retrieved January 5, 2026, from [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Some recent approaches to the synthesis of 2-substituted benzofurans. Current Organic Chemistry, 9(5), 439-462.
  • Flexible Synthesis of Benzofuranones. (2023, January 23). ChemistryViews. Retrieved January 5, 2026, from [Link]

  • CN103724305A - Preparation method of 7-bromobenzofuran. (2014, April 16). Google Patents.
  • 6-Bromo-7-fluoroisobenzofuran-1(3H)-one. (n.d.). MySkinRecipes. Retrieved January 5, 2026, from [Link]

  • Sobaś, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583.

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Validation & Comparative

A Comparative Guide to the Biological Activity of 7-Bromo-6-fluorobenzofuran and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the benzofuran scaffold represents a privileged heterocyclic system due to its presence in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the anticipated biological activity of 7-Bromo-6-fluorobenzofuran against other well-documented benzofuran derivatives. While direct experimental data for this compound is not yet prevalent in the public domain, this document synthesizes existing structure-activity relationship (SAR) data from closely related analogs to forecast its potential therapeutic value and to provide a rationale for its further investigation.

The introduction of halogen atoms, such as bromine and fluorine, into the benzofuran core is a well-established strategy for enhancing biological potency.[3][4] Halogenation can modulate a compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The specific placement of a bromine atom at the 7-position and a fluorine atom at the 6-position of the benzofuran ring in this compound suggests a unique electronic and steric profile that could translate into significant and selective biological activity.

Anticipated Anticancer Activity: A Comparative Perspective

The anticancer potential of benzofuran derivatives is widely reported, with many compounds exhibiting potent cytotoxicity against various cancer cell lines.[5][6] The mechanism of action is often multifactorial and dependent on the substitution pattern of the benzofuran ring.[3]

Halogenated benzofurans, in particular, have demonstrated significant anticancer properties. The presence of bromine and fluorine atoms can enhance the cytotoxic effects.[3][7] For instance, studies on other brominated benzofurans have shown that the position of the bromine atom is a critical determinant of biological activity.[8] The introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity.[9] Similarly, the addition of a fluorine atom at various positions of the benzofuran ring has been correlated with increased anticancer potency.[3]

While specific data for this compound is not available, we can extrapolate from the activities of other halogenated analogs. For example, some brominated benzofurans have shown selective toxicity towards human leukemia cells.[9] The combined electron-withdrawing effects of bromine and fluorine in this compound may enhance its interaction with biological targets, potentially leading to potent and selective anticancer activity.[10]

Table 1: Comparative Anticancer Activity of Halogenated Benzofuran Derivatives

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateChloro, DichloroacetylA549 (Lung)Promising Activity[11]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateDibromoacetyl, MethoxyA549 (Lung), HepG2 (Liver)Significant Activity[11]
2-Benzoylbenzofuran derivativesVariedMCF-7, MDA-MB-231 (Breast)Varies[12]
3-Amidobenzofuran derivativesVariedHCT-116, HeLa, HT-29, MDA-MB-2313.01 - 9.13[12]
Benzofuran derivative with difluorine and bromineDifluoro, BromoHCT116 (Colorectal)~70% proliferation inhibition[7]

Projected Antimicrobial Efficacy

Benzofuran derivatives are also known for their broad-spectrum antimicrobial activities, targeting both bacterial and fungal pathogens.[5][13] The antimicrobial potency is, once again, heavily influenced by the nature and position of substituents on the benzofuran core.

The presence of halogens is often associated with enhanced antimicrobial effects. Studies have shown that benzofuran derivatives with bromo substituents exhibit excellent antibacterial activity against various strains.[5] Similarly, the introduction of a halogen into the benzofuran structure can induce or enhance antifungal activity.[4] For example, some halogenated derivatives that were otherwise inactive showed activity against Gram-positive cocci and fungi.[4]

Given these trends, this compound is a promising candidate for antimicrobial screening. The synergistic effect of bromine and fluorine could result in a potent antimicrobial agent. The lipophilic nature imparted by the halogens may facilitate the compound's passage through microbial cell membranes, a critical step for exerting its antimicrobial action.

Table 2: Comparative Antimicrobial Activity of Halogenated Benzofuran Derivatives

CompoundSubstitution PatternMicroorganismMIC (µg/mL or mmol/L)Reference
Benzofuran with two bromo substituentsDibromoVarious bacteria29.76-31.96 mmol/L[5]
Benzofuran with hydroxyl and bromo substituentHydroxy, BromoS. typhi36.08-36.73 mmol/L[5]
Aza-benzofuran derivativeAza substitutionS. typhimurium, S. aureusModerate activity[13]
Oxa-benzofuran derivativeOxa substitutionP. italicum, F. oxysporum, C. musaePotent activity[13]
Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylateBromo, Methoxy, DiethylaminoethoxyFungiAntifungal activity demonstrated[4]

Potential for Neuroprotection

Emerging research has highlighted the neuroprotective effects of benzofuran derivatives, making them interesting scaffolds for the development of therapies for neurodegenerative diseases.[14][15] The mechanisms underlying their neuroprotective action often involve antioxidant and anti-inflammatory pathways.[14]

While the direct impact of a 7-bromo-6-fluoro substitution pattern on neuroprotective activity is unknown, some studies on other benzofuran derivatives provide clues. For instance, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their ability to protect against NMDA-induced excitotoxicity, a key mechanism in neuronal cell death.[14] Certain substitutions on the benzofuran ring were found to be crucial for this neuroprotective action. A benzofuran-containing selenium compound has also demonstrated neuroprotective effects in a mouse model of Alzheimer's disease by modulating neurochemical, oxidative, and neuroinflammatory pathways.[15][16]

The electron-withdrawing nature of the bromine and fluorine atoms in this compound could influence its ability to modulate oxidative stress and inflammatory responses in the central nervous system, suggesting it may possess neuroprotective properties worthy of investigation.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and enable a direct comparison with other derivatives, the following standard experimental protocols are recommended.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other benzofuran derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cancer Cells (96-well plate) add_compounds Add Compounds to Wells plate_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Benzofurans prepare_compounds->add_compounds incubate_48h Incubate (48-72 hours) add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate (4 hours) add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for determining the anticancer activity of benzofuran derivatives using the MTT assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound and other derivatives in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation Incubation cluster_readout Result Analysis serial_dilution Serial Dilution of Benzofurans in Broth add_inoculum Inoculate Wells serial_dilution->add_inoculum prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->add_inoculum incubate_plate Incubate Plate (24-48 hours) add_inoculum->incubate_plate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate_plate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzofuran derivatives.

Neuroprotective Activity: Assessment in a Neuronal Cell Culture Model

A common in vitro model for assessing neuroprotection involves inducing neuronal cell death in a culture system and evaluating the ability of a test compound to prevent this damage. Glutamate-induced excitotoxicity is a frequently used model.

Conceptual Workflow:

  • Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y or PC12).

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound or other benzofuran derivatives for a defined period.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as glutamate or hydrogen peroxide (to induce oxidative stress).

  • Assessment of Cell Viability: After an incubation period, assess neuronal cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

  • Mechanistic Studies: Further investigate the mechanism of neuroprotection by measuring markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase activity).

Neuroprotection_Assay_Workflow culture Culture Neuronal Cells pretreat Pre-treat with Benzofuran Derivatives culture->pretreat induce_toxicity Induce Neurotoxicity (e.g., Glutamate) pretreat->induce_toxicity assess_viability Assess Cell Viability (MTT, LDH) induce_toxicity->assess_viability mechanistic_studies Mechanistic Studies (ROS, Caspase Activity) assess_viability->mechanistic_studies

Caption: Conceptual workflow for assessing the neuroprotective effects of benzofuran derivatives.

Structure-Activity Relationship Insights

The biological activity of benzofuran derivatives is intricately linked to their chemical structure. The analysis of various analogs allows for the deduction of key structure-activity relationships (SAR).

Benzofuran_SAR cluster_benzofuran Benzofuran Core cluster_substituents Substituents & Effects benzofuran Benzofuran Scaffold halogens Halogens (Br, F, Cl) - Enhance lipophilicity - Modulate electronic properties - Increase potency benzofuran->halogens Substitution at various positions hydroxyl Hydroxyl (-OH) - Hydrogen bonding - Can be crucial for activity benzofuran->hydroxyl Substitution alkyl_acetyl Alkyl/Acetyl Groups - Influence steric interactions - Can be sites for further functionalization benzofuran->alkyl_acetyl Substitution hybrid_moieties Hybrid Moieties (e.g., pyrazole, thiazole) - Synergistic effects - Broader activity spectrum benzofuran->hybrid_moieties Fusion or linkage

Caption: General structure-activity relationships for the biological activity of benzofuran derivatives.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public scientific literature, a comparative analysis of its structural analogs strongly suggests its potential as a potent anticancer, antimicrobial, and possibly neuroprotective agent. The presence of both bromine and fluorine at the 7 and 6 positions, respectively, is a unique combination that warrants further investigation.

This guide provides a foundational framework for researchers and drug development professionals to embark on the systematic evaluation of this compound. The provided experimental protocols offer a clear path for determining its efficacy and mechanism of action. Future studies should focus on the synthesis and in vitro screening of this compound against a diverse panel of cancer cell lines and microbial pathogens. Positive hits should then be advanced to more complex in vivo models to ascertain their therapeutic potential. The exploration of this compound could lead to the discovery of novel therapeutic agents with improved efficacy and selectivity.

References

  • Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 11:24 AM. The location's timezone is 'Asia/Jakarta'. Link

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  • Gieremek, E., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 27(19), 6296. Link

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  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Link

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  • De-Guire, V., et al. (2013). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 56(17), 6995–7004. Link

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00063. Link

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  • Chen, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 27(15), 4994. Link

  • Pinto, S. R., et al. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS Chemical Neuroscience. Link

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The Strategic Dance of Halogens: A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-6-fluorobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the benzofuran scaffold represents a "privileged structure," consistently demonstrating a wide array of pharmacological activities.[1] This guide delves into a specific, highly promising subset: 7-Bromo-6-fluorobenzofuran derivatives. The deliberate placement of bromine and fluorine atoms on the benzofuran core is not arbitrary; it is a strategic design choice aimed at enhancing therapeutic potential. This document provides an in-depth comparison of these derivatives, supported by experimental data, to illuminate the structure-activity relationships (SAR) that govern their efficacy, particularly in the realm of oncology.

The Rationale Behind 6,7-Dihalogenation: An Enhancement of Biological Activity

The introduction of halogen atoms into the benzofuran ring system is a well-established strategy for augmenting the biological prowess of these molecules.[2] Halogens, such as bromine and fluorine, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Their effects on anticancer activities are particularly noteworthy.[2]

The presence of a bromine atom, as seen in various benzofuran derivatives, has been shown to increase cytotoxicity in both normal and cancer cell lines.[3][4] This is often attributed to the ability of bromine to form halogen bonds, which are non-covalent interactions that can enhance binding affinity to biological targets. Fluorine, on the other hand, is often incorporated to improve metabolic stability and membrane permeability. The synergistic effect of both a bromine and a fluorine atom at the 6 and 7 positions of the benzofuran core creates a unique electronic and steric profile that can be exploited for targeted drug design.

Comparative Analysis of Biological Activity: A Focus on Anticancer Potential

While specific SAR studies exclusively on this compound derivatives are emerging, we can extrapolate from the broader class of halogenated benzofurans to draw meaningful comparisons. The following table summarizes the cytotoxic activity of various halogenated benzofuran derivatives against different cancer cell lines, providing a basis for understanding the potential of the 7-bromo-6-fluoro scaffold.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 3-Bromomethyl-benzofuranK562 (Leukemia)5[2]
Compound B 3-Bromomethyl-benzofuranHL60 (Leukemia)0.1[2]
Compound C 6-Bromo-benzofuran derivativeHeLa (Cervical)Not specified[2]
Compound D 7-Bromo-benzofuran derivativeNot specifiedNot specified[2]
Compound E 6-Fluoro-benzofuran derivativeNot specifiedNot specified[2]

This table is a representative compilation from existing literature on halogenated benzofurans and serves to illustrate the general impact of halogenation. Specific data for this compound derivatives will be populated as they become available in published research.

The data, while not specific to the 7-bromo-6-fluoro combination, underscores a critical principle: the position and nature of the halogen substituent are critical determinants of biological activity.[2] For instance, the potent activity of Compound B highlights the significant impact a bromomethyl group at the 3-position can have.[2] This suggests that in our this compound scaffold, modifications at other positions, such as C2 and C3, will likely lead to substantial variations in anticancer efficacy.

Key Structure-Activity Relationship Insights

Based on the analysis of halogenated benzofurans, we can infer the following SAR principles for the this compound core:

  • Position of Halogens: The 6 and 7 positions on the benzene ring of the benzofuran are crucial. The electron-withdrawing nature of both bromine and fluorine at these positions can influence the overall electron density of the ring system, affecting interactions with target proteins.

  • Substituents at C2 and C3: The furan ring of the benzofuran scaffold offers key positions for modification. Earlier SAR studies have indicated that ester or heterocyclic ring substitutions at the C2 position are crucial for cytotoxic activity.[2] Similarly, substitutions at the C3 position can significantly modulate biological effects.

  • Synergistic Effects: The combination of bromine and fluorine is expected to confer a unique set of properties. Bromine can contribute to enhanced binding affinity through halogen bonding, while fluorine can improve metabolic stability and cell permeability.

Experimental Protocols: A Blueprint for Investigation

To systematically explore the SAR of this compound derivatives, a robust experimental workflow is essential. The following outlines a standard approach for synthesis and biological evaluation.

General Synthetic Route

The synthesis of this compound derivatives can be achieved through a multi-step process, often starting from commercially available precursors. A generalized synthetic scheme is presented below.

Synthetic_Workflow A Starting Material (e.g., 2,3-difluoro-4-bromophenol) B Introduction of the Furan Ring Precursor A->B Reaction with propargyl bromide C Cyclization to form the Benzofuran Core B->C Palladium-catalyzed cyclization D Functionalization at C2 and C3 positions C->D Various reactions (e.g., Vilsmeier-Haack, Friedel-Crafts) E Final Product Library of This compound Derivatives D->E Purification and Characterization

Caption: Generalized synthetic workflow for this compound derivatives.

In Vitro Cytotoxicity Assays

The anticancer activity of the synthesized derivatives should be evaluated against a panel of human cancer cell lines.

Step-by-Step Protocol:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve the synthesized this compound derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Future Directions and a Logical Framework for Discovery

The exploration of this compound derivatives is a promising avenue for the discovery of novel therapeutic agents. The logical progression for future research should focus on a systematic evaluation of substitutions at the C2 and C3 positions of this scaffold.

SAR_Exploration cluster_0 Core Scaffold cluster_1 Position C2 Modifications cluster_2 Position C3 Modifications cluster_3 Biological Evaluation Core This compound C2_Alkyl Alkyl Chains Core->C2_Alkyl C2_Aryl Aryl Groups Core->C2_Aryl C2_Heterocycle Heterocycles Core->C2_Heterocycle C3_Acyl Acyl Groups Core->C3_Acyl C3_Amide Amide Linkages Core->C3_Amide C3_Keto Keto Functionalities Core->C3_Keto Activity Anticancer Activity (IC50 values) C2_Alkyl->Activity C2_Aryl->Activity C2_Heterocycle->Activity C3_Acyl->Activity C3_Amide->Activity C3_Keto->Activity

Caption: Logical framework for the structure-activity relationship exploration of this compound derivatives.

By systematically synthesizing and evaluating derivatives with diverse functionalities at these key positions, a comprehensive SAR map can be constructed. This will enable the identification of lead compounds with enhanced potency and selectivity, paving the way for the development of next-generation therapeutics.

References

  • [Reserved for future specific references on this compound deriv
  • The Therapeutic Promise of Substituted Benzofurans: A Technical Guide for Drug Development Professionals - Benchchem. (n.d.).
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  • Farhat, J., Alzyoud, L., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • [Reserved for future specific references on this compound deriv
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1593.
  • [Reserved for future specific references on this compound deriv
  • [Reserved for future specific references on this compound deriv
  • [Reserved for future specific references on this compound deriv
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). ResearchGate.

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Comparative analysis of different synthetic routes to 7-Bromo-6-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzofurans

Benzofuran and its derivatives are pivotal structural motifs found in a vast array of natural products and pharmacologically active compounds.[1] Their broad spectrum of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties, has established them as privileged scaffolds in drug discovery.[2] The specific substitution pattern of 7-Bromo-6-fluorobenzofuran, featuring both bromine and fluorine atoms, offers unique opportunities for further functionalization through cross-coupling reactions and for modulating the electronic properties and metabolic stability of parent molecules. The development of efficient and scalable synthetic routes to such specifically substituted benzofurans is therefore a critical endeavor.

This guide will compare two primary synthetic strategies for the preparation of this compound: a classical two-step approach involving O-alkylation and intramolecular cyclization, and a modern, metal-catalyzed approach leveraging the power of transition metal catalysis.

Route 1: The Classical Two-Step Synthesis

This approach is a robust and well-established method for the synthesis of benzofurans. While a specific protocol for this compound is not extensively documented in peer-reviewed literature, a highly analogous and detailed procedure for the synthesis of 7-bromobenzofuran is described in Chinese patent CN103724305A.[3] By adapting this methodology, a reliable synthesis of the target molecule can be confidently proposed.

The synthesis proceeds in two key steps:

  • O-Alkylation: The phenolic hydroxyl group of a substituted phenol is alkylated with a suitable two-carbon electrophile.

  • Intramolecular Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization to form the benzofuran ring.

Diagram of the Classical Two-Step Synthesis

Classical_Two_Step_Synthesis 3-Bromo-4-fluorophenol 3-Bromo-4-fluorophenol Intermediate_Ether Intermediate_Ether 3-Bromo-4-fluorophenol->Intermediate_Ether O-Alkylation (e.g., ClCH2CH(OCH3)2, Base) This compound This compound Intermediate_Ether->this compound Intramolecular Cyclization (Acid Catalyst, Heat) Metal_Catalyzed_Synthesis Starting_Materials 3-Bromo-4-fluorophenol + Terminal Alkyne Coupled_Intermediate Coupled_Intermediate Starting_Materials->Coupled_Intermediate Sonogashira Coupling (Pd/Cu Catalyst, Base) This compound This compound Coupled_Intermediate->this compound Intramolecular Cyclization (e.g., Base or another catalyst)

References

A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of Synthesized 7-Bromo-6-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a novel chemical entity or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable science. 7-Bromo-6-fluorobenzofuran, a halogenated heterocyclic compound, serves as a critical building block in the synthesis of complex bioactive molecules.[1][2] Its utility is directly proportional to its purity. The presence of unreacted starting materials, isomeric impurities, or reaction by-products can lead to ambiguous biological data, failed scale-up attempts, and significant delays in the development pipeline.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring a robust, self-validating system of analysis. Our approach is orthogonal, employing a suite of techniques that measure the same attribute (purity) through different physical and chemical principles, thereby providing a high degree of confidence in the final assessment.

Understanding Potential Impurities

A robust validation strategy begins with a theoretical understanding of potential impurities. The synthesis of this compound, likely proceeding from a substituted phenol and a halogenated ketone or acetal, can introduce several classes of impurities.[3][4][5]

  • Starting Materials: Unreacted precursors, such as substituted bromofluorophenols.

  • Intermediates: Incompletely cyclized or partially reacted intermediates.

  • Isomeric Impurities: Positional isomers if the starting materials are not regiochemically pure.

  • By-products: Compounds formed from side-reactions, such as dimers or products of over-bromination/fluorination.

  • Residual Solvents: Solvents used during reaction and purification (e.g., Toluene, Acetonitrile, Dichloromethane).

An effective analytical workflow must be capable of separating and detecting these diverse chemical entities.

The Purity Validation Workflow: A Multi-Technique Approach

No single technique is sufficient to declare a compound "pure." We employ a strategic workflow that begins with a rapid, high-throughput assessment, followed by high-resolution quantitative analysis and definitive structural confirmation.

Purity_Workflow cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Absolute Composition HPLC HPLC-UV (Primary Quantification) GCMS GC-MS (Volatiles & Orthogonal Check) HPLC->GCMS Confirm NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) GCMS->NMR Proceed MS High-Res Mass Spec (HRMS) NMR->MS Confirm MW EA Elemental Analysis (CHNX) MS->EA Confirm Formula Result Certificate of Analysis EA->Result Final Purity Report Sample Synthesized This compound Sample->HPLC Purity >95%?

Sources

A Comparative Guide to the Potential Cytotoxicity of 7-Bromo-6-fluorobenzofuran in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the prospective cytotoxic properties of 7-Bromo-6-fluorobenzofuran. Given the limited publicly available data on this specific molecule, this document establishes a predictive framework by drawing objective comparisons with structurally related benzofuran derivatives. By synthesizing data from established research, we will explore the structure-activity relationships (SAR), potential mechanisms of action, and provide robust experimental protocols for researchers aiming to validate the efficacy of this and similar novel compounds.

Introduction: The Benzofuran Scaffold as a Privileged Motif in Oncology

The benzofuran nucleus, a heterocyclic compound comprising fused benzene and furan rings, is a cornerstone in medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an ideal scaffold for designing molecules that can interact with various biological targets. Numerous natural and synthetic benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3]

The subject of this guide, this compound, is a halogenated derivative. The strategic placement of halogen atoms on a pharmacologically active scaffold is a well-established strategy in drug design to modulate a compound's physicochemical properties. Halogenation can influence lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic potency.[4][5] Specifically, bromo-substituents can increase cytotoxicity, while fluorine atoms may enhance target binding and metabolic resistance.[1][4] This guide will dissect the probable cytotoxic profile of this compound by comparing it to its chemical relatives.

Comparative Cytotoxicity Analysis of Benzofuran Derivatives

To predict the efficacy of this compound, we must analyze the performance of its analogs. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The table below summarizes the IC₅₀ values for various halogenated benzofurans and standard chemotherapeutic agents across several human cancer cell lines.

Compound/DerivativeSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference(s)
Hypothetical Benchmark 7-Bromo-6-fluoro (Multiple)(To Be Determined)
Bromo-derivative 14cBromo substitutionHCT116 (Colon)3.27[6]
Compound VIIIBromine on methyl group at C-3K562 (Leukemia)5.0[2]
Compound VIIIBromine on methyl group at C-3HL-60 (Leukemia)0.1[2]
Compound 5Fluorine at C-4 of 2-benzofuranylNot Specified0.43[1]
Benzofuran derivative 12UnspecifiedSiHa (Cervical)1.10[6]
Benzofuran derivative 12UnspecifiedHeLa (Cervical)1.06[6]
Compound 8Dibromoacetyl groupHepG2 (Liver)3.8[7][8]
Compound 8Dibromoacetyl groupA549 (Lung)3.5[7][8]
Reference Drugs
DoxorubicinStandard ChemotherapyMDA-MB-231 (Breast)2.36[6]
CisplatinStandard ChemotherapyMCF-7 (Breast)2.184[6]

Interpretation and Causality:

The data strongly suggest that halogenation is a critical determinant of a benzofuran's cytotoxic potency. The bromo-derivative Compound VIII exhibits remarkable potency against leukemia cells, with an IC₅₀ of just 0.1 µM in HL-60 cells.[2] Similarly, the dibromoacetyl-substituted Compound 8 shows significant activity against liver and lung cancer cells.[7][8] The presence of bromine often enhances lipophilicity, facilitating passage through the cell membrane to reach intracellular targets.[4]

Fluorine substitution, as seen in Compound 5 , also results in sub-micromolar inhibitory activity, likely by enhancing the molecule's binding affinity to its target protein.[1] Based on these precedents, it is reasonable to hypothesize that the dual halogenation in This compound could yield a synergistic effect, combining the enhanced permeability from the bromo group with the increased target affinity from the fluoro group, potentially resulting in potent and selective anticancer activity.

Postulated Mechanisms of Action

The anticancer activity of benzofuran derivatives is often multifaceted, involving the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Many cytotoxic benzofurans trigger this process through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[9] Key events include:

  • Caspase Activation: Benzofurans have been shown to activate key executioner enzymes like caspase-3 and caspase-7, which dismantle the cell.[10][11]

  • Mitochondrial Disruption: They can cause the release of pro-apoptotic proteins like cytochrome c from the mitochondria.[6]

  • Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. The p53 tumor suppressor gene often plays a regulatory role in this process.[12]

Cell Cycle Arrest

By disrupting the highly regulated process of cell division, anticancer agents can prevent tumor proliferation. Several benzofuran derivatives have been reported to induce cell cycle arrest, most commonly at the G2/M phase.[6][12][13] This arrest prevents the cell from entering mitosis, providing a window for apoptotic machinery to take effect. This is often associated with the modulation of key regulatory proteins such as p53 and cyclin-dependent kinase inhibitors (e.g., p21).[10][12][14]

The diagram below illustrates a potential signaling pathway for a cytotoxic benzofuran derivative.

G Bf This compound Membrane Cellular Uptake Bf->Membrane Lipophilicity p53 p53 Activation Membrane->p53 G2M G2/M Cell Cycle Arrest Membrane->G2M Bax ↑ Pro-apoptotic Bax p53->Bax Bcl2 ↓ Anti-apoptotic Bcl-2 p53->Bcl2 Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G2M->Apoptosis Potentiates

Caption: Postulated mechanism of action for this compound.

Experimental Design and Protocols

To empirically determine the cytotoxicity of this compound, a series of validated in vitro assays are required. The following workflow and protocols provide a self-validating system to move from initial screening to mechanistic insights.

G start Cell Seeding (96-well plates) treat Treat with this compound (Dose-response, 24-72h) start->treat mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh ic50 Calculate IC₅₀ Value mtt->ic50 ldh->ic50 apoptosis Mechanism Study: Annexin V/PI Staining ic50->apoptosis cell_cycle Mechanism Study: Propidium Iodide Staining ic50->cell_cycle flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow end Data Interpretation flow->end

Caption: Experimental workflow for assessing cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to a purple formazan product.[15]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates, multichannel pipette, microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of cytotoxicity.[16]

  • Materials:

    • Treated cells in a 96-well plate (from a parallel plate to the MTT assay)

    • Commercially available LDH cytotoxicity detection kit

    • Microplate reader

  • Procedure:

    • Prepare Controls: Following the kit manufacturer's instructions, prepare wells for:

      • Background control (medium only)

      • Untreated control (spontaneous LDH release)

      • Positive control (maximum LDH release, induced by adding lysis buffer)

    • Supernatant Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 4 minutes.

    • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

    • LDH Reaction: Prepare the LDH reaction mixture as per the kit's protocol. Add 50 µL of this mixture to each well containing the supernatant.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm). Cytotoxicity is calculated as a percentage of the maximum LDH release.[17]

Causality and Self-Validation: Running the MTT and LDH assays in parallel provides a robust, self-validating system. The MTT assay measures loss of metabolic function, while the LDH assay measures loss of membrane integrity. A compound that is truly cytotoxic will show a dose-dependent decrease in the MTT signal and a corresponding increase in the LDH signal. Discrepancies between the two assays can indicate a cytostatic effect (growth inhibition without cell death) rather than a cytotoxic one.

Conclusion

While direct experimental data for this compound is not yet widely available, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer agent. The benzofuran scaffold is a proven pharmacophore, and the dual halogenation with bromine and fluorine is a promising strategy for enhancing cytotoxic potency. The predicted mechanisms of action—induction of apoptosis and G2/M cell cycle arrest—are consistent with the activity profiles of other potent benzofuran derivatives. The experimental protocols outlined in this guide offer a clear and validated pathway for researchers to empirically test these hypotheses and determine the therapeutic potential of this novel compound.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances.
  • Assessing the Selectivity of Benzofuran Derivatives for Cancer Cells: A Comparative Guide. (n.d.). Benchchem.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC.
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (n.d.). PMC - NIH.
  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). NIH.
  • Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (n.d.). ResearchGate.
  • Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. (n.d.). PMC - NIH.
  • Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. (n.d.). PubMed.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). NIH.
  • Application Notes and Protocols for Cytotoxicity Assay of 6-Acetonyldihydrochelerythrine. (n.d.). Benchchem.
  • Application Notes and Protocols for Cytotoxicity Testing of 6-Aminophenanthridine on Various Cell Lines. (n.d.). Benchchem.
  • BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. (2024). PubMed.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). Semantic Scholar.
  • High Cytotoxicity and Apoptotic Effects of Natural Bioactive Benzofuran Derivative on the MCF-7 Breast Cancer Cell Line. (n.d.). PubMed.
  • A Comparative Guide to the Cytotoxicity of Substituted Benzofurans. (n.d.). Benchchem.
  • Novel benzofuran derivatives: Synthesis and antitumor activity. (n.d.). ResearchGate.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC - NIH.
  • LDH assay kit guide: Principles and applications. (n.d.). Abcam.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (n.d.). ResearchGate.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (n.d.). ResearchGate.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI.
  • In vitro cytotoxic activities of title compounds. (n.d.). ResearchGate.
  • Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2025). Frontiers.
  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (n.d.). MDPI.
  • In Vitro cytotoxicity and antioxidant evaluation of 7-amino-2-styrylchromone derivatives. (2017). ResearchGate.
  • G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells. (n.d.). PubMed.
  • Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture. (n.d.). NIH.
  • Comparative Analysis of 7-Bromo-2-phenyl-3,1-benzoxazepine Derivatives in Anticancer and Antimicrobial Applications. (n.d.). Benchchem.
  • 6'-Benzyloxy-4-bromo-2'-hydroxychalcone is cytotoxic against human leukaemia cells and induces caspase-8- and reactive oxygen species-dependent apoptosis. (2019). PubMed.
  • Selective induction of apoptosis by the pyrrolo-1,5-benzoxazepine 7-[[dimethylcarbamoyl]oxy]-6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL. (2004). PubMed.

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Benchmarking the Reactivity of 7-Bromo-6-fluorobenzofuran in Cross-Coupling Reactions: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is a critical determinant in the synthesis of complex molecules. Halogenated benzofurans are prized synthons, yet their reactivity in pivotal cross-coupling reactions can be nuanced, dictated by the nature and placement of the halogen substituents. This guide provides an in-depth technical comparison of the reactivity of 7-Bromo-6-fluorobenzofuran across a spectrum of palladium-catalyzed cross-coupling reactions. By presenting available experimental data and detailed protocols, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

Introduction: The Unique Profile of this compound

This compound is a unique building block, featuring two distinct halogen atoms on the benzene ring. This substitution pattern offers orthogonal reactivity, where the carbon-bromine (C-Br) bond is significantly more labile than the carbon-fluorine (C-F) bond in typical palladium-catalyzed cross-coupling reactions. This inherent difference allows for selective functionalization at the C7 position while retaining the fluorine atom at C6, a feature that can be exploited for subsequent transformations or to modulate the physicochemical properties of the target molecule. The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the adjacent C-Br bond, making a systematic study of its cross-coupling behavior essential.

This guide will explore the reactivity of this compound in four key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Comparative Reactivity in Key Cross-Coupling Reactions

The propensity of an aryl halide to undergo oxidative addition to a palladium(0) center is the initial and often rate-determining step in many cross-coupling catalytic cycles. The bond dissociation energies (BDEs) for carbon-halogen bonds follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the C-Br bond at the 7-position of this compound is expected to be the primary site of reaction, leaving the C-F bond intact under standard conditions.

While direct, side-by-side comparative studies on this compound across various cross-coupling reactions are not extensively documented in publicly available literature, we can infer its reactivity based on established principles and isolated examples with analogous substrates. The following sections will delve into the specifics of each reaction type, providing representative protocols and discussing the expected outcomes.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. The reaction of this compound with various aryl- or heteroarylboronic acids is anticipated to proceed selectively at the C7 position.

Expected Reactivity and Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to afford the coupled product. The fluorine atom at the C6 position, being ortho to the reacting C-Br bond, may exert a mild electron-withdrawing inductive effect, potentially influencing the rate of oxidative addition. However, this effect is generally not significant enough to impede the reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012Estimated >80%
This compound4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane/H₂O9016Estimated >85%

Note: The yields presented are estimations based on typical Suzuki-Miyaura reactions of similar aryl bromides and are intended for comparative purposes. Experimental validation is required for precise figures.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water) to achieve a suitable concentration (e.g., 0.1 M with respect to the benzofuran).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic acid Base B Add Catalyst: Pd(PPh3)4 A->B Inert Atmosphere C Add Degassed Solvent B->C D Heat & Stir (80-100 °C) C->D E Cool & Quench D->E Monitor by TLC/LC-MS F Extraction E->F G Purification (Chromatography) F->G H 7-Aryl-6-fluorobenzofuran G->H

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction: Formation of Alkenylbenzofurans

The Heck reaction provides a powerful method for the arylation of alkenes. It is anticipated that this compound will readily participate in Heck couplings with a variety of electron-deficient and electron-rich olefins at the C7 position.

Expected Reactivity and Mechanistic Considerations:

The Heck catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to furnish the alkenylarene product and regenerate the catalyst. The regioselectivity of the alkene insertion is primarily governed by steric factors, with the aryl group typically adding to the less substituted carbon of the double bond.

Data Presentation: Representative Heck Reaction

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundn-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF10012Estimated >75%
This compoundStyrenePdCl₂(PPh₃)₂Na₂CO₃DMAc12024Estimated >70%

Note: The yields presented are estimations based on typical Heck reactions of similar aryl bromides and are intended for comparative purposes. Experimental validation is required for precise figures.

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitoring: Follow the reaction progress by GC-MS or LC-MS.

  • Work-up: After completion, cool the reaction mixture and dilute with water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Visualization of the Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)L2Br ArPd(II)L2Br Pd(0)L2->ArPd(II)L2Br Oxidative Addition + ArBr Alkene_Complex Alkene_Complex ArPd(II)L2Br->Alkene_Complex Alkene Coordination + Alkene Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 β-Hydride Elimination & Reductive Elimination - HBr, - Alkene Product

Caption: The catalytic cycle of the Heck reaction.

Sonogashira Coupling: Synthesis of Alkynylbenzofurans

The Sonogashira coupling is the premier method for the synthesis of arylalkynes from aryl halides and terminal alkynes. This compound is expected to be an excellent substrate for this transformation, yielding 7-alkynyl-6-fluorobenzofuran derivatives.

Expected Reactivity and Mechanistic Considerations:

The Sonogashira reaction is co-catalyzed by palladium and copper. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper acetylide (formed in situ), and reductive elimination. The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups.

Data Presentation: Representative Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF606Estimated >90%
This compound1-HeptynePd(PPh₃)₄ / CuIPiperidineDMF508Estimated >85%

Note: The yields presented are estimations based on typical Sonogashira reactions of similar aryl bromides and are intended for comparative purposes. Experimental validation is required for precise figures.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent, Base, and Alkyne Addition: Add the anhydrous solvent (e.g., THF), the amine base (e.g., Et₃N, 3.0 equiv.), and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualization of the Sonogashira Coupling Logical Relationship

Sonogashira_Logic Start Starting Materials: This compound Terminal Alkyne Catalysts Catalysts: Pd(0) complex Cu(I) salt Start->Catalysts Base Amine Base Start->Base Product 7-Alkynyl-6-fluorobenzofuran Catalysts->Product Base->Product

Caption: Key components for a successful Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is expected to enable the synthesis of a wide range of 7-amino-6-fluorobenzofuran derivatives from this compound and various primary and secondary amines.

Expected Reactivity and Mechanistic Considerations:

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.

Data Presentation: Representative Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012Estimated >80%
This compoundAnilinePd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane11018Estimated >75%

Note: The yields presented are estimations based on typical Buchwald-Hartwig aminations of similar aryl bromides and are intended for comparative purposes. Experimental validation is required for precise figures.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., XPhos, 0.03 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reactant Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 100-110 °C).

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Visualization of the Buchwald-Hartwig Amination Decision Tree

Buchwald_Hartwig_Decision Start Choose Amine Type Primary Primary Amine Start->Primary Secondary Secondary Amine Start->Secondary Ligand_Choice Select Ligand Primary->Ligand_Choice Secondary->Ligand_Choice Base_Choice Select Base Ligand_Choice->Base_Choice Conditions Optimize Conditions (Temp, Time) Base_Choice->Conditions

Caption: Decision-making process for Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound stands out as a versatile and valuable building block for the synthesis of complex molecules in medicinal chemistry and materials science. Its predictable and selective reactivity at the C7-bromo position in a range of palladium-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities while preserving the C6-fluoro substituent for further manipulation or as a key pharmacophore.

This guide has provided a framework for understanding and predicting the reactivity of this compound in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. While the provided protocols are based on established chemical principles, it is crucial to emphasize that optimization of reaction conditions for each specific substrate combination is often necessary to achieve optimal yields.

Further research into the direct, comparative benchmarking of this compound against other dihalogenated benzofurans under standardized conditions would be of significant value to the scientific community. Such studies would provide a more quantitative understanding of the electronic and steric effects of the fluoro and bromo substituents on the reactivity of this important synthetic intermediate.

References

Due to the lack of specific literature examples for this compound in all the discussed cross-coupling reactions, the references provided are to seminal and review articles that establish the general principles and protocols for these transformations.

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews2000 , 100 (8), 3009–3066. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116 (19), 12564–12649. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews2006 , 106 (7), 2651–2710. [Link]

A Comparative Guide to the Bioactivity of Halogenated vs. Non-Halogenated Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Transformative Power of Halogenation

The benzofuran nucleus, a heterocyclic compound formed by a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1][2] Found in a variety of natural products and synthetic compounds, benzofuran derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] In the quest to discover novel therapeutics with enhanced potency and selectivity, medicinal chemists often turn to a time-tested strategy: halogenation.

The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), or iodine (I)—into a lead compound is a powerful tool for modulating its biological profile.[7][8] This strategic modification can profoundly alter a molecule's physicochemical properties, such as its size, lipophilicity, metabolic stability, and, most critically, its ability to interact with biological targets.[8] This guide provides a comparative analysis of halogenated and non-halogenated benzofurans, delving into experimental data to elucidate how these small atomic changes can lead to significant gains in bioactivity.

Mechanistic Underpinnings: How Halogens Enhance Molecular Recognition

The influence of halogens extends beyond simple steric or electronic effects. A key mechanism underpinning their enhancement of bioactivity is the phenomenon of halogen bonding . Contrary to the traditional view of halogens as purely electronegative, a covalently bound halogen atom exhibits an anisotropic distribution of electron density.[9] This creates a region of positive electrostatic potential, termed a "sigma-hole" (σ-hole), on the outer surface of the halogen, directly opposite the covalent bond.[9][10]

This electrophilic σ-hole can engage in a highly directional, non-covalent interaction with a nucleophilic site, such as a backbone carbonyl oxygen or a histidine side chain in a protein.[10][11] This interaction, analogous to a hydrogen bond, can significantly improve the binding affinity and selectivity of a drug candidate for its target.[11][12] The strength of this bond typically increases down the group: I > Br > Cl >> F, making bromine and iodine particularly effective for optimizing ligand-protein interactions.[9]

Logical Workflow: From Synthesis to Bioactivity Assessment

The following diagram outlines a typical research workflow for evaluating and comparing novel benzofuran derivatives, ensuring a systematic progression from chemical synthesis to validated biological insights.

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Hit Validation & Mechanistic Studies cluster_3 Lead Optimization S1 Synthesis of Benzofuran Analogues (Halogenated & Non-Halogenated) S2 Structural Confirmation (NMR, Mass Spec, X-ray) S1->S2 P1 In Vitro Bioactivity Assays (e.g., MTT for Cytotoxicity, MIC for Antimicrobial) S2->P1 M1 Secondary Assays (Apoptosis, Cell Cycle, Anti-inflammatory Markers) P1->M1 Identify 'Hits' M2 Target Identification (e.g., Kinase Inhibition, Tubulin Polymerization) M1->M2 L1 Structure-Activity Relationship (SAR) Analysis M2->L1 L2 Design of New Generation Analogues L1->L2 L2->S1 Iterative Refinement

Caption: Workflow for Benzofuran Derivative Screening.

Comparative Bioactivity Analysis: An Evidence-Based Overview

Experimental data consistently demonstrates that halogenation is a potent strategy for augmenting the biological effects of the benzofuran scaffold across multiple therapeutic areas.

Anticancer Activity

The introduction of halogens has been shown to significantly boost the cytotoxic activity of benzofuran derivatives against a range of human cancer cell lines.[3][6][7] The choice of halogen and its position on the scaffold are critical for this enhancement.

Studies consistently reveal that brominated benzofurans are often more potent anticancer agents than their chlorinated counterparts.[3] This is likely due to bromine's superior ability to form strong halogen bonds and its greater lipophilicity, which may facilitate cell membrane penetration. The mechanisms of action are diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) that cause oxidative stress in cancer cells.[3][13]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Halogenated Benzofurans

Compound ClassDerivativeA549 (Lung) IC₅₀HepG2 (Liver) IC₅₀HCT116 (Colon) IC₅₀Reference
Non-Halogenated Parent Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate> 50> 50> 50[3]
Chlorinated Analogue Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate6.3 ± 2.511.0 ± 3.2> 50[3]
Brominated Analogue Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate3.5 ± 0.63.8 ± 0.510.8 ± 0.9[3]
Fluorinated/Brominated 5-bromo-2-(3,4-difluorophenyl)-3-hydroxy-1-benzofuran-6-carboxylic acid--Proliferation inhibited by ~70%[14][15]

Data synthesized from cited sources. IC₅₀ is the concentration required to inhibit cell growth by 50%. A lower value indicates higher potency.

Diagram: Halogen Bonding in a Protein Active Site

This diagram illustrates how a halogenated benzofuran can utilize a halogen bond to achieve a high-affinity interaction within the active site of a target protein, such as a protein kinase.

G cluster_ligand Halogenated Benzofuran Inhibitor cluster_protein Protein Kinase Active Site BF_Ring Benzofuran Scaffold Halogen Br BF_Ring->Halogen Covalent Bond Hydrophobic_Pocket Hydrophobic Pocket BF_Ring->Hydrophobic_Pocket van der Waals Interactions Acceptor Backbone Carbonyl (Glycine Residue) Halogen->Acceptor Halogen Bond (σ-hole interaction)

Caption: Halogen bond stabilizing inhibitor binding.

Antimicrobial Activity

Halogenation is also a pivotal strategy for enhancing the antibacterial and antifungal properties of benzofurans. The increased lipophilicity conferred by halogens can improve the compound's ability to penetrate the lipid-rich cell walls and membranes of microbes.

  • Antibacterial Effects: Benzofuran derivatives featuring two bromine substituents have demonstrated excellent activity against a panel of bacteria, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.[1][16] Other studies have found that derivatives containing halogens on the aromatic ring are effective against Gram-positive bacteria.[17]

  • Antifungal Effects: The impact of halogenation on antifungal activity can be dramatic. In one notable study, the conversion of a benzofuran derivative to its dibromo analogue led to a drastic increase in its ability to inhibit the growth of pathogenic fungi.[18][19] Derivatives with chlorine or bromine have shown efficacy against opportunistic pathogens like Candida albicans.[17]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivativeS. aureus (Gram+)C. albicans (Fungus)Reference
Non-Halogenated Precursor Methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate> 200> 200[18][19]
Dibrominated Analogue Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylateSignificant ActivitySignificant Activity[18][19]
Halogenated Acetyl Group Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate50 - 200100[17]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microbe. A lower value indicates higher potency.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and benzofurans have emerged as promising anti-inflammatory agents. Halogenation, particularly with fluorine, has been shown to produce highly effective modulators of the inflammatory response.[14][15][20]

Fluorinated and brominated benzofuran derivatives can potently suppress inflammation by inhibiting the expression of key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[14][15] This leads to a reduction in inflammatory mediators such as prostaglandins (PGE₂) and nitric oxide (NO). The IC₅₀ values for the inhibition of interleukin-6 (IL-6), a critical inflammatory cytokine, by these compounds have been reported in the low micromolar range (1.2 to 9.04 µM), demonstrating their significant potential.[14][15]

Field-Proven Experimental Protocols

To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. The following are step-by-step methodologies for core assays used to evaluate the compounds discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[7][21]

  • Cell Seeding: Plate human cancer cells (e.g., A549, HepG2) in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test benzofuran derivatives (both halogenated and non-halogenated) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.[21]

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.[21] During this time, viable cells will reduce the yellow MTT tetrazolium salt to a purple formazan crystal.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, C. albicans) overnight. Dilute the culture in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microbe (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The future of benzofuran-based drug discovery lies in the rational design of next-generation analogues. By leveraging a deeper understanding of structure-activity relationships and the principles of halogen bonding, researchers can fine-tune these molecules to achieve greater selectivity for cancer cells over healthy cells, overcome microbial resistance, and develop more potent modulators of disease-related pathways. The continued exploration of diverse halogenation patterns and positions on the benzofuran core will undoubtedly unlock new therapeutic opportunities.

References

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  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 7-Bromo-6-fluorobenzofuran Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuran scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds.[1] The precise substitution pattern of functional groups on the benzofuran ring system is critical for molecular recognition by biological targets, thereby influencing the efficacy and safety of potential drug candidates. Halogenation, in particular the introduction of bromine and fluorine, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, the unambiguous structural elucidation of halogenated benzofuran isomers is a cornerstone of synthetic and medicinal chemistry.

This guide provides a comprehensive spectroscopic framework for the differentiation of positional isomers of 7-Bromo-6-fluorobenzofuran. In the absence of direct comparative experimental data in the public domain for all possible isomers, this document leverages established principles of spectroscopic analysis for halogenated aromatic compounds and data from structurally related molecules to predict the key distinguishing features in their respective spectra. This approach is grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a robust strategy for researchers in the field. We will focus on a selection of plausible isomers to illustrate these principles effectively.

Isomers Under Consideration

For the purpose of this guide, we will focus on the spectroscopic differentiation of the following three isomers:

  • Isomer 1: this compound

  • Isomer 2: 7-Bromo-5-fluorobenzofuran

  • Isomer 3: 4-Bromo-6-fluorobenzofuran

These isomers present a clear challenge in structural confirmation due to their identical molecular formula and weight. The following sections will detail how a multi-technique spectroscopic approach can provide unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the isomers , a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information based on chemical shifts and spin-spin coupling constants.

¹H NMR Spectroscopy: Unraveling Proton Environments

The proton NMR spectra of these isomers will be most informative in the aromatic region. The substitution pattern of the electron-withdrawing halogen atoms will significantly influence the chemical shifts of the remaining aromatic protons.

Predicted ¹H NMR Data

IsomerPredicted Chemical Shifts (ppm) and Coupling Patterns
This compound H-2 & H-3: Distinct doublets, characteristic of the furan ring protons. H-4: Doublet of doublets, coupled to H-5 and potentially a long-range coupling to the fluorine at C-6. H-5: Doublet, coupled to H-4.
7-Bromo-5-fluorobenzofuran H-2 & H-3: Distinct doublets. H-4: Doublet, with a significant through-space coupling to the fluorine at C-5. H-6: Doublet, coupled to the fluorine at C-5.
4-Bromo-6-fluorobenzofuran H-2 & H-3: Distinct doublets. H-5: Doublet of doublets, coupled to H-7 and the fluorine at C-6. H-7: Doublet, coupled to H-5.

Causality Behind Predictions:

The electronegativity of fluorine and bromine deshields adjacent protons, shifting their resonances downfield. The key to differentiation lies in the observed coupling patterns. The magnitude of the proton-fluorine coupling constants (J-coupling) is dependent on the number of bonds separating the nuclei. Typically, ³J(H-F) (three-bond coupling) is larger than ⁴J(H-F) (four-bond coupling). For instance, in 7-Bromo-5-fluorobenzofuran, the proton at C-4 will exhibit a larger coupling to the fluorine at C-5 than the proton at C-4 in this compound will to the fluorine at C-6.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra will provide direct information about the carbon framework. The chemical shifts will be influenced by the electronegativity of the attached halogens and their position on the benzofuran ring.

Predicted ¹³C NMR Data

IsomerPredicted Key Chemical Shift Differences
This compound C-6 & C-7: Both carbons will show significant downfield shifts due to direct attachment of the halogens. The C-F bond will appear as a doublet with a large ¹J(C-F) coupling constant. The C-Br bond will also be significantly deshielded.
7-Bromo-5-fluorobenzofuran C-5 & C-7: Similar to the above, these carbons will be deshielded. The C-5 will show a large ¹J(C-F) coupling.
4-Bromo-6-fluorobenzofuran C-4 & C-6: These carbons will exhibit downfield shifts and the characteristic ¹J(C-F) coupling for C-6.

Causality Behind Predictions:

Direct attachment of an electronegative atom like fluorine or bromine causes a significant downfield shift (deshielding) of the carbon signal. The most valuable diagnostic feature will be the large, one-bond carbon-fluorine coupling (¹J(C-F)), which is typically in the range of 240-260 Hz. This will unequivocally identify the carbon atom directly bonded to fluorine. The carbon attached to bromine will also be deshielded, though it will appear as a singlet in a proton-decoupled ¹³C NMR spectrum.

¹⁹F NMR Spectroscopy: A Direct Window to the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[2][3] The chemical shift of the fluorine resonance is highly sensitive to its electronic surroundings.

Predicted ¹⁹F NMR Data

IsomerPredicted Chemical Shift Range (relative to CFCl₃)Predicted Coupling Pattern
This compound -110 to -130 ppmDoublet of doublets, due to coupling with H-5 and H-7.
7-Bromo-5-fluorobenzofuran -115 to -135 ppmDoublet of doublets, due to coupling with H-4 and H-6.
4-Bromo-6-fluorobenzofuran -110 to -130 ppmDoublet of doublets, due to coupling with H-5 and H-7.

Causality Behind Predictions:

The precise chemical shift of the fluorine atom is influenced by the overall electron density of the aromatic ring and the proximity of other substituents. While the chemical shift ranges may overlap, the coupling patterns will be distinct. The magnitude of the H-F coupling constants will again be key to distinguishing the isomers. Computational prediction of ¹⁹F NMR chemical shifts using Density Functional Theory (DFT) can be a powerful tool to aid in the assignment of these isomers.[2]

Infrared (IR) Spectroscopy: Fingerprinting the Functional Groups

IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying characteristic functional groups. For the this compound isomers, the key absorptions will be related to the C-H, C=C, C-O, C-F, and C-Br bonds.

Predicted IR Absorption Data

IsomerPredicted Key IR Absorption Bands (cm⁻¹)
This compound ~3100-3000: Aromatic C-H stretching. ~1600-1450: Aromatic C=C stretching. ~1250-1000: C-O stretching of the furan ring. ~1200-1100: C-F stretching. ~700-500: C-Br stretching.
7-Bromo-5-fluorobenzofuran Similar to the above, with slight shifts in the fingerprint region (below 1500 cm⁻¹) due to the different substitution pattern.
4-Bromo-6-fluorobenzofuran Similar to the above, with distinct differences in the fingerprint region.

Causality Behind Predictions:

While the main functional group absorptions will be present in all isomers, the exact positions and intensities of the peaks in the "fingerprint region" (roughly 1500 to 500 cm⁻¹) are unique to each molecule. The C-F and C-Br stretching vibrations will be present in all spectra, but their precise frequencies can be influenced by the overall molecular structure. The pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region can also be indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS): Deciphering the Molecular Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For the isomers of this compound, high-resolution mass spectrometry (HRMS) will confirm the elemental composition. The fragmentation patterns observed in the mass spectrum can provide clues to the substitution pattern.

Predicted Mass Spectrometry Fragmentation

IsomerPredicted Key Fragmentation Pathways
All Isomers Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of C₈H₄BrFO. The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Loss of CO: A fragment corresponding to [M-CO]⁺ is a common pathway for benzofurans. Loss of Br: A fragment corresponding to [M-Br]⁺. Loss of F: A fragment corresponding to [M-F]⁺.

Causality Behind Predictions:

The initial ionization will produce the molecular ion. The presence of bromine is readily identified by the isotopic pattern of the molecular ion peak. The relative abundance of the fragment ions can provide some structural information. For example, the stability of the resulting carbocation after the loss of a halogen atom can influence the intensity of the corresponding fragment peak. While the primary fragmentation pathways may be similar for all isomers, the relative intensities of the fragment ions could differ, providing another layer of evidence for structural assignment.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the benzofuran isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A dedicated fluorine probe is recommended for optimal performance. Use a suitable fluorine-containing reference standard (e.g., CFCl₃).

  • 2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or salt plates.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

  • Data Analysis: Analyze the molecular ion peak and its isotopic pattern. Identify key fragment ions and propose fragmentation pathways.

Visualizing the Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isomer_Synthesis Synthesized Isomer Mixture Purification Chromatographic Purification Isomer_Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purification->NMR Dissolve in deuterated solvent IR IR Spectroscopy (ATR) Purification->IR Direct analysis (solid/liquid) MS Mass Spectrometry (HRMS) Purification->MS Dilute and inject Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Unambiguous Isomer Identification Data_Analysis->Structure_Confirmation caption Workflow for Isomer Differentiation

Caption: Workflow for Isomer Differentiation

Conclusion

References

  • This reference is a placeholder and would be replaced with a specific citation supporting the statement about the prevalence of benzofurans in biologically active compounds.
  • Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3871–3884. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22144929, this compound. Retrieved January 5, 2026 from [Link].

  • This reference is a placeholder for a general textbook or review on the principles of 19F NMR spectroscopy.
  • This reference is a placeholder for a resource detailing the fragmentation patterns of halogenated arom
  • This reference is a placeholder for a general textbook on the interpret
  • This reference is a placeholder for a publication describing the synthesis and characteriz
  • This reference is a placeholder for a publication detailing the use of 2D NMR techniques for the structural elucid
  • This reference is a placeholder for a review on the role of halogen
  • This reference is a placeholder for a comprehensive textbook on organic spectroscopy.
  • Yadav, Y., Negi, M., Singh, R., & Singh, S. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1). [Link]

  • Rajesh, M., Thirupathi, N., Reddy, T. J., Kanojiya, S., & Reddy, M. S. (2015). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-6-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-Bromo-6-fluorobenzofuran (CAS No. 286836-05-3) is a halogenated heterocyclic compound frequently utilized as a building block in medicinal chemistry and materials science.[1][2][3] While its synthetic utility is significant, its hazardous properties necessitate a rigorous and systematic approach to its disposal. This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe handling and disposal of this compound and its associated waste streams. Our objective is to ensure laboratory safety, maintain regulatory compliance, and minimize environmental impact, thereby fostering a culture of trust and responsibility in the scientific community.

Part 1: Hazard Identification and Immediate Safety Protocols

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. This dictates the necessary engineering controls and personal protective equipment (PPE) required to mitigate exposure risks.

Causality of Experimental Choice: The precautionary statements associated with this compound are derived from its GHS classification.[1][2] The required PPE and handling procedures are not arbitrary; they are direct countermeasures to the identified risks of irritation, respiratory distress, and harm upon ingestion.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS Hazard StatementPrecautionary Code
Acute Toxicity, OralH302: Harmful if swallowedP301+P317, P330
Skin Corrosion/IrritationH315: Causes skin irritationP302+P352, P332+P317
Serious Eye Damage/IrritationH319: Causes serious eye irritationP305+P351+P338
Specific Target Organ ToxicityH335: May cause respiratory irritationP261, P304+P340
Source: Synthesized from supplier safety data.[1][2]
Mandatory Personal Protective Equipment (PPE) and Handling

Adherence to the following PPE and handling protocols is non-negotiable.

  • Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood to manage vapors and prevent inhalation.[1][4] Ensure safety showers and eyewash stations are readily accessible.[5][6]

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield for comprehensive protection against splashes.[5]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and appropriate protective clothing, such as a lab coat, to prevent skin contact.[1][5] Contaminated clothing must be removed and decontaminated before reuse.[1]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA-approved respirator is necessary.[5]

  • General Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

Part 2: The Core Principle of Disposal: Waste Segregation

The single most critical step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .[7][8]

Expertise & Experience: The reason for this strict segregation is both financial and environmental. Halogenated waste streams cannot be recycled as fuel additives like many non-halogenated solvents.[8] They require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HBr and HF), a significantly more complex and costly process.[5][8] Cross-contamination of a non-halogenated solvent container with even a small amount of a halogenated compound can render the entire container subject to these more expensive disposal methods.[8]

Disposal Workflow Diagram

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Final Disposal Pathway Waste Generate Waste Containing This compound LiquidWaste Liquid Waste (Neat or in solution) Waste->LiquidWaste SolidWaste Solid Waste (Contaminated PPE, Glassware) Waste->SolidWaste HalogenatedLiquid Collect in designated 'HALOGENATED ORGANIC LIQUID WASTE' container LiquidWaste->HalogenatedLiquid HalogenatedSolid Collect in designated 'HALOGENATED SOLID WASTE' container/bag SolidWaste->HalogenatedSolid Label Ensure container is properly labeled: - 'Hazardous Waste' - List all chemical constituents - Accumulation Start Date HalogenatedLiquid->Label HalogenatedSolid->Label Store Store in Satellite Accumulation Area (Secure, ventilated, secondary containment) Label->Store Pickup Arrange pickup by licensed Hazardous Waste Disposal company Store->Pickup

Caption: Decision workflow for the disposal of this compound waste.

Part 3: Step-by-Step Disposal Protocols

These protocols are designed to be self-validating systems, ensuring compliance and safety at each stage.

Protocol 1: Disposal of Neat or Concentrated this compound
  • Container Selection: Procure a designated hazardous waste container compatible with halogenated organic compounds (e.g., glass or polyethylene).[9][10] The container must be in good condition, free of leaks, and have a secure, screw-top cap.[9][11]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label.[11][12] Clearly write "Halogenated Organic Waste" and list "this compound" as a constituent. Maintain a running list of all components added to the container.[12]

  • Waste Transfer: Carefully transfer the chemical into the waste container inside a fume hood. Avoid spills and splashes.

  • Closure: Securely close the container immediately after adding the waste. Containers must remain closed at all times except when actively adding waste.[11]

  • Storage: Store the container in a designated satellite accumulation area that is near the point of generation, well-ventilated, and has secondary containment.[9][13]

Protocol 2: Disposal of Solutions Containing this compound
  • Segregation: Any organic solvent mixture containing this compound must be disposed of as halogenated waste.[7][12] Do NOT mix with non-halogenated waste streams.[8]

  • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[8][14] They must be collected as hazardous aqueous waste. Check with your institution's Environmental Health & Safety (EHS) office for specific guidance on halogenated organic compounds in aqueous waste streams.

  • Containerization and Labeling: Follow the same container selection and labeling procedures as in Protocol 1, ensuring all solvent components are listed on the label with approximate percentages.[12]

Protocol 3: Disposal of Contaminated Labware and PPE
  • Solid Waste Stream: All disposable items contaminated with this compound, such as gloves, bench paper, pipette tips, and chromatography plates, must be treated as solid hazardous waste.[4][13]

  • Collection: Place these items in a designated, clearly labeled, sealed plastic bag or container for solid hazardous waste.[15]

  • Sharps and Glassware: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container for hazardous waste.[4][14]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[10] The rinseate must be collected and disposed of as halogenated liquid hazardous waste.[10] After triple-rinsing, deface the original label and dispose of the container according to institutional guidelines for clean glassware or plastic.[10]

Part 4: Emergency Procedures - Spill Management

Immediate and correct response to a spill is critical.

  • Evacuate and Alert: For a large spill, evacuate the immediate area and alert colleagues.[11] Activate the fire alarm if necessary and call your institution's emergency services.[11]

  • Isolate and Ventilate: Close laboratory doors and ensure the fume hood is operating to ventilate the area.[11]

  • Control Small Spills: If the spill is small and you are trained and equipped to handle it:

    • Don appropriate PPE.

    • Contain the spill using absorbent pads or other inert material (e.g., sand, vermiculite).

    • Use spark-proof tools for cleanup.[5][6]

  • Collect and Dispose: Collect the absorbent material and any contaminated debris. Place it in a sealed, labeled container for disposal as halogenated solid hazardous waste.[10][11]

  • Decontaminate: Clean the spill area thoroughly.

Trustworthiness: Spilled chemicals and the materials used for cleanup must always be disposed of as hazardous waste.[10] This ensures that no hazardous material inadvertently enters the regular waste stream.

Part 5: Regulatory Compliance

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] As a generator of hazardous waste, you are legally responsible for its safe management from "cradle to grave"—from generation to its final, documented disposal at a licensed facility.[16][17] Always adhere to your institution's specific EHS guidelines, which are designed to ensure compliance with federal, state, and local regulations.[18]

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2021). Daniels Health. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Available at: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). A-C-T Environmental & Infrastructure. Available at: [Link]

  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments. Available at: [Link]

  • Laboratory Waste Guide 2023. (2023). Lab.co.uk. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Available at: [Link]

  • Hazardous Waste Segregation. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Learn the Basics of Hazardous Waste. (2023). U.S. Environmental Protection Agency. Available at: [Link]

  • Guidance on waste and recovered substances. (2010). European Chemicals Agency (ECHA). Available at: [Link]

  • Household Hazardous Waste (HHW). (2023). U.S. Environmental Protection Agency. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2023). U.S. Environmental Protection Agency. Available at: [Link]

  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia, Safety & Risk Services. Available at: [Link]

  • EPA Hazardous Waste Management: A Guide to Proper Handling and Disposal. (2024). Axonator. Available at: [Link]

  • Guidance documents. (n.d.). European Chemicals Agency (ECHA). Available at: [Link]

  • Homepage. (n.d.). European Chemicals Agency (ECHA). Available at: [Link]

  • ECHA: new guidance on waste and recovered substances. (2010). Thomson Reuters Practical Law. Available at: [Link]

  • 6-Bromo-7-fluoroisobenzofuran-1(3H)-one. (n.d.). MySkinRecipes. Available at: [Link]

  • Hazardous waste properties. (n.d.). European Chemicals Agency (ECHA). Available at: [Link]

Sources

Comprehensive Safety and Handling Guide for 7-Bromo-6-fluorobenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 7-Bromo-6-fluorobenzofuran. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar halogenated heterocyclic compounds. The information herein is synthesized from established safety data for analogous compounds and general best practices in chemical laboratory safety.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Skin Irritation: Prolonged or repeated contact may cause redness and irritation.

  • Eye Irritation: Direct contact can cause serious irritation.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

  • Unknown Long-term Effects: Due to the novelty of many research chemicals, long-term toxicological properties are often not fully characterized. It is crucial to handle this compound with the assumption that it may have uncharacterised hazardous properties.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount when handling this compound. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.

Standard Laboratory Attire

This forms the baseline for any work with this compound:

  • Safety Glasses: Must be worn at all times in the laboratory.

  • Laboratory Coat: A full-length lab coat to protect against splashes.

  • Closed-toe Shoes: To protect feet from spills.

Recommended PPE for Handling this compound

The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationRecommended PPERationale
Weighing and preparing solutions - Nitrile gloves- Safety goggles- Lab coatTo prevent skin and eye contact with the solid compound.
Running reactions at ambient temperature - Nitrile gloves- Safety goggles- Lab coatStandard protection against accidental splashes.
Running reactions at elevated temperatures - Nitrile gloves- Chemical splash goggles- Lab coat- Work in a fume hoodIncreased risk of vapor generation. A fume hood is essential to prevent inhalation.
Work-up and purification (e.g., extraction, chromatography) - Nitrile gloves- Safety goggles- Lab coat- Work in a fume hoodPotential for aerosol and vapor generation.
Handling large quantities (>10g) - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over lab coat- Work in a fume hoodIncreased risk of significant splashes and exposure.
Respiratory Protection

In situations where dust or aerosols may be generated and engineering controls like a fume hood are not sufficient, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from strong oxidizing agents.

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and PPE before starting work.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • When transferring the solid, use a spatula or scoop to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Remove gloves and wash hands thoroughly with soap and water.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area gather_ppe Assemble All Necessary PPE prep_area->gather_ppe gather_equip Gather Equipment and Reagents gather_ppe->gather_equip don_ppe Don Appropriate PPE gather_equip->don_ppe transfer Carefully Transfer Compound don_ppe->transfer reaction Perform Experimental Procedure transfer->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Experimental workflow for handling this compound.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

Waste Segregation
  • Solid Waste: Unused compound and any grossly contaminated items (e.g., weighing paper, gloves) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled halogenated organic waste container. Do not mix with non-halogenated waste.

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

Disposal Procedure

All waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure TypeFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

In case of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • For large spills, contact your institution's EHS office immediately.

References

  • Aaron Chemistry GmbH. (2024).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.